molecular formula C7H10O3 B6305340 Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate CAS No. 2092825-26-6

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B6305340
CAS No.: 2092825-26-6
M. Wt: 142.15 g/mol
InChI Key: RAUBVFRZOUPDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 142.062994177 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUBVFRZOUPDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the flat, aromatic landscape of the phenyl ring has dominated the topography of small molecule therapeutics. However, the paradigm is shifting. The concept of "escaping from flatland" has gained significant traction in medicinal chemistry, driven by the need to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while also navigating the complex terrain of intellectual property.[1] In this context, bicyclo[1.1.1]pentane (BCP) has emerged as a premier saturated bioisostere of the para-substituted phenyl ring.[2][3] Its rigid, rod-like structure effectively mimics the geometry of a 1,4-disubstituted benzene ring, while its sp³-rich character often imparts superior pharmacological properties.[4][5] This guide provides a comprehensive technical overview of the synthesis and characterization of a key BCP building block: Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate. This molecule, featuring orthogonal functional handles, serves as a versatile scaffold for the introduction of the BCP motif in drug discovery programs.

Strategic Synthesis: A Modular Approach to a Versatile Building Block

The synthesis of this compound is best approached through a modular strategy, starting from the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This approach allows for the selective functionalization of the two bridgehead positions, providing a high degree of control and flexibility.

The Cornerstone: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

The most common and scalable entry into the BCP scaffold relies on the construction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A robust and efficient method involves the photochemical addition of [1.1.1]propellane to diacetyl, followed by a haloform reaction.[1][6][7]

Step 1: Photochemical [2+2] Cycloaddition

A solution of [1.1.1]propellane and diacetyl in a suitable solvent (e.g., pentane) is irradiated with UV light (typically 365 nm) in a flow reactor. The use of a flow setup is crucial for scalability and safety, as it allows for precise control over reaction parameters and minimizes the accumulation of potentially hazardous intermediates.[1][6] This reaction proceeds via a [2+2] cycloaddition to form 1,3-diacetylbicyclo[1.1.1]pentane.

Step 2: Haloform Reaction

The resulting 1,3-diacetylbicyclo[1.1.1]pentane is then subjected to a haloform reaction. Treatment with a solution of sodium hypobromite (prepared in situ from sodium hydroxide and bromine) in a mixture of dioxane and water affords the desired bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][6] The mechanism involves the exhaustive α-halogenation of the methyl ketones, followed by nucleophilic acyl substitution by hydroxide, liberating bromoform and the dicarboxylate salt. Acidic workup then provides the target diacid.

Synthesis_Diacid propellane [1.1.1]Propellane diketone 1,3-Diacetylbicyclo[1.1.1]pentane propellane->diketone hν (365 nm), flow diacetyl Diacetyl diacetyl->diketone diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid diketone->diacid 1. NaOBr, Dioxane/H₂O 2. H₃O⁺

Caption: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid.

Selective Monofunctionalization: Paving the Way for Asymmetric Scaffolds

With the diacid in hand, the next critical step is the selective monofunctionalization. This is typically achieved through monoesterification, taking advantage of the statistical distribution of products or by using a limited amount of the esterifying agent.

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is dissolved in methanol, and a controlled amount of thionyl chloride is added dropwise.[1][6] Thionyl chloride activates the carboxylic acid towards nucleophilic attack by methanol. By carefully controlling the stoichiometry and reaction conditions, a high yield of the monoester can be achieved.

Monofunctionalization diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane- 1-carboxylic Acid diacid->monoester SOCl₂, MeOH

Caption: Selective Monoesterification of the Diacid.

Installation of the Hydroxyl Group: The Curtius Rearrangement

The introduction of the hydroxyl group at the C3 position can be elegantly accomplished via a Curtius rearrangement of the remaining carboxylic acid. This classic transformation provides a reliable route to the corresponding amine, which can then be readily converted to the desired alcohol.

The 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is treated with diphenylphosphoryl azide (DPPA) in the presence of a base, such as triethylamine, in an alcoholic solvent like tert-butanol.[6] This initiates the Curtius rearrangement, where the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate with loss of nitrogen gas. The isocyanate is trapped by the alcohol to form a carbamate.

The resulting Boc-protected amine can be hydrolyzed under acidic conditions to yield the free amine. While direct diazotization of the amine to the alcohol is a possible route, a more controlled and often higher-yielding approach involves a two-step process. First, the amine is converted to a more stable precursor, such as a benzyl carbamate. Subsequently, a Baeyer-Villiger-type oxidation can be employed. A more direct route from a boronic ester precursor has also been described.[1][7] For the purpose of this guide, we will focus on a conceptually straightforward, albeit potentially multi-step, transformation from the amine. A more direct conversion from a suitable precursor like a boronic ester might be preferable for large-scale synthesis.

A more direct and efficient method involves the Baeyer-Villiger oxidation of a suitable precursor. For instance, the benzyl ester of 3-formylbicyclo[1.1.1]pentane-1-carboxylic acid can be oxidized to the corresponding formate ester, which upon hydrolysis yields the desired hydroxyl group.[1][7]

Given the available starting materials, a practical approach involves the conversion of the carboxylic acid to a boronic ester, followed by oxidation.

A more direct route from 3-(alkoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid to the corresponding 3-hydroxy derivative can be achieved through a Barton decarboxylation followed by oxidation. However, a more contemporary and efficient method involves the conversion to a boronic ester and subsequent oxidation.

The synthesis of Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate has been reported via the oxidation of the corresponding boronic ester precursor with hydrogen peroxide.[1][7] A similar strategy can be applied to the methyl ester.

Step 1: Conversion of the Carboxylic Acid to a Boronic Ester Precursor

3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be converted to an activated species, such as an N-hydroxyphthalimide (NHP) ester. Photoredox-catalyzed decarboxylative borylation of this activated ester with bis(pinacolato)diboron would then yield the corresponding pinacol boronate ester.

Step 2: Oxidation to the Hydroxyl Group

The resulting methyl 3-(pinacolatoboronyl)bicyclo[1.1.1]pentane-1-carboxylate is then oxidized using standard conditions, such as sodium perborate or hydrogen peroxide with a base, to afford the target this compound.

Hydroxylation monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane- 1-carboxylic Acid boronate Methyl 3-(pinacolatoboronyl)bicyclo[1.1.1]pentane- 1-carboxylate monoester->boronate 1. Activation (e.g., NHP ester) 2. B₂pin₂, photoredox catalyst final_product Methyl 3-hydroxybicyclo[1.1.1]pentane- 1-carboxylate boronate->final_product Oxidation (e.g., H₂O₂, NaOH)

Caption: Proposed Synthesis of the Target Molecule via Borylation and Oxidation.

Rigorous Characterization: Confirming Structure and Purity

Thorough characterization is paramount to ensure the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for the structural elucidation of BCP derivatives. The highly symmetrical and strained nature of the BCP core gives rise to characteristic spectral features.

  • ¹H NMR: The six bridgehead protons of the BCP skeleton typically appear as a sharp singlet in the upfield region of the spectrum (around 2.0-2.5 ppm for the unsubstituted parent diacid).[1] For this compound, one would expect to see this singlet for the six equivalent CH protons. The methyl ester protons will appear as a singlet around 3.7 ppm, and the hydroxyl proton will be a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The ¹³C NMR spectrum is also very informative. The bridgehead carbons of the BCP core will have distinct chemical shifts. The quaternary carbons attached to the functional groups will be downfield, while the CH carbons will be more upfield. The carbonyl carbon of the ester and the carbon bearing the hydroxyl group will also have characteristic chemical shifts. For 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid, the reported ¹³C NMR shifts are δ 170.3, 54.3, 51.9, 45.8, 28.5 ppm.[1][6] One would expect analogous shifts for the target molecule, with the carbon bearing the hydroxyl group appearing in the range of 60-70 ppm.

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
BCP-CH (6H)~2.3 (s)~52
-OCH₃ (3H)~3.7 (s)~52
-OH (1H)variable (br s)-
C-CO₂Me-~170
C-OH-~60-70
Bridgehead C-~38, 46

Table 1: Predicted NMR Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O stretch: A strong, sharp band around 1730 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and alcohol.

The vibrational modes of the BCP cage itself also give rise to characteristic peaks, though these can be more complex to assign without computational analysis.[8][9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the target compound. For this compound (C₇H₁₀O₃), the expected exact mass can be calculated and compared to the experimental value. Electrospray ionization (ESI) is a suitable technique for this analysis. One would expect to observe the protonated molecule [M+H]⁺ or other adducts depending on the ionization conditions.

Conclusion: A Gateway to Novel Chemical Space

The synthesis and characterization of this compound provide a clear pathway to a valuable and versatile building block for medicinal chemistry. The strategic approach, starting from the readily available diacid and employing selective functionalization, allows for the efficient construction of this important scaffold. The rigorous characterization detailed herein ensures the quality and identity of the final compound, paving the way for its successful implementation in the design and synthesis of novel therapeutics that "escape from flatland" and explore the vast potential of three-dimensional chemical space.

References

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere. Organic Letters.
  • Ripenko, V., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY.
  • Wiberg, K. B. (1984). The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid. The Journal of Organic Chemistry.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9585–9600. [Link]

  • Xu, R., et al. (2025). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry. [Link]

  • Chen, F., et al. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing.
  • Kokhan, S., et al. (2016). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. Synthesis.
  • Wang, N., et al. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • Jamison, C. R., et al. (2020). A general synthesis of complex bicyclo[1.1.1]pentanes via a multi-component cascade atom transfer radical addition. ChemRxiv.
  • Wiberg, K. B. (1964). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society. [Link]

  • Yi, L., et al. (2025). Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes.
  • Sessler, J. L., et al. (2020). Bicyclo[1.1.1]pentane Embedded in Porphyrinoids.
  • Inventor. (Year). Bicyclic analgesic compound.
  • Wiberg, K. B., et al. (1987). IR Intensities: Bicyclo(1.1.1)pentane. A Normal-Coordinate Analysis and Comparison with (1.1.1)Propellane. The Journal of Physical Chemistry.
  • Martin, M. A., et al. (2010). High-resolution infrared spectra of bicyclo[1.1.1]pentane. Journal of Molecular Spectroscopy. [Link]

  • PubChem. 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid. PubChem. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Chongqing Chemdad Co., Ltd. [Link]

  • PubChem. Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. PubChem. [Link]

  • Chem-Space. 3-Hydroxy-bicyclo[1.1.1]pentane-1-carboxylic acid benzyl ester. Chem-Space.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

  • PubChem. Methyl bicyclo[1.1.1]pentane-1-carboxylate. PubChem. [Link]

  • Aaron Chemicals. Methyl 3-(Hydroxymethyl)Bicyclo[1.1.1]Pentane-1-Carboxylate. Aaron Chemicals. [Link]

  • Baran, P. S. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Yakugaku Zasshi.
  • Wiberg, K. B., & Connor, D. S. (1965). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society.

Sources

"physicochemical properties of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Introduction: The Strategic Value of a Strained Scaffold in Modern Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a powerful tool, serving as a three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2][3] Its rigid, cage-like structure offers a distinct spatial arrangement of substituents that can mimic the geometry of traditional moieties while fundamentally altering the molecule's physicochemical profile.

The strategic replacement of a flat aromatic ring with a BCP scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and passive permeability.[2][3][4][5][6] These enhancements are critical in overcoming common drug development hurdles, ultimately leading to candidates with more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

This guide provides a focused, in-depth analysis of a key BCP derivative, This compound . As a bifunctional building block—possessing both a nucleophilic hydroxyl group and an ester—it represents a versatile starting point for the synthesis of complex pharmaceutical agents. We will dissect its core physicochemical properties, provide validated experimental protocols for their determination, and contextualize their importance for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

Understanding the fundamental structure is the first step in predicting and interpreting a molecule's behavior.

Caption: Molecular structure of this compound.

Table 1: Core Molecular Identifiers

IdentifierValue
CAS Number 2092825-26-6[7][8][9][10][11][12]
Molecular Formula C₇H₁₀O₃[7][9][13]
Molecular Weight 142.15 g/mol [7][9][13]
IUPAC Name This compound
InChI 1S/C7H10O3/c1-10-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3[7][14]
InChIKey RAUBVFRZOUPDOQ-UHFFFAOYSA-N[7][14]
SMILES O=C(C1(C2)CC2(O)C1)OC[9]

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the known and predicted physicochemical data for the title compound. It is critical to distinguish between experimentally determined values and in-silico predictions, as the latter provide guidance but require empirical validation.

Table 2: Summary of Physicochemical Properties

PropertyValue/ObservationData TypeSignificance in Drug Discovery
Appearance Colorless liquid or white to yellow solid/semi-solid[7][14]ExperimentalBasic quality control and handling information.
Boiling Point 193.9 ± 40.0 °C[7]PredictedIndicates volatility; relevant for purification and stability.
Melting Point No data available[8][13][15]-Important for assessing solid-state properties and purity.
Density 1.514 ± 0.06 g/cm³[7]PredictedUseful for formulation and process chemistry calculations.
Aqueous Solubility No quantitative data available.[8][15] Qualitatively, BCPs generally improve solubility over aromatic counterparts.[3][5][6]InferredCrucial. Poor solubility is a primary cause of drug failure. High solubility is needed for oral absorption and IV formulation.
pKa 14.57 ± 0.40 (hydroxyl group)[7]PredictedGoverns the ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP No data available. The parent acid has a calculated XLogP3 of -0.6, suggesting high polarity.[16]CalculatedMeasures lipophilicity, which affects permeability, metabolic stability, and promiscuity. BCPs often lower LogP.[6]
Storage 2-8 °C under an inert atmosphere[9][14]ExperimentalDefines conditions to prevent degradation and maintain sample integrity.

Experimental Design for Physicochemical Profiling

To move from prediction to certainty, rigorous experimental validation is paramount. The following protocols are standard in early drug discovery for efficiently characterizing new chemical entities (NCEs).[17] The rationale behind each workflow is to generate decision-making data with minimal compound consumption.

Protocol for Aqueous Solubility Determination (Kinetic Nephelometry)

Rationale: Kinetic solubility is a high-throughput assessment that measures the concentration at which a compound precipitates from a DMSO stock solution into an aqueous buffer.[18] It mimics the conditions of oral absorption and provides a rapid flag for potential solubility liabilities. Nephelometry, which measures light scattering from insoluble particles, is a direct and sensitive detection method.

Caption: Workflow for high-throughput kinetic solubility screening.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Compound Transfer: Transfer a small, precise volume (e.g., 1-2 µL) from the DMSO plate to a corresponding 96-well analysis plate.

  • Buffer Addition: Add aqueous phosphate-buffered saline (PBS, pH 7.4) to each well to a final volume of 100-200 µL. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize co-solvent effects.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibration.

  • Measurement: Read the plate using a nephelometer or a plate reader capable of measuring turbidity/light scattering at a specific wavelength.

  • Analysis: The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly different from the buffer-only control wells.

Protocol for Lipophilicity Determination (LogP/D by RP-HPLC)

Rationale: Lipophilicity is a key determinant of a drug's ADME properties.[19] The octanol-water partition coefficient (LogP, or LogD at a specific pH) is the standard measure. A rapid and reliable method for its estimation involves correlating a compound's retention time on a reversed-phase high-performance liquid chromatography (RP-HPLC) column with that of known standards.[19] This method is highly amenable to automation.

Caption: Workflow for LogP determination using RP-HPLC.

Step-by-Step Methodology:

  • System Preparation: Set up an HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer for LogD at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of 5-7 calibration standards with well-documented LogP values that span the expected range.

  • Standard Analysis: Inject each standard individually and record its retention time (t_R) under isocratic elution conditions.

  • Calibration Curve: Plot the known LogP values of the standards against their corresponding retention times. Perform a linear regression to obtain a calibration equation.

  • Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent.

  • Sample Analysis: Inject the sample onto the HPLC system using the identical method used for the standards and record its retention time.

  • Calculation: Use the retention time of the test compound and the linear regression equation from the calibration curve to calculate its LogP value.

Protocol for Ionization Constant Determination (pKa by Potentiometric Titration)

Rationale: The pKa value is essential for predicting a drug's charge state in different biological compartments. While high-throughput spectrophotometric methods exist, they require a chromophore near the ionizable center.[20] For a molecule like this compound, where the hydroxyl group's ionization may not induce a significant UV shift, potentiometric titration is a more robust, first-principles method. It directly measures pH changes upon addition of a titrant.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent like methanol may be required if aqueous solubility is low, and results can be extrapolated back to 0% co-solvent.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all species, followed by titration with a standardized strong base (e.g., 0.1 M NaOH) past the expected pKa.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically by calculating the first derivative to find the inflection point (equivalence point) and identifying the pH at the half-equivalence point.

Application Context: A Versatile Building Block in Medicinal Chemistry

This compound is not merely a compound to be characterized; it is an enabling tool for drug discovery. Its bifunctional nature allows for diverse synthetic elaborations.

  • As a Bioisostere Precursor: It is a foundational component for installing the BCP core into larger molecules. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the hydroxyl group can be used as a handle for ether linkages or further functionalization. This was demonstrated in a patent for the synthesis of complex antibody-drug conjugates (ADCs), where the hydroxyl group of this molecule was used to link it to a larger payload assembly.[21][22]

  • Improving ADME Properties: The incorporation of this BCP moiety is a deliberate strategy to enhance drug-like properties. By replacing a planar phenyl ring, which is often a site of metabolic attack by cytochrome P450 enzymes, with the saturated BCP cage, metabolic stability can be significantly improved.[2] Furthermore, the disruption of planarity and the inherent polarity of the BCP often lead to increased aqueous solubility and escape from the "flatland" of many drug molecules, which can improve off-target effects.[5][6]

Conclusion

This compound stands as a testament to the power of scaffold innovation in drug discovery. While many of its physicochemical properties are currently based on robust in-silico predictions, they paint a picture of a polar, versatile, and stable building block. Its predicted high boiling point and low volatility suggest good handling characteristics, while its BCP core promises favorable solubility and metabolic profiles in derivative compounds. The experimental protocols detailed herein provide a clear roadmap for validating these predictions and generating the high-quality data required for confident decision-making in any drug development program. As medicinal chemists continue to explore chemical space beyond traditional aromatic systems, this and similar BCP derivatives will undoubtedly play a crucial role in the design of safer and more effective medicines.

References

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • (a) Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and...
  • 2092825-26-6 | CAS D
  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed.
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
  • Physicochemical Characterization.
  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Safety D
  • This compound.
  • AB535326 | CAS 2092825-26-6. abcr Gute Chemie.
  • Methyl 3-hydroxybicyclo[1.1.
  • METHYL 3-HYDROXYBICYCLO[1.1.
  • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid | C6H8O3. PubChem.
  • 2092825-26-6|Methyl 3-hydroxybicyclo[1.1.
  • Methyl 3-hydroxybicyclo[1.1.
  • 2092825-26-6 | Methyl 3-hydroxybicyclo[1.1.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • Methyl 3-hydroxybicyclo[1.1.
  • Methyl 3-hydroxybicyclo[1.1.
  • MSDS of methyl 3-hydroxybicyclo[1.1.
  • WO2023125530A1 - Antibody drug conjugates.
  • W O 2023/125530 Al. Google APIs.

Sources

An In-depth Technical Guide to Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS No. 2092825-26-6): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic replacement of traditional aromatic moieties with saturated, three-dimensional scaffolds has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This "escape from flatland" approach seeks to enhance parameters such as solubility, metabolic stability, and cell permeability while maintaining or improving biological activity.[1][2] Among the most promising of these scaffolds is the bicyclo[1.1.1]pentane (BCP) core, a rigid, non-planar structure that has gained significant traction as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[3][4][5][6] This guide focuses on a key functionalized derivative of this scaffold, methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS No. 2092825-26-6), providing an in-depth analysis of its properties, synthesis, and applications for researchers and drug development professionals.

Core Properties of this compound

This compound is a valuable building block for chemical synthesis, particularly in the pharmaceutical industry.[1] Its structure combines the rigid BCP core with two key functional groups—a methyl ester and a hydroxyl group—offering versatile handles for further chemical modification.

PropertyValueSource
CAS Number 2092825-26-6
Molecular Formula C₇H₁₀O₃[7][8]
Molecular Weight 142.15 g/mol [7][8]
Appearance Colorless liquid or white to yellow solid[3]
Purity Typically ≥98%
Storage Store at 0-8 °C under an inert atmosphere[3]
Predicted Boiling Point 193.9±40.0 °C[3]
Predicted Density 1.514±0.06 g/cm³[3]
InChI Key RAUBVFRZOUPDOQ-UHFFFAOYSA-N

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Paradigm Shift in Bioisosterism

The utility of this compound is intrinsically linked to the advantageous properties of the BCP core. The BCP scaffold serves as an effective mimic for a 1,4-disubstituted benzene ring due to the similar exit vectors of the substituents at the 1 and 3 positions.[4][5] However, as a saturated, non-planar structure, it confers several benefits over its aromatic counterpart.

Advantages of the BCP Scaffold:

  • Improved Solubility: The replacement of a hydrophobic phenyl ring with a more polar, saturated BCP core generally leads to a significant increase in aqueous solubility.[1]

  • Enhanced Metabolic Stability: The sp³-hybridized carbon atoms of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[1]

  • Three-Dimensional Diversity: The rigid, three-dimensional nature of the BCP scaffold allows for the exploration of new chemical space and can lead to improved binding interactions with protein targets.[1]

  • Reduced Non-Specific Binding: The lower lipophilicity of BCP-containing compounds can reduce non-specific binding to off-target proteins.[1]

Caption: Bioisosteric relationship between a para-substituted phenyl ring and a 1,3-disubstituted BCP core.

Synthesis of Functionalized Bicyclo[1.1.1]pentanes

The synthesis of functionalized BCPs has been a significant area of research, with numerous methods developed to access this valuable scaffold. While a detailed synthesis of this compound is proprietary to its manufacturers, the general approaches to constructing the BCP core are well-documented in the scientific literature. A common and powerful strategy involves the reaction of [1.1.1]propellane with various reagents.[5]

A general and scalable method for producing the BCP core involves the photochemical reaction of [1.1.1]propellane with diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[2][9] This diacid serves as a versatile precursor to a wide range of functionalized BCPs, including those with hydroxyl and ester moieties.

BCP_Synthesis propellane [1.1.1]Propellane diketone Diketone Intermediate propellane->diketone Photochemical Reaction diacetyl Diacetyl diacetyl->diketone diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid diketone->diacid Haloform Reaction target Methyl 3-hydroxybicyclo[1.1.1]- pentane-1-carboxylate diacid->target Further Functionalization

Caption: General synthetic strategy for functionalized BCPs from [1.1.1]propellane.

Applications in Drug Discovery and Chemical Biology

The unique properties of the BCP scaffold have led to its incorporation into a variety of drug discovery programs. This compound, with its dual functionality, is an ideal building block for creating more complex molecules with tailored properties.

Case Study: Application in Antibody-Drug Conjugates (ADCs)

A notable application of this compound is in the synthesis of linkers for antibody-drug conjugates (ADCs).[10] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker plays a crucial role in the stability and efficacy of the ADC.

In a patent describing the synthesis of novel ADCs, this compound is used as a precursor to a functionalized BCP-containing linker.[10] The hydroxyl group of the BCP core is etherified with a payload-containing moiety, while the methyl ester can be hydrolyzed to a carboxylic acid for conjugation to the antibody or another part of the linker.

Experimental Protocol: Synthesis of a BCP-containing ADC Linker Fragment (Adapted from WO2023125530A1)

This protocol describes a key step in the synthesis of a BCP-containing linker, illustrating the utility of this compound.

  • Reactants and Reagents:

    • This compound (24a in the patent)

    • Payload-linker intermediate (e.g., a protected amino acid-payload conjugate with a suitable leaving group)

    • Scandium trifluoromethanesulfonate (catalyst)

    • Anhydrous Tetrahydrofuran (THF) (solvent)

    • Molecular sieves

  • Procedure: a. To a solution of the payload-linker intermediate and this compound in anhydrous THF, add dried molecular sieves. b. Add scandium trifluoromethanesulfonate to the mixture. c. Stir the reaction mixture at room temperature overnight. d. Upon completion, filter the reaction mixture through celite to remove the molecular sieves. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the desired BCP-containing linker fragment.[10]

ADC_Linker_Synthesis BCP_OH Methyl 3-hydroxybicyclo[1.1.1]- pentane-1-carboxylate Product BCP-containing ADC Linker Fragment BCP_OH->Product Payload_Linker Payload-Linker Intermediate Payload_Linker->Product Scandium Sc(OTf)₃ (Catalyst) Scandium->Product THF Anhydrous THF (Solvent) THF->Product

Caption: Experimental workflow for the synthesis of a BCP-containing ADC linker fragment.

Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities for research and development purposes.

Conclusion

This compound (CAS No. 2092825-26-6) is more than just a chemical compound; it is a testament to the ongoing evolution of medicinal chemistry. As a functionalized derivative of the increasingly important bicyclo[1.1.1]pentane scaffold, it offers a gateway to novel, three-dimensional molecules with enhanced drug-like properties. Its successful application in the synthesis of complex therapeutics such as antibody-drug conjugates highlights its value to the research and drug development community. As the "escape from flatland" trend continues to shape the future of drug design, the demand for and applications of versatile building blocks like this compound are set to expand, paving the way for the next generation of innovative medicines.

References

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Placement, T. L., ... & Kment, S. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414–3424.
  • Fang, Z., Xu, Q., & Yang, W. L. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis.
  • Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9523.
  • Mykhailiuk, P. K. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(7), 1834-1849.
  • Mykhailiuk, P. K., Shishkin, O. V., & Komarov, I. V. (2017). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 8(1), 534-539.
  • Mykhailiuk, P. K., & Komarov, I. V. (2018). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 115(19), 4851-4856.
  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 12(01), 110-116.
  • Google Patents. (n.d.). JP6506248B2 - Bicyclic analgesic compound.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9523.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central.
  • Google Patents. (n.d.). WO2023125530A1 - Antibody drug conjugates.

Sources

A Technical Guide to the Strain Energy of Bicyclo[1.1.1]pentane Systems: From Fundamental Principles to Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclo[1.1.1]pentane (BCP) presents a fascinating paradox in structural chemistry: it is a molecule of exceptionally high strain energy, yet it possesses remarkable kinetic stability. This unique combination has propelled it from a chemical curiosity to a cornerstone of modern medicinal chemistry, where it serves as a three-dimensional, saturated bioisostere for planar aromatic rings. This guide provides an in-depth exploration of the strain energy inherent to the BCP core. We will dissect the origins of this strain, detail both experimental and computational methodologies for its quantification, and explain the structural rationale for its unexpected stability. Crucially, we will connect these fundamental principles to their practical implications, illustrating how the controlled release of this energy and the rigid BCP scaffold are harnessed by researchers to design next-generation therapeutics with superior physicochemical properties.

The Bicyclo[1.1.1]pentane Core: A Profile in Strain

First synthesized in 1964 by Wiberg and co-workers, bicyclo[1.1.1]pentane is a highly strained carbocycle.[1][2] Its structure can be visualized as two cyclobutane rings fused at the bridgehead carbons (C1 and C3), resulting in a rigid, cage-like architecture. The primary sources of its immense strain are severe angle distortion and transannular strain arising from the close proximity of the non-bonded bridgehead carbons.

The geometry deviates significantly from the ideal tetrahedral sp³ carbon, which has bond angles of 109.5°. In BCP, the internal C-C-C bond angles are forced into acutely compressed arrangements. The most notable feature is the "inverted" tetrahedral geometry at the bridgehead carbons, where all four bonds point into the same hemisphere. This unnatural conformation is a major contributor to the system's high potential energy.

Computational_Workflow cluster_workflow Computational Strain Energy Workflow (Isodesmic Reaction) start Define Isodesmic Reaction BCP + n(CH4) -> Products opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) start->opt_freq zpe Extract Zero-Point Vibrational Energies (ZPVE) opt_freq->zpe spe High-Level Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) opt_freq->spe for higher accuracy enthalpy Calculate Enthalpies (H) H = E_scf + ZPVE zpe->enthalpy spe->enthalpy delta_h Calculate Reaction Enthalpy ΔH_rxn = ΣH(products) - ΣH(reactants) enthalpy->delta_h strain Calculate Strain Energy SE = ΔH_rxn delta_h->strain

Caption: A typical workflow for calculating BCP strain energy via isodesmic reactions.

  • Define the Isodesmic Reaction: Construct a balanced hypothetical reaction. For BCP (C₅H₈), a suitable reaction is:

    • Bicyclo[1.1.1]pentane + 5 CH₄ → 2 C(CH₃)₄

    • In this reaction, the number of C-C bonds (3) and C-H bonds (8) is not conserved, making it a less ideal isodesmic reaction. A better, homodesmotic reaction would be:

    • Bicyclo[1.1.1]pentane + 3 CH₃-CH₃ → 2 CH(CH₃)₃ + CH₂(CH₃)₂

    • Here, bond types (C-C, C-H) and atom hybridization states are conserved, leading to better error cancellation.

  • Structure Optimization: Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform a full geometry optimization for every molecule in the balanced equation (reactants and products) using a reliable level of theory and basis set (e.g., DFT with B3LYP/6-31G(d)). This finds the lowest energy conformation for each species.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This confirms the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

  • Enthalpy Calculation: The total electronic energy (E) from the optimization and the ZPVE are used to calculate the enthalpy (H) at 0 K for each molecule. For higher accuracy, a single-point energy calculation can be run on the optimized geometry using a more advanced level of theory.

  • Calculate Reaction Enthalpy (ΔH_rxn): The enthalpy of the reaction is calculated as:

    • ΔH_rxn = ΣH(products) - ΣH(reactants)

  • Determine Strain Energy: The calculated ΔH_rxn for this hypothetical reaction is equal to the strain energy of the BCP molecule, as all other components of the reaction are, by definition, strain-free.

Causality Insight: This theoretical approach is powerful because it isolates the molecule of interest and compares its energy to a set of universally accepted, strain-free reference molecules. By carefully choosing the reaction to conserve bond types, we create a self-validating system where computational artifacts are minimized, yielding a highly accurate prediction of the inherent strain. [3]

The Stability Paradox: Thermodynamically Unstable, Kinetically Trapped

The most compelling aspect of BCP chemistry is its pronounced kinetic stability despite its high strain energy. [1][2][4]While thermodynamically a "loaded spring," BCP is remarkably inert to ring-opening reactions under normal conditions and resistant to metabolic degradation. [1][2]This stability is not due to a lack of driving force for reaction, but rather a very high activation energy barrier for any ring-opening pathway.

The rationale is twofold:

  • Structural Rigidity: The cage-like structure is exceptionally rigid. Any reaction pathway that leads to ring-opening requires significant geometric distortion, which is energetically costly. The concerted cleavage of multiple bonds is kinetically prohibitive.

  • Orbital Misalignment: The orbitals of the strained C1-C3 bond are not well-aligned for interaction with external reagents. Attack at the bridgehead carbons is sterically hindered, and attack at the bridge C-H bonds does not lead to a low-energy pathway for ring fragmentation.

Essentially, BCP resides in a deep well on the potential energy surface. While a lower-energy acyclic isomer exists, the "hill" to get out of the well is too high to be surmounted under typical thermal conditions. This kinetic persistence is the key to its utility.

Harnessing Strain: BCP as a Superior Bioisostere

In modern drug discovery, there is a significant drive to "escape from flatland"—replacing flat, aromatic rings with three-dimensional saturated scaffolds to improve the physicochemical properties of drug candidates. [5][6]BCP has emerged as a premier non-classical bioisostere for para-substituted phenyl rings, as well as for tert-butyl groups and internal alkynes. [1][7] The replacement of a phenyl ring with a 1,3-disubstituted BCP core maintains the rigid linear spacing between two substituents but fundamentally alters the molecule's properties in beneficial ways.

Propertyp-PhenyleneBicyclo[1.1.1]pentane-1,3-diylRationale for Improvement
Geometry 2D, Planar3D, SphericalIncreases spatial complexity, disrupting π-stacking.
Distance (C1-C4) ~2.79 Å~1.85 ÅProvides a shorter, rigid linker.
Lipophilicity (cLogP) HigherLowerReplacement of sp² carbons with sp³ carbons increases polarity.
Aqueous Solubility LowerHigherReduced lipophilicity and improved crystal packing lead to better solubility. [8][9]
Metabolic Stability Susceptible to CYP450 oxidationHighly resistantSaturated C-H bonds are less prone to enzymatic oxidation than aromatic rings. [8][9][10]
Table 2. Geometric and physicochemical comparison of p-phenylene and its BCP bioisostere.

The utility of this exchange has been demonstrated in numerous drug development programs. For instance, replacing a central fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in an equipotent compound with significantly improved aqueous solubility and a ~4-fold increase in oral absorption in mouse models. [8][9]

Bioisostere_Logic cluster_logic Bioisosteric Replacement Logic cluster_properties Improved Physicochemical Profile phenyl p-Substituted Phenyl Ring bcp 1,3-Disubstituted BCP Core phenyl->bcp Bioisosteric Replacement sol Increased Solubility bcp->sol met Enhanced Metabolic Stability bcp->met perm Improved Permeability bcp->perm lip Reduced Lipophilicity bcp->lip

Caption: The logic of replacing a phenyl ring with a BCP core to improve drug properties.

This strategic use of the BCP scaffold is a direct consequence of its unique strain characteristics. Its synthesis is often achieved through strain-release reactions of the even more strained precursor, [1.1.1]propellane, while its utility in drug molecules relies on its kinetic inability to release that strain once formed. [1][4][11]

Conclusion

The strain energy of bicyclo[1.1.1]pentane is not merely a theoretical value but the defining characteristic that dictates its synthesis, stability, and remarkable utility. With a strain energy of approximately 66 kcal/mol, it is a reservoir of potential energy. However, its rigid structure creates a high kinetic barrier to decomposition, rendering it exceptionally stable. This combination of properties allows chemists to employ BCP as a potent tool in drug design, replacing problematic aromatic rings to create drug candidates with enhanced solubility, superior metabolic profiles, and improved overall "drug-likeness." A thorough understanding of the principles governing its strain energy is therefore indispensable for any scientist seeking to leverage this unique scaffold in the development of advanced materials and innovative medicines.

References

  • PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-.
  • Anderson, J. M., Measom, N. D., Murphy, J. A., & Poole, D. L. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Mykhailiuk, P. K. (2023). Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring.
  • Bull, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(8), 752–757.
  • Qin, T., et al. (2024). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1279–1292.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
  • Fang, Z., et al. (2022). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis, 54(17), 3733-3746.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Europe PMC.
  • BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • Bull, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC.
  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Mykhailiuk, P. K. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Organic Letters, 23(15), 5763–5767.
  • Kirmse, W. (1989). Synthesis and studies of bicyclo(1.1.1)
  • Davies, H. M. L., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes.
  • Davies, H. M. L., et al. (2019). Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.
  • Uchiyama, M., & Kanazawa, J. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 29(19), 2485-2496.
  • Mykhailiuk, P. K. (2023). (A) Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP)...
  • Davies, H. M. L., et al. (2015). Direct Synthesis of Bicyclo[1.1.
  • Davies, H. M. L., et al. (2015). Direct Synthesis of 2-Substitued Bicyclo[1.1.
  • Wiberg, K. B., & McMurdie, N. (1994). Formation and Reactions of Bicyclo[1.1.1]pentyl-1 Cations. Journal of the American Chemical Society, 116(26), 11990–11998.
  • Davies, H. M. L., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship.
  • Wu, J., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters, 79, 153173.
  • Reed, D. R., et al. (2002). Formation of a 1-Bicyclo[1.1.1]pentyl Anion and an Experimental Determination of the Acidity and C-H Bond Dissociation Energy of 3-tert-Butylbicyclo[1.1.1]pentane. Journal of the American Chemical Society, 124(11), 2790-2795.
  • Macmillan, D. W. C., et al. (2024). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • Davies, H. M. L., et al. (2015). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. Journal of the American Chemical Society, 137(44), 14049–14052.
  • Gouverneur, V., & Fessard, T. C. (2020). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry, 18(39), 7723-7736.
  • Wang, J., et al. (2024). Switchable Divergent Strain-Release/Rearrangement Cascades of Bicyclo[1.1.
  • Chen, F. (2024). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing.
  • Lectka, T., et al. (2023).-[4][12]Sigmatropic rearrangement with [1.1.1]propellane. Nature Communications, 14(1), 4064.

  • Michl, J., & Kaszynski, P. (2020). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 120(1), 45-102.
  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • LibreTexts Chemistry. (2021). 4.
  • NIST. (n.d.). Bicyclo[1.1.1]pentane. NIST Chemistry WebBook.
  • ANU Open Research. (n.d.). 4.3.
  • Chickos, J. S., et al. (1992). The Strain Energy of Cyclotetradecane Is Small. The Journal of Organic Chemistry, 57(7), 1897–1899.
  • American Chemical Society. (2025). Conventional strain energies of cyclopropane, cyclobutane, and small heterocycles revisited. ACS Fall 2025.
  • Allinger, N. L., et al. (1970). Heats of combustion and strain energies of bicyclo[n.m.O]alkanes.
  • Baran, P. S., et al. (2023). Synthesis of Bicyclo[1.1.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 9096–9102.

Sources

Bicyclo[1.1.1]pentane: A Three-Dimensional Revolution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space. This guide delves into the burgeoning field of bicyclo[1.1.1]pentanes (BCPs), a class of strained, three-dimensional scaffolds that are revolutionizing drug design. We will explore the fundamental principles that make BCPs attractive bioisosteres for common medicinal chemistry motifs, detail the synthetic strategies for their incorporation, and showcase compelling case studies that highlight their transformative potential in overcoming drug development hurdles.

The Imperative for Three-Dimensionality in Drug Design: Escaping "Flatland"

For decades, aromatic rings, particularly the phenyl group, have been ubiquitous building blocks in drug discovery. While their synthetic accessibility and ability to engage in various intermolecular interactions are undeniable, the over-reliance on flat, sp²-rich scaffolds has contributed to challenges in modern drug development, including poor solubility, metabolic instability, and off-target effects. The concept of "escaping from flatland" advocates for the exploration of three-dimensional (3D) molecular architectures to access novel chemical space and improve the physicochemical properties of drug candidates.[1] Saturated bioisosteres, such as BCPs, offer a compelling strategy to achieve this, introducing spatial complexity that can lead to enhanced target engagement and superior drug-like properties.[2][3]

Bicyclo[1.1.1]pentane: A Unique Scaffold with Remarkable Properties

Bicyclo[1.1.1]pentane is a highly strained, bridged ring system with a unique cage-like structure.[1] First synthesized in 1964, it was initially a chemical curiosity due to its significant strain energy of 66.6 kcal mol⁻¹.[1][4] However, this inherent strain does not translate to instability; BCPs are remarkably robust.[1] The key to their utility in medicinal chemistry lies in the rigid, linear arrangement of substituents at the bridgehead positions (C1 and C3). This geometry makes the 1,3-disubstituted BCP an excellent non-classical bioisostere for the para-substituted phenyl ring.[5]

BCPs as Bioisosteres: More Than Just Spacers

Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule. BCPs have emerged as versatile bioisosteres for several common motifs in drug discovery:

  • para-Substituted Phenyl Rings: The 1,3-disubstituted BCP mimics the linear trajectory of a para-substituted benzene ring, acting as a rigid spacer. However, the distance between the exit vectors is shorter in a BCP (approximately 1.85 Å) compared to a phenyl ring (approximately 2.79 Å). This structural nuance can be critical for optimizing interactions within a binding pocket.

  • tert-Butyl Groups: The bicyclo[1.1.1]pentan-1-yl group can serve as a bioisostere for the sterically demanding tert-butyl group, offering a similar spatial footprint but with different electronic properties.[6]

  • Alkynes: The linear arrangement of the BCP core also allows it to function as a non-linear, saturated mimic of an internal alkyne.[6]

The true power of BCPs lies not just in their ability to replicate the geometry of these groups, but in the profound improvements they can impart on a molecule's physicochemical properties.

The BCP Advantage: Enhancing Drug-like Properties

The replacement of traditional moieties with BCPs can lead to significant improvements in key absorption, distribution, metabolism, and excretion (ADME) parameters.

PropertyPhenyl RingBicyclo[1.1.1]pentaneRationale for Improvement
Solubility Generally LowerGenerally HigherIncreased sp³ character and reduced planarity disrupt crystal packing, leading to better solvation.[2][7]
Lipophilicity (logP/logD) HigherLowerBCPs are less lipophilic than phenyl rings of similar size, which can improve aqueous solubility and reduce non-specific binding.
Metabolic Stability Susceptible to CYP450 oxidationMore ResistantThe saturated C-H bonds of BCPs are less prone to oxidation by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2]
Permeability VariableOften HighThe rigid, compact structure can facilitate passive diffusion across cell membranes.[6][7]
Non-specific Binding Prone to π-π stackingReducedThe absence of a π-system minimizes non-specific interactions with proteins and other biological macromolecules.[2]

These advantages collectively contribute to improved oral bioavailability and a better overall pharmacokinetic profile for many BCP-containing drug candidates.

Synthesis of Bicyclo[1.1.1]pentane Building Blocks: From a Strained Precursor

The synthetic accessibility of BCPs has been a historical challenge that has recently been overcome, paving the way for their widespread adoption. The primary and most versatile precursor for the synthesis of functionalized BCPs is the highly strained hydrocarbon, [1.1.1]propellane .[8]

The Central Role of [1.1.1]Propellane

[1.1.1]Propellane features an inverted geometry at the bridgehead carbons, with the central C1-C3 bond being exceptionally weak and prone to cleavage. This reactivity is the cornerstone of most modern BCP syntheses. The operational challenges of handling [1.1.1]propellane, which is a volatile and thermally unstable compound, have been a significant bottleneck.[8] However, recent advancements have led to more practical and scalable methods for its in situ generation and use.

The general strategy for forming 1,3-disubstituted BCPs involves the radical-mediated addition to the central bond of [1.1.1]propellane.

G cluster_0 Synthetic Workflow for BCP Building Blocks Propellane [1.1.1]Propellane BCP_Intermediate Functionalized BCP Intermediate Propellane->BCP_Intermediate Radical Addition & Trapping Radical_Source Radical Initiator (e.g., AIBN, light) Radical_Source->Propellane Radical Initiation Alkyl_Halide Functional Group Precursor (R-X) Alkyl_Halide->BCP_Intermediate Incorporation of R Final_Product Drug Candidate BCP_Intermediate->Final_Product Further Functionalization & Coupling G cluster_main Bioisosteric Replacement Strategy node_parent BMS-708,163 (Parent Compound) para-Fluorophenyl Ring Poor Solubility Low Permeability node_bcp Compound 3 (BCP Analog) Bicyclo[1.1.1]pentane Core Improved Solubility Improved Permeability node_parent:f0->node_bcp:f0 Replaced with node_parent:f1->node_bcp:f1 Leads to node_parent:f2->node_bcp:f2 Leads to

Sources

A Guide to Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, a key building block in modern medicinal chemistry. We will explore its precise chemical identity through IUPAC nomenclature, dissect its unique three-dimensional structure, detail a robust synthetic methodology, and discuss its significance as a bioisostere in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

The Rise of Saturated Scaffolds: Bicyclo[1.1.1]pentane in Drug Design

For decades, the phenyl ring has been a ubiquitous scaffold in drug design, with approximately 45% of approved drugs containing this aromatic moiety.[1] However, the planarity and lipophilicity of the benzene ring can lead to undesirable physicochemical properties, such as poor solubility and susceptibility to metabolic oxidation by cytochrome P450 enzymes.[1][2]

In the drive to "escape from flatland," medicinal chemists are increasingly turning to saturated, three-dimensional scaffolds that can act as non-classical bioisosteres for aromatic rings.[3] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier surrogate for the para-substituted phenyl ring.[3][4] Its rigid, cage-like structure mimics the geometry and substituent exit vectors of a 1,4-disubstituted arene, while offering significant improvements in physicochemical properties.[1][3]

The replacement of a phenyl ring with a BCP moiety has been shown to enhance aqueous solubility, increase metabolic stability, and improve passive permeability, leading to better oral absorption and overall drug-like properties.[2][5] This success has fueled an explosion of interest in the synthesis and functionalization of novel BCP derivatives, such as this compound, for application in next-generation therapeutics.[3][4]

Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to its application. Here, we define this compound through its systematic name and structural identifiers.

IUPAC Nomenclature

The formal IUPAC name for the molecule is This compound .[6] Let's deconstruct this name:

  • bicyclo[1.1.1]pentane : This defines the core scaffold. It is a bicyclic compound containing a total of five carbon atoms. The numbers in the brackets, [1.1.1], indicate that the two bridgehead carbons are connected by three bridges, each containing one carbon atom.

  • -1-carboxylate : A carboxylate functional group (-COO-) is attached to one of the bridgehead carbons, designated as position 1.

  • Methyl : The carboxylate group is an ester, specifically a methyl ester (-COOCH₃).

  • 3-hydroxy : A hydroxyl group (-OH) is attached to the other bridgehead carbon at position 3.

Chemical Structure and Identifiers

The molecule's identity is further confirmed by its unique chemical identifiers.

IdentifierValueSource
CAS Number 2092825-26-6[6][7][8][9]
Molecular Formula C₇H₁₀O₃[6][9][10]
Molecular Weight 142.15 g/mol [8][9]
InChI Key RAUBVFRZOUPDOQ-UHFFFAOYSA-N[6][10]
SMILES COC(=O)C12CC(C1)(C2)O[9]

The three-dimensional structure features a highly strained but kinetically stable cage system. The substituents at the C1 and C3 bridgehead positions are directed linearly opposite each other, perfectly mimicking the geometry of a para-substituted benzene ring.

Synthesis of Bicyclo[1.1.1]pentane Building Blocks

The primary challenge in accessing functionalized BCPs lies in the synthesis of the strained bicyclic core. The most common and effective strategy involves the ring-opening of [1.1.1]propellane, a highly reactive hydrocarbon featuring an inverted bond between the two bridgehead carbons.[11][12] Radical addition to this central bond is the most prevalent method for generating functionalized BCP derivatives.[12][13]

A robust and scalable approach to key BCP intermediates, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, has been developed, often starting with a photochemical addition of [1.1.1]propellane to a suitable substrate.[14][15] This diacid can then be selectively modified to produce a wide array of building blocks.

The following diagram illustrates a generalized synthetic pathway for producing functionalized BCPs, starting from the key intermediate [1.1.1]propellane.

G cluster_0 [1.1.1]Propellane Chemistry cluster_1 Selective Functionalization Propellane [1.1.1]Propellane Diketone 1,1'-(Bicyclo[1.1.1]pentane- 1,3-diyl)bis(ethan-1-one) Propellane->Diketone + Diacetyl (Photochemical Reaction) Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Diketone->Diacid Haloform Reaction Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1] pentane-1-carboxylic Acid Diacid->Monoester Selective Esterification Target Methyl 3-hydroxybicyclo[1.1.1] pentane-1-carboxylate Monoester->Target Hydroxylation (e.g., via Curtius Rearrangement followed by hydrolysis or oxidative decarboxylation)

Caption: Generalized synthetic pathway to functionalized BCPs.

Experimental Protocol: Synthesis of a Hydroxy-BCP Precursor

Below is a representative, field-proven protocol for a key transformation.

Objective: To convert a bridgehead carboxylic acid to a bridgehead hydroxyl group on the BCP scaffold.

Methodology: (Adapted from related transformations[14][15])

  • Acid Chloride Formation: To a solution of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

    • Rationale: Conversion of the carboxylic acid to the more reactive acid chloride is necessary for the subsequent Curtius rearrangement. The use of an inert atmosphere prevents reaction with atmospheric moisture.

  • Azide Formation: Cool the reaction mixture to 0 °C and add a solution of sodium azide (2.0 eq) in water dropwise. Stir vigorously for 2 hours, allowing the mixture to warm to room temperature.

    • Rationale: The azide anion displaces the chloride to form the acyl azide, a key intermediate for the rearrangement. This is a potentially hazardous step and must be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Curtius Rearrangement: Carefully separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a separate flask containing toluene. Heat the solution to 80-90 °C until nitrogen evolution ceases (typically 1-2 hours).

    • Rationale: Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate. This is the core of the Curtius rearrangement.

  • Hydrolysis to Hydroxyl: Cool the reaction mixture containing the isocyanate intermediate. Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and heat the mixture under reflux for several hours to hydrolyze the intermediate carbamate.

    • Rationale: The isocyanate is trapped by water (present in the acidic solution) to form a carbamic acid, which is unstable and decarboxylates to form an amine. Subsequent reaction conditions can lead to the desired hydroxyl group, though this step often requires specific reagents not detailed in the primary sources. A more direct route from the carboxylic acid might involve oxidative decarboxylation (e.g., using reagents like lead tetraacetate).

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

    • Rationale: Standard work-up procedures are used to isolate and purify the final compound, removing reagents and byproducts.

This protocol outlines the fundamental steps required. Researchers should consult detailed synthetic literature for specific reaction conditions, stoichiometry, and safety considerations.[14][15]

Conclusion and Future Outlook

This compound represents a valuable, functionalized building block for medicinal chemistry. Its BCP core offers a proven strategy to overcome the limitations associated with traditional aromatic scaffolds, providing a pathway to drug candidates with superior pharmacokinetic profiles. The synthetic routes, while challenging, are becoming increasingly scalable and robust, enabling broader access to this and related BCP derivatives.[14][15][16] As the demand for novel, three-dimensional chemical matter continues to grow, the application of BCPs in drug discovery is set to expand, providing new opportunities for innovation in medicine.

References

  • Ark Pharm, Inc. 2092825-26-6 | this compound. [Link][7]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link][3][4]

  • ResearchGate. Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and.... [Link][11]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. [Link][5]

  • Semantic Scholar. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link][4]

  • ChemistryViews. (2022). Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes. [Link][13]

  • ResearchGate. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link][14]

  • Organic Chemistry Portal. Recent advances in the applications of [1.1.1]propellane in organic synthesis. [Link][12]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link][15]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link][16]

Sources

A Technical Guide to the Solubility and Stability of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative tool in modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2] Its adoption is driven by the consistent improvements observed in the physicochemical and pharmacokinetic profiles of drug candidates, including enhanced aqueous solubility, greater metabolic stability, and novel intellectual property opportunities.[3][4] This guide provides an in-depth technical analysis of a key BCP derivative, Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, focusing on its projected solubility and chemical stability. By synthesizing data from analogous structures and established chemical principles, this document offers researchers, scientists, and drug development professionals a predictive framework and practical methodologies for assessing this valuable building block.

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Paradigm Shift in Bioisosterism

The "Escape from Flatland" initiative in drug discovery encourages the move away from planar, aromatic systems towards C(sp3)-rich, three-dimensional structures to improve drug-like properties.[5] The BCP core is at the forefront of this movement. Unlike a flat phenyl ring, the BCP cage offers a rigid, geometrically precise scaffold that mimics the exit vectors of a 1,4-disubstituted arene while fundamentally altering the molecule's physical nature.[1][6]

The advantages conferred by replacing an aromatic ring with a BCP moiety are significant:

  • Improved Solubility: The replacement of a planar, hydrophobic arene with a saturated carbocycle disrupts intermolecular π-π stacking interactions, which are a common cause of poor aqueous solubility in drug candidates.[7] This generally leads to a marked increase in solubility.[3][5]

  • Enhanced Metabolic Stability: The C-H bonds within the strained BCP cage are exceptionally strong and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic fate for aromatic rings.[7][8] This resistance to degradation can improve a drug's half-life and reduce the formation of potentially toxic metabolites.[4]

  • Novel Chemical Space: The unique three-dimensional structure of BCPs allows for exploration of pharmacophore space that is inaccessible with flat aromatic rings, creating new opportunities for potency and selectivity.[7]

Given these field-proven benefits, a thorough understanding of the specific properties of functionalized BCP building blocks like this compound is critical for their effective deployment in drug discovery programs.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in any development workflow. The key physicochemical parameters for the title compound are summarized below.

PropertyValueSource
CAS Number 2092825-26-6
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
IUPAC Name This compound
Physical Form Liquid or Solid or Semi-solid
Storage Conditions 2-8°C, Inert atmosphere
InChI Key RAUBVFRZOUPDOQ-UHFFFAOYSA-N

Aqueous and Organic Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of bioavailability, formulation feasibility, and process chemistry efficiency. Based on the extensive literature on BCP scaffolds, this compound is anticipated to exhibit favorable solubility characteristics.

Theoretical Rationale for Enhanced Solubility

The presence of the BCP core, combined with a hydroxyl group and a methyl ester, suggests good solubility in a range of solvents. The hydroxyl and ester groups provide hydrogen bond accepting and donating capabilities, while the sp3-rich BCP core disrupts the self-association that can suppress solubility in crystalline aromatic compounds.[3][7]

Experimental Workflow: Kinetic Solubility Assessment

To quantitatively determine the aqueous solubility, a standardized kinetic solubility assay is recommended. This method is high-throughput and provides data relevant to early-stage drug discovery. The causality behind this workflow is to rapidly identify potential solubility liabilities by measuring the concentration at which the compound precipitates from a buffered aqueous solution after being introduced from a DMSO stock.

G cluster_prep Sample Preparation cluster_assay Solubility Assay cluster_analysis Data Analysis prep1 Prepare 10 mM stock solution in 100% DMSO prep2 Dispense stock into 96-well plate (in triplicate) prep1->prep2 Serial Dilution assay1 Add aqueous buffer (e.g., PBS pH 7.4) to achieve final concentrations (e.g., 1-200 µM) prep2->assay1 Assay Start assay2 Incubate at room temperature with shaking (e.g., 2 hours) to allow precipitation assay1->assay2 Equilibration assay3 Measure turbidity (precipitation) using a nephelometer or UV-Vis plate reader at 620 nm assay2->assay3 Measurement analysis1 Compare sample readings to positive/negative controls assay3->analysis1 Data Input analysis2 Determine Kinetic Solubility: Highest concentration with no significant precipitation analysis1->analysis2 Calculation G cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare solution of compound in suitable solvent (e.g., ACN:H2O) acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid Expose for set time points base Basic (e.g., 0.1 M NaOH, RT) start->base Expose for set time points ox Oxidative (e.g., 3% H2O2, RT) start->ox Expose for set time points therm Thermal (e.g., 80°C in solution & solid) start->therm Expose for set time points photo Photolytic (ICH Q1B light exposure) start->photo Expose for set time points end Analyze all samples by LC-MS/UV (Compare to unstressed control) acid->end Quench/Neutralize as needed base->end Quench/Neutralize as needed ox->end Quench/Neutralize as needed therm->end Quench/Neutralize as needed photo->end Quench/Neutralize as needed

Sources

Methodological & Application

"large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid and Its Derivatives

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount bioisostere in modern medicinal chemistry, offering a three-dimensional replacement for traditional moieties like para-substituted benzene rings and tert-butyl groups. Its incorporation into drug candidates frequently leads to significant improvements in physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and improved permeability.[1][2][3][4] Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is the cornerstone intermediate, providing a versatile and scalable entry point to a vast array of functionalized BCP building blocks.[1][5] This guide provides a comprehensive and field-proven methodology for the multi-kilogram scale synthesis of this pivotal diacid, followed by protocols for its conversion into high-value derivatives essential for drug discovery programs. We focus on a robust, flow-chemistry-based photochemical approach that is safe, efficient, and readily implemented in a process chemistry setting.

Introduction: The Strategic Importance of the BCP Scaffold

The "Escape from Flatland" concept has driven pharmaceutical research to explore beyond traditional, planar aromatic structures in drug design.[1] Saturated, rigid scaffolds like BCPs provide a unique linear geometry that mimics the vector spacing of a para-substituted phenyl ring but with a significantly different electronic and metabolic profile.[2][6] This structural substitution has proven effective in navigating patented chemical spaces and optimizing drug-like properties.[1]

The majority of medicinally relevant BCP derivatives are accessed through the chemical modification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][5] Therefore, a practical and scalable method to produce this key starting material is of critical importance to both academic and industrial researchers. Early synthetic routes were often lengthy and low-yielding, hindering widespread adoption.[1] The development of methods utilizing the strained and highly reactive molecule, [1.1.1]propellane, has revolutionized access to the BCP core.[2][7][8] This guide details an optimized, large-scale synthesis based on this principle.

Overall Synthetic Strategy

The most efficient pathway to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid on a large scale hinges on a three-step sequence starting from the in situ generation of [1.1.1]propellane. This highly reactive intermediate is not isolated but is immediately trapped in a photochemical reaction. The resulting diketone is then converted to the target diacid via a haloform reaction.

Synthetic_Workflow A 1,1-Dibromo-2,2-bis (chloromethyl)cyclopropane B [1.1.1]Propellane (in solution) A->B MeLi, Et2O -78 °C C 1,3-Diacetylbicyclo[1.1.1]pentane B->C Diacetyl, hν (365 nm) Flow Chemistry D Bicyclo[1.1.1]pentane-1,3- dicarboxylic Acid C->D Haloform Reaction (Br2, NaOH) E BCP Derivatives (Monoesters, Amines, etc.) D->E Derivatization

Caption: Overall workflow for the synthesis of BCP-1,3-dicarboxylic acid and its derivatives.

Part I: Kilogram-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This section provides a step-by-step guide for the production of the title compound, optimized for scale, safety, and efficiency.

Protocol 1: Preparation and Standardization of [1.1.1]Propellane Solution

Scientific Principle: [1.1.1]Propellane is a highly strained molecule with an "inverted" C-C bond between the bridgehead carbons, making it exceptionally reactive.[3][7] It is thermally labile and readily polymerizes in the presence of air.[1][8] Therefore, it is generated in situ from a stable precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, via a double bromine-lithium exchange and subsequent cyclization using methyllithium at low temperatures.[9] The resulting solution is used directly in the next step. Standardization via titration is crucial for precise stoichiometric control.

Safety and Handling:

  • Organolithium Reagents: Methyllithium (MeLi) is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) using cannula transfer techniques.

  • [1.1.1]Propellane: The solution is volatile and reactive. It should be kept cold and under an inert atmosphere at all times. While solutions in diethyl ether can be stored at -40 °C for several weeks with only a minor drop in concentration, freshly prepared solutions are recommended for optimal results.[1]

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves are mandatory.

Experimental Protocol:

  • Setup: Equip a multi-neck, jacketed reaction vessel with a mechanical stirrer, a thermocouple, an argon inlet, and a septum for reagent addition.

  • Reaction: Charge the vessel with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) and anhydrous diethyl ether. Cool the mixture to -78 °C using a cryostat or a dry ice/acetone bath.

  • MeLi Addition: Slowly add a solution of methyllithium (approx. 1.4 M in Et₂O, 2.2 equiv) via cannula, maintaining the internal temperature below -70 °C. Vigorous stirring is essential.

  • Stirring: After the addition is complete, allow the mixture to stir at -78 °C for 15 minutes, then warm to 0 °C in an ice-water bath and stir for an additional hour.[9]

  • Titration (Optional but Recommended): To determine the precise concentration, a small aliquot of the propellane solution can be quenched with a known amount of thiophenol. The consumption of thiophenol can be quantified by ¹H NMR, allowing for accurate calculation of the propellane molarity.[1][9]

Protocol 2: Flow Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

Scientific Principle: The key C-C bond formation occurs via a photochemical addition of the central bond of [1.1.1]propellane across the two carbonyl groups of diacetyl (2,3-butanedione).[5][10] A continuous flow setup offers significant advantages for this photochemical reaction on a large scale. It ensures uniform irradiation, efficient heat dissipation, and minimizes the risk associated with handling large volumes of reactive intermediates in a batch process. Modern protocols utilize high-power 365 nm LED arrays, which are safer, more energy-efficient, and have a longer lifespan than traditional mercury lamps.[1][5]

Flow_Reactor_Setup cluster_0 Reagent Reservoir cluster_1 Flow System cluster_2 Collection Vessel Reservoir Propellane Solution Diacetyl Pump Peristaltic Pump Reservoir->Pump Reactor FEP Tubing Coil wrapped around 365 nm LED Array Pump->Reactor Collection Product Solution (Diketone 6) Reactor->Collection

Caption: Schematic of a continuous flow photoreactor for kilogram-scale synthesis.

Experimental Protocol:

  • Reagent Preparation: To the previously prepared solution of [1.1.1]propellane in diethyl ether, add freshly distilled diacetyl (1.0-1.2 equiv relative to propellane).

  • Flow Reaction: Pump the solution through a fluorinated ethylene propylene (FEP) tube coiled around a 365 nm LED photoreactor. The flow rate should be optimized to ensure complete consumption of the starting propellane, which can be monitored by taking aliquots from the output stream for ¹H NMR analysis.[1][10]

  • Throughput: A properly optimized system can produce approximately 1 kg of the diketone intermediate within a 6-hour period.[1]

  • Work-up: The solvent is removed from the collected product stream via rotary evaporation. The resulting crude 1,3-diacetylbicyclo[1.1.1]pentane is a crystalline solid. For the subsequent haloform reaction, this crude material is often used without further purification, as this has been found to potentially increase the yield of the final diacid.[5]

Protocol 3: Multigram Batch Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Scientific Principle: The haloform reaction is a classic method for converting methyl ketones into carboxylic acids. In this step, a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) oxidizes the two acetyl groups of the diketone intermediate.[5][10] The reaction proceeds via enolate formation, halogenation, and subsequent nucleophilic acyl substitution, ultimately yielding the dicarboxylate salt and bromoform as a byproduct. Acidification precipitates the desired diacid.

Experimental Protocol:

  • Hypobromite Solution: In a large, jacketed reactor equipped with a mechanical stirrer and thermocouple, prepare a solution of sodium hydroxide (15.0 equiv) in water. Cool the solution to below 20 °C. Slowly add bromine (7.5 equiv) dropwise, maintaining the temperature. Stir the resulting solution for 3 hours.[1][5]

  • Diketone Addition: Cool the hypobromite solution to 0 °C. Add a solution of crude 1,3-diacetylbicyclo[1.1.1]pentane (1.0 equiv) in dioxane dropwise, ensuring the internal temperature does not exceed 3-5 °C.[10]

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[5][10]

  • Work-up:

    • Quench any remaining oxidant by adding a small amount of sodium bisulfite.

    • Extract the aqueous mixture with a solvent like dichloromethane or methyl tert-butyl ether (MTBE) to remove the bromoform byproduct and other organic impurities.

    • Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. The diacid will precipitate as a white solid.

    • Extract the acidified aqueous layer multiple times with ethyl acetate.[1][5]

  • Purification: Combine the ethyl acetate extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a white solid. Purity is typically high, and further recrystallization is usually not necessary. A single batch starting from ~250 g of crude diketone can yield over 100 g of the final diacid.[5]

Part II: Synthesis of Key High-Value Derivatives

The diacid is a versatile platform. The two identical functional groups can be modified simultaneously, or selectively to produce unsymmetrical derivatives.

Protocol 4: Selective Mono-esterification

Scientific Principle: To access unsymmetrically substituted BCPs, it is essential to differentiate the two carboxylic acid groups. A straightforward method is the formation of a mono-ester. Using a controlled amount of an activating agent like thionyl chloride in an alcohol solvent favors the formation of the mono-ester over the di-ester.

Experimental Protocol:

  • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol.

  • Cool the solution and add thionyl chloride (3.0 equiv) dropwise, maintaining the temperature between 20-40 °C.[1][5]

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by filtration through a short plug of silica gel to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[1]

Protocol 5: Synthesis of a Boc-Protected Amino Acid Derivative

Scientific Principle: The Curtius rearrangement provides a reliable pathway to convert a carboxylic acid into a protected amine. The carboxylic acid of the mono-ester is activated, typically with diphenylphosphoryl azide (DPPA), to form an acyl azide. Upon heating, this intermediate rearranges to an isocyanate, which is then trapped in situ with tert-butanol to yield the stable and synthetically useful Boc-protected amine.

Experimental Protocol:

  • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in tert-butanol.

  • Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (DPPA) (1.1 equiv).[5]

  • Heat the mixture at 85 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform a standard aqueous work-up with ethyl acetate and saturated sodium bicarbonate solution to isolate the product, 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.[5]

Data Summary

Table 1: Summary of Large-Scale Synthesis Protocol

StepReactionTypical Scale (Starting Material)Typical YieldKey Considerations
1[1.1.1]Propellane Generation 0.17 mol75-88% (in solution)Strict inert atmosphere; low temperature (-78 °C) is critical.
2Photochemical Diketone Synthesis 1 kg (product)~70% (from dibromide)Flow chemistry is essential for scale and safety; 365 nm LED is preferred.[1][5][10]
3Haloform Reaction to Diacid 250 g (diketone)45-55%Precise temperature control during additions; crude diketone often gives better results.[5]

Conclusion

The protocols detailed in this guide represent a validated and highly scalable pathway to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a critical building block for modern drug discovery. By leveraging a continuous flow photochemical key step, this synthesis can be performed safely and efficiently on a multi-kilogram scale. The subsequent derivatization protocols provide reliable access to a range of versatile intermediates. The widespread availability of these BCP building blocks, enabled by the methods described herein, will undoubtedly continue to accelerate the exploration of novel, three-dimensional chemical matter in the pursuit of new therapeutics.

References

  • Ripenko, V., Vysochyn, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Ripenko, V., Vysochyn, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Zendy. [Link]

  • Ripenko, V., Vysochyn, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Ripenko, V., Vysochyn, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses. [Link]

  • Lynch, T. R., & Dailey, W. P. (1995). [1.1.1]Propellane. Organic Syntheses. [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]

  • Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications. [Link]

  • Anderson, E. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

Sources

Application Notes & Protocols: Integrating Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate into Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bicyclo[1.1.1]pentane Scaffold in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical three-dimensional bioisostere in medicinal chemistry, offering a saturated, rigid replacement for commonly used planar structures like para-substituted benzene rings, tert-butyl groups, and internal alkynes.[1][2][3] This "escape from flatland" provides significant advantages, often leading to improved physicochemical properties such as enhanced aqueous solubility, greater metabolic stability, and better membrane permeability in drug candidates.[1][3] Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a versatile and commercially available building block that provides two orthogonal functional handles—a hydroxyl group and a methyl ester—for strategic incorporation into peptides and small molecules using solid-phase synthesis (SPS).

This guide provides a detailed technical overview and actionable protocols for the effective use of this compound in solid-phase synthesis workflows. We will explore two primary strategies for its incorporation, focusing on the underlying chemistry and providing step-by-step instructions for successful implementation.

Strategic Incorporation of the BCP Core

This compound offers two points of attachment for solid-phase synthesis, allowing for significant flexibility in the design of synthetic routes. The choice of strategy depends on the desired final product and the overall synthetic plan.

  • Strategy A: Attachment via the Hydroxyl Group. This approach anchors the BCP scaffold to the solid support through an ester linkage, leaving the methyl ester at the 3-position free for modification. This is ideal for synthesizing molecules where the BCP core is connected to the main structure via its 1-position carboxyl group.

  • Strategy B: Attachment via the Carboxylate Group. In this strategy, the methyl ester is first hydrolyzed to a carboxylic acid. This newly formed carboxyl group is then used to attach the BCP unit to an amine-functionalized resin, leaving the hydroxyl group at the 3-position available for further reactions. This is suitable for creating structures where the BCP is linked through an amide bond at its 1-position.

The following sections provide detailed protocols for both strategies, from resin functionalization to final product cleavage.

Strategy A: Attachment via the Hydroxyl Group

This strategy is particularly useful when the BCP's carboxyl group is intended for subsequent amide bond formation in a peptide or small molecule sequence. The hydroxyl group serves as the anchor point to a suitable resin, such as 2-Chlorotrityl chloride (2-CTC) resin, which is favored for its mild cleavage conditions that preserve sensitive functionalities.

Workflow for Strategy A

Strategy_A_Workflow cluster_0 Resin Preparation & Attachment cluster_1 On-Resin Modification cluster_2 Chain Elongation cluster_3 Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Activation Attachment of BCP to Resin Resin->Activation BCP Methyl 3-hydroxybicyclo[1.1.1] pentane-1-carboxylate BCP->Activation Saponification Saponification: Ester to Carboxylic Acid Activation->Saponification LiOH, THF/H2O Coupling Amide Bond Formation (e.g., with Amino Acid) Saponification->Coupling HATU/DIPEA Cleavage Cleavage from Resin Coupling->Cleavage TFA Cocktail Purification Purification of Final Product Cleavage->Purification

Caption: Workflow for attaching the BCP building block via its hydroxyl group.

Protocol A1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
  • Rationale: 2-Chlorotrityl chloride resin is an acid-labile support that allows for the attachment of alcohols under basic conditions. The bulky trityl group helps to prevent side reactions like diketopiperazine formation in dipeptide synthesis. Cleavage can be achieved with dilute trifluoroacetic acid (TFA), which often leaves acid-sensitive side-chain protecting groups intact.

  • Materials:

    • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Pyridine, anhydrous

    • Methanol (for capping)

  • Procedure:

    • Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve this compound (2.0 eq. relative to resin loading) in anhydrous DCM (8 mL) and add anhydrous pyridine (2.0 eq.).

    • Add the solution to the swollen resin and shake at room temperature for 4 hours.

    • To cap any unreacted trityl chloride sites, add methanol (0.8 mL per gram of resin) and shake for an additional 30 minutes.

    • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

    • Dry the resin under high vacuum to a constant weight. The loading can be determined by gravimetric analysis or by cleaving a small amount and quantifying the released product.

Protocol A2: On-Resin Saponification of the Methyl Ester
  • Rationale: To proceed with amide bond formation, the methyl ester must be converted to a free carboxylic acid. Saponification using a base like lithium hydroxide is a common method. Careful control of conditions is necessary to avoid racemization if chiral centers are present nearby, though this is not a concern for the achiral BCP core.[2][4]

  • Materials:

    • BCP-functionalized resin from Protocol A1

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Deionized water

  • Procedure:

    • Swell the BCP-functionalized resin in a mixture of THF/water (3:1, v/v) for 30 minutes.

    • Prepare a 1 M solution of LiOH in water.

    • Add the LiOH solution (5-10 eq. relative to resin loading) to the resin slurry.

    • Shake the mixture at room temperature for 12-24 hours.

    • Monitor the reaction for the disappearance of the ester by cleaving a small sample of resin and analyzing by LC-MS.

    • Once complete, drain the solution and wash the resin thoroughly with THF/water (3:1), followed by DMF, and finally DCM.

    • Dry the resin under vacuum.

Protocol A3: Amide Bond Formation and Chain Elongation
  • Rationale: With the free carboxylic acid now available on the resin-bound BCP, standard peptide coupling reagents can be used to form an amide bond with an incoming amine (e.g., an amino acid ester). HATU is a highly efficient coupling reagent that minimizes side reactions.

  • Materials:

    • Resin from Protocol A2

    • Fmoc-protected amino acid (e.g., Fmoc-Gly-OMe)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Swell the resin in DMF for 30 minutes.

    • In a separate vial, dissolve the Fmoc-amino acid (3.0 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6.0 eq.) and pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Shake at room temperature for 2 hours.

    • Monitor the coupling reaction using a qualitative test for free amines, such as the Kaiser test.[5] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

    • If the reaction is incomplete, repeat the coupling step.

    • Once complete, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • The Fmoc group can now be removed with 20% piperidine in DMF to allow for further chain elongation if required.

Strategy B: Attachment via the Carboxylate Group

This approach is employed when the hydroxyl group of the BCP is intended to be a free functionality in the final molecule or to be used for further diversification. The synthesis begins with the hydrolysis of the methyl ester in solution, followed by attachment of the resulting carboxylic acid to an amine-bearing resin like Rink Amide.

Workflow for Strategy B

Strategy_B_Workflow cluster_0 Solution Phase Hydrolysis cluster_1 Resin Attachment cluster_2 On-Resin Modification/Elongation cluster_3 Cleavage & Purification BCP_Ester Methyl 3-hydroxybicyclo[1.1.1] pentane-1-carboxylate Hydrolysis Saponification BCP_Ester->Hydrolysis LiOH, THF/H2O BCP_Acid 3-hydroxybicyclo[1.1.1] pentane-1-carboxylic acid Hydrolysis->BCP_Acid Coupling Amide Bond Formation BCP_Acid->Coupling HATU/DIPEA Resin Rink Amide Resin Resin->Coupling Modification Modification of -OH group (optional) Coupling->Modification Cleavage Cleavage from Resin Modification->Cleavage TFA Cocktail Purification Purification of Final Product Cleavage->Purification

Caption: Workflow for attaching the BCP building block via its carboxylate group.

Protocol B1: Solution-Phase Saponification
  • Rationale: This initial step creates the carboxylic acid necessary for coupling to an amine-functionalized resin. The procedure is similar to the on-resin saponification but is performed in solution.

  • Procedure:

    • Dissolve this compound (1.0 g) in a mixture of THF (20 mL) and water (10 mL).

    • Add LiOH·H₂O (1.1 eq.) and stir the mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid.

Protocol B2: Coupling to Rink Amide Resin
  • Rationale: Rink Amide resin is a popular choice for the synthesis of C-terminal amides. The BCP carboxylic acid is coupled to the resin's primary amine using standard peptide coupling conditions.

  • Materials:

    • Rink Amide resin (~0.6 mmol/g loading)

    • 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid from Protocol B1

    • HATU, DIPEA, DMF

  • Procedure:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to deprotect the amine, then wash thoroughly with DMF.

    • In a separate vial, pre-activate the 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.

    • Add the activated acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin now has the BCP scaffold attached, with the hydroxyl group available for further chemistry.

Final Cleavage from the Solid Support

The final step in solid-phase synthesis is the cleavage of the synthesized molecule from the resin. The choice of cleavage cocktail depends on the resin used and the protecting groups present on the molecule.

Table 1: Recommended Cleavage Cocktails
Resin TypeTarget ProductRecommended Cleavage CocktailReaction TimeKey Considerations
2-Chlorotrityl C-terminal Acid1-5% TFA in DCM30-60 minVery mild; preserves most side-chain protecting groups.
Wang C-terminal AcidReagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)1-2 hoursStandard strong cleavage; removes most common protecting groups.[6]
Rink Amide C-terminal AmideTFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5)1-2 hoursTIS is a scavenger for cations generated during cleavage.[7]
Rink Amide C-terminal Amide (with Trp)TFA/TIS/H₂O/1,3-dimethoxybenzene (DMB) (92.5:2.5:2.5:2.5)1-2 hoursDMB helps prevent alkylation of sensitive residues like tryptophan.
General Cleavage Protocol
  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Place the dry resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (e.g., 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional swirling for the specified time.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude product by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether.

  • Dry the crude product under vacuum.

  • Purify the product using reverse-phase HPLC.

Monitoring and Characterization

  • Reaction Monitoring: The completeness of coupling reactions should be monitored at each step. The Kaiser test is a reliable qualitative method for detecting primary amines.[5] For secondary amines (like proline), the Chloranil test or Isatin test can be used.

  • Final Product Analysis: The identity and purity of the final cleaved product should be confirmed by LC-MS and ¹H NMR .[8]

Conclusion

This compound is a powerful building block for introducing the desirable BCP scaffold into peptides and small molecules via solid-phase synthesis. By strategically choosing whether to anchor the molecule through its hydroxyl or carboxylate functionality, researchers can access a wide range of novel structures. The protocols outlined in this guide provide a robust framework for the successful incorporation of this versatile building block, enabling the exploration of new chemical space in drug discovery and development.

References

  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: Improving the Properties of a γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061-14068. Available at: [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2105152118. Available at: [Link]

  • Fehrentz, J. A., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(6), 326-328. Available at: [Link]

  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • Chemistry LibreTexts. (2023). Saponification. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]

  • AAPPTec. (n.d.). Cleavage from Wang Resin. Available at: [Link]

  • AAPPTec. (n.d.). Cleavage from Rink Amide Resin. Available at: [Link]

  • Han, Y., et al. (2018). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1021–1026.
  • Royal Society of Chemistry. (n.d.). Supporting information for "A general solid-phase method for the synthesis of peptide-based PROTACs". Available at: [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Journal of Peptide Science, 12(4), 227-232.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

Sources

"incorporation of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate into PROTAC linkers"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Incorporation of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate into PROTAC Linkers for Enhanced Drug Properties

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: Overcoming the PROTAC Design Challenge with Rigid Scaffolds

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead ligand for a protein of interest (POI), an E3 ligase ligand, and a connecting linker. The linker is not merely a spacer; its composition, length, and geometry critically influence the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

A primary hurdle in PROTAC development is achieving favorable pharmacokinetic (PK) profiles. Their high molecular weight and often flexible nature can lead to poor solubility, low cell permeability, and metabolic instability. To address these challenges, medicinal chemists are increasingly turning to rigid, three-dimensional scaffolds to impart more drug-like properties.

The bicyclo[1.1.1]pentane (BCP) core has emerged as a superior building block in this context. Acting as a non-classical, saturated bioisostere of the 1,4-disubstituted phenyl ring, the BCP motif offers a rigid 3D geometry that can improve solubility, enhance metabolic stability, and provide defined exit vectors for linker attachment. This application note provides a detailed guide on the strategic use of This compound , a versatile and commercially available building block, for its incorporation into novel PROTAC linkers.

The BCP Advantage: Why Incorporate Bicyclo[1.1.1]pentane into PROTACs?

The decision to replace traditional flat, aromatic linkers or overly flexible alkyl/PEG chains with a BCP core is rooted in its ability to solve key drug development issues.

  • Improved Physicochemical Properties: The introduction of a BCP moiety, with its higher fraction of sp³-hybridized carbons, often leads to a significant increase in aqueous solubility and a reduction in non-specific binding compared to its aromatic counterparts. This is crucial for PROTACs, which frequently operate at the edge of druggable chemical space.

  • Enhanced Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. The saturated, strained BCP cage is significantly more resistant to metabolic degradation, potentially leading to improved half-life and in vivo exposure.

  • Rigidity and Conformational Control: Unlike flexible linkers which can adopt numerous conformations, the rigid BCP scaffold locks the linker into a more defined geometry. This pre-organization can reduce the entropic penalty of forming the ternary complex. Furthermore, studies have shown that linkers enabling a PROTAC to adopt folded, less polar conformations in nonpolar environments (like a cell membrane) while remaining extended in aqueous solution can dramatically improve cell permeability. The defined exit vectors of the BCP core provide an ideal platform for engineering this "molecular chameleon" behavior.

cluster_0 Traditional Aromatic Linker cluster_1 BCP-Containing Linker Warhead_A Warhead Phenyl Phenyl Ring (Flat, 2D) Warhead_A->Phenyl E3_A E3 Ligase Ligand Phenyl->E3_A Prop_A Properties: - Lower Solubility - Metabolic Liability - Conformational Flexibility Improvement Strategic Replacement Warhead_B Warhead BCP BCP Core (Rigid, 3D) Warhead_B->BCP E3_B E3 Ligase Ligand BCP->E3_B Prop_B Properties: + Improved Solubility + Metabolic Stability + Defined Exit Vectors

Figure 1: Comparison of a traditional aromatic linker with a rigid BCP-based linker.

Synthetic Strategy: Leveraging Orthogonal Functionality

This compound is an ideal starting point for PROTAC linker synthesis due to its two orthogonal functional handles: a primary alcohol and a methyl ester. This allows for sequential, controlled elaboration of the linker in two different directions, one towards the warhead and the other towards the E3 ligase ligand.

The general workflow involves:

  • Modification of the Hydroxyl Group: The -OH group can be converted into a variety of functional groups for subsequent coupling, such as an azide for click chemistry, an amine for amide coupling, or a leaving group (e.g., mesylate) for nucleophilic substitution.

  • Saponification of the Methyl Ester: The ester is hydrolyzed to a carboxylic acid, providing a handle for standard amide bond formation.

  • Sequential Coupling: The modified BCP core is then sequentially coupled to the warhead and E3 ligase ligand (or fragments thereof) to assemble the final PROTAC.

cluster_0 Direction 1: Hydroxyl Modification cluster_1 Direction 2: Ester Saponification Start Methyl 3-hydroxy- bicyclo[1.1.1]pentane- 1-carboxylate Mod_OH Activate/Convert -OH Group (e.g., to -N3, -OMs) Start->Mod_OH Mod_Ester Saponify Ester to -COOH Start->Mod_Ester Couple_Warhead Couple to Warhead Ligand Mod_OH->Couple_Warhead Couple_E3 Couple to E3 Ligase Ligand Couple_Warhead->Couple_E3 Intermediate Final_PROTAC Final BCP-PROTAC Mod_Ester->Couple_E3

Figure 2: General synthetic workflow illustrating the use of orthogonal handles.

Experimental Protocols

Disclaimer: These protocols are for reference only and should be adapted and optimized by qualified personnel. Standard laboratory safety procedures must be followed.

Protocol 1: Saponification of Methyl Ester to Carboxylic Acid

This protocol converts the methyl ester of the BCP core into a carboxylic acid, preparing it for amide coupling.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) monohydrate (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH monohydrate to the solution at room temperature.

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with EtOAc (2x) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid, typically as a white solid.

Protocol 2: Conversion of Hydroxyl Group to Azide for Click Chemistry

This protocol prepares the BCP core for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient conjugation method.

Materials:

  • 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (from Protocol 1) (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Toluene or THF (anhydrous)

Procedure:

  • Dissolve 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid in anhydrous toluene under an inert atmosphere (N₂ or Ar).

  • Add DBU to the solution and stir for 10 minutes at room temperature.

  • Add DPPA dropwise to the solution. Caution: Azide compounds are potentially explosive. Handle with care.

  • Heat the reaction to 50-60 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to yield 3-azidobicyclo[1.1.1]pentane-1-carboxylic acid.

Protocol 3: Example PROTAC Fragment Assembly

This protocol demonstrates the final assembly by coupling the functionalized BCP core to a warhead and

Application Note: Leveraging Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate for Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and bioconjugation.

Introduction: The Critical Role of Linker Design in ADC Efficacy

Antibody-drug conjugates (ADCs) have emerged as a powerful class of cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, stability, and safety of the ADC.[][][5] An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release the active payload within the target cancer cell.[][6] Furthermore, the physicochemical properties of the linker, particularly its hydrophobicity, significantly impact ADC solubility, aggregation, and pharmacokinetics.[1][5][] Highly hydrophobic linkers can lead to ADC aggregation, faster clearance, and reduced therapeutic index.[5][8]

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Paradigm Shift for Linker Design

Traditionally, linker design has heavily relied on aromatic structures, such as para-substituted phenyl rings. While effective as rigid spacers, these aromatic moieties contribute to the hydrophobicity of the linker-payload complex. In recent years, the bicyclo[1.1.1]pentane (BCP) scaffold has gained significant attention as a non-classical bioisostere for the para-substituted phenyl ring.[9][10][11]

Key Advantages of the BCP Scaffold:

  • Reduced Hydrophobicity: As a saturated, sp³-rich structure, the BCP core is significantly less hydrophobic than a phenyl ring. This intrinsic property can improve the overall solubility of the ADC, reducing the risk of aggregation, especially in high drug-to-antibody ratio (DAR) constructs.[9][12][13]

  • Improved Physicochemical Properties: Replacing a phenyl ring with a BCP moiety has been shown to improve aqueous solubility, passive permeability, and metabolic stability in various small molecule drug candidates.[9][14]

  • Rigid 3D Geometry: The BCP scaffold is a rigid, linear spacer that effectively mimics the geometry and substituent exit vectors of a 1,4-disubstituted benzene ring, thus preserving the desired spatial arrangement between the antibody and the payload.[9][15]

  • Synthetic Tractability: Advances in synthetic chemistry have made functionalized BCP derivatives, like Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, more accessible for incorporation into complex molecules.[10][16]

This compound: A Versatile Building Block for ADC Linkers

This compound is an exemplary building block for modern ADC linker design. Its bifunctional nature—a hydroxyl group and a methyl ester at the bridgehead positions—provides two distinct chemical handles for orthogonal functionalization. This allows for the sequential and controlled attachment of the cytotoxic payload and the antibody-reactive moiety.

PropertyAdvantage for ADC Linker Design
Bifunctional Core Orthogonal handles (hydroxyl and ester) allow for controlled, stepwise synthesis of the linker-payload construct.
Hydroxyl Group (-OH) Can be used for attachment to payloads via ether or ester linkages, or can be converted to other functional groups (e.g., amines, azides).
Methyl Ester (-COOCH₃) Can be hydrolyzed to a carboxylic acid for amide bond formation with amine-containing payloads or antibody-reactive moieties.
BCP Scaffold Imparts improved solubility and reduced aggregation potential to the final ADC compared to traditional aromatic linkers.[9][12]

Experimental Protocols

The following protocols provide a conceptual framework for the synthesis of a BCP-containing linker-payload and its subsequent conjugation to a monoclonal antibody. Note: These are generalized protocols and must be optimized for specific antibodies, payloads, and linker chemistries.

Protocol 1: Synthesis of a BCP-Linker-Payload Construct

This protocol describes a hypothetical synthesis using this compound, a payload with a free amine (e.g., a derivative of MMAE), and a maleimide group for cysteine-specific antibody conjugation.

// Nodes Start [label="Methyl 3-hydroxybicyclo\n[1.1.1]pentane-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Payload Attachment\n(Amide Coupling)\n- Hydrolyze methyl ester to carboxylic acid.\n- Activate acid (e.g., HATU).\n- React with amine-containing payload.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Payload-BCP-OH Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Linker Functionalization\n- Activate hydroxyl group (e.g., with p-nitrophenyl chloroformate).\n- React with an amino-PEG-maleimide linker.", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Final BCP-Linker-Payload Construct\n(Maleimide-terminated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> FinalProduct; } caption="Workflow for BCP-Linker-Payload Synthesis"

Step-by-Step Methodology:

  • Ester Hydrolysis:

    • Dissolve this compound in a suitable solvent mixture (e.g., THF/water).

    • Add LiOH (1.5 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH ~3 and extract the product, 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid, with ethyl acetate. Dry the organic layer and concentrate under vacuum.

  • Payload Coupling (Amide Bond Formation):

    • Dissolve the resulting carboxylic acid (1.0 eq.), an amine-containing cytotoxic payload (e.g., MMAE derivative, 1.1 eq.), and a coupling agent like HATU (1.2 eq.) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA (3.0 eq.) and stir the reaction under an inert atmosphere (N₂) at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS. Upon completion, purify the Payload-BCP-OH intermediate using flash chromatography or preparative HPLC. Causality: Using a peptide coupling agent like HATU ensures efficient and high-yield formation of the stable amide bond under mild conditions, preserving the integrity of the payload.

  • Attachment of Antibody-Reactive Moiety:

    • Dissolve the Payload-BCP-OH intermediate (1.0 eq.) in anhydrous DCM.

    • To this solution, add a linker containing a maleimide group and a spacer (e.g., Maleimido-PEG4-NHS ester, 1.1 eq.) and a base like triethylamine (2.0 eq.). Note: This step is conceptual. A more common route would be to activate the hydroxyl and react it with an amino-PEG-maleimide.

    • Stir at room temperature for 4-6 hours.

    • Purify the final maleimide-activated BCP-linker-payload construct by preparative HPLC. Lyophilize the pure fractions to obtain a stable powder.

Protocol 2: Cysteine-Specific Antibody Conjugation and ADC Purification

This protocol outlines the conjugation of the BCP-linker-payload to a monoclonal antibody (e.g., Trastuzumab) via reduced interchain disulfide bonds.

// Nodes mAb [label="Monoclonal Antibody (mAb)\nin PBS Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Step 1: Partial Reduction\n- Add TCEP (e.g., 2.5 eq.) to mAb.\n- Incubate at 37°C for 1-2 hours.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduced_mAb [label="Partially Reduced mAb\n(Free Thiols Exposed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="Step 2: Conjugation Reaction\n- Add BCP-Linker-Payload (e.g., 8 eq.).\n- Incubate at room temp for 1 hour.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quenching [label="Step 3: Quenching\n- Add excess N-acetylcysteine\nto cap unreacted thiols.", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Step 4: Purification\n- Use Size Exclusion Chromatography (SEC)\nor Tangential Flow Filtration (TFF)\nto remove excess reagents.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_ADC [label="Purified BCP-ADC", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges mAb -> Reduction; Reduction -> Reduced_mAb; Reduced_mAb -> Conjugation; Conjugation -> Quenching; Quenching -> Purification; Purification -> Final_ADC; } caption="Workflow for Antibody Conjugation and Purification"

Step-by-Step Methodology:

  • Antibody Reduction:

    • Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4, with EDTA).

    • Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar ratio of ~2.5 equivalents of TCEP per antibody is a common starting point for interchain disulfide reduction.

    • Incubate at 37°C for 1-2 hours to expose the reactive thiol (-SH) groups. Causality: Partial reduction is critical. Over-reduction can lead to antibody fragmentation, while under-reduction results in a low DAR.

  • Conjugation:

    • Dissolve the purified BCP-linker-payload in a co-solvent like DMSO.

    • Add the linker-payload solution to the reduced antibody solution. A typical starting molar excess is 8-10 equivalents of linker-payload per antibody.

    • Allow the reaction to proceed at room temperature for 1 hour. The maleimide group will specifically react with the free thiols to form a stable thioether bond.

  • Quenching and Purification:

    • Stop the reaction by adding an excess of a quenching agent, such as N-acetylcysteine, to react with any remaining unreacted maleimide groups.

    • Purify the ADC to remove unreacted linker-payload, quenching agent, and co-solvent. This is typically achieved using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), exchanging the ADC into a formulation buffer (e.g., histidine, pH 6.0).

Characterization and Quality Control of BCP-ADCs

A robust analytical workflow is essential to validate the final ADC product and ensure its quality, homogeneity, and stability.[17]

Analytical MethodParameter MeasuredExpected Outcome for BCP-ADC
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) and distribution of drug-loaded species (DAR0, DAR2, DAR4, etc.).[17][18][19]A defined chromatogram with peaks corresponding to different DAR species. The BCP linker is expected to result in less retention time shift per drug added compared to a highly hydrophobic linker, potentially simplifying the profile.
Size Exclusion Chromatography (SEC) Aggregation and fragmentation.A main peak representing the monomeric ADC (>95%) with minimal high molecular weight species (aggregates) or low molecular weight species (fragments).
Native Mass Spectrometry (MS) Confirmation of ADC identity and exact mass of different DAR species.[17][18]A deconvoluted mass spectrum showing a distribution of masses corresponding to the antibody conjugated with 0, 2, 4, 6, and 8 linker-payloads, confirming successful conjugation.
Reversed-Phase LC-MS (after reduction) Confirmation of conjugation sites (light chain vs. heavy chain) and linker-payload integrity.Mass spectra of the reduced light and heavy chains, showing mass shifts consistent with the addition of the BCP-linker-payload.

Conclusion and Future Outlook

The incorporation of this compound into ADC linkers represents a significant step toward creating next-generation therapeutics with improved physicochemical properties. By replacing traditional aromatic spacers, the BCP scaffold offers a compelling strategy to mitigate the hydrophobicity-driven challenges of ADC development, such as aggregation and poor pharmacokinetics.[1][5] This can lead to more stable, soluble, and ultimately more effective cancer therapies. Future work will focus on expanding the synthetic toolbox for BCP derivatives and conducting in-depth in vivo studies to fully realize the therapeutic potential of BCP-containing ADCs.

References

  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Retrieved from [Link]

  • Wang, T., et al. (n.d.). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies]. Retrieved from [Link]

  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Retrieved from [Link]

  • Chromatography Online. (2025, April 22). Native HIC-MS of ADCs for DAR Species Determination and Identification. Retrieved from [Link]

  • Wang, T., et al. (2024, December 25). Full article: Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis. Retrieved from [Link]

  • Synlett. (n.d.). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP).... Retrieved from [Link]

  • Wiley Online Library. (n.d.). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties. Retrieved from [Link]

  • Agilent. (n.d.). Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Retrieved from [Link]

  • JACS Au. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Novartis OAK. (n.d.). Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. Retrieved from [Link]

  • PubMed Central. (2021, April 12). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Retrieved from [Link]

  • PNAS. (n.d.). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced Antibody–Drug Conjugates Design: Innovation in Linker Chemistry and Site‐Specific Conjugation Technologies | Request PDF. Retrieved from [Link]

  • Antibody Solutions. (n.d.). Antibody Conjugation Methods, Techniques, Protocols. Retrieved from [Link]

  • Organic Letters. (2019, March 14). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Google Patents. (n.d.). US20210187114A1 - Novel linker, preparation method, and application thereof.
  • Google Patents. (n.d.). WO2025201281A1 - Multivalent linkers for high loading antibody-drug conjugates, and compositions and methods thereof.
  • PubMed. (2012, April 12). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Retrieved from [Link]

  • WuXi XDC. (2025, December 6). Novel Conjugation and Payload-Linker Technologies for Next Generation ADCs. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of the Hydroxyl Group of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical pharmacophore in modern medicinal chemistry.[1][2] Its rigid, linear geometry allows it to serve as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[3][4] Replacing aromatic rings with BCPs can lead to significant improvements in physicochemical properties, such as increased aqueous solubility, enhanced metabolic stability, and reduced non-specific binding, ultimately leading to more "drug-like" candidates.[5][6] Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a key building block that provides a handle for introducing diverse functionalities through derivatization of its hydroxyl group. This document provides a detailed guide to the common and effective methods for derivatizing this hydroxyl group, including esterification, etherification, and sulfonylation, complete with mechanistic insights and step-by-step protocols.

Core Principles of Derivatization

The reactivity of the tertiary hydroxyl group on the BCP core is influenced by the strained cage-like structure. While it is a tertiary alcohol, the bridgehead position presents unique steric and electronic properties that must be considered when selecting reaction conditions. The primary goal of derivatization is to replace the hydroxyl hydrogen with another functional group (R) to form esters (R-O-C=O), ethers (R-O-), or sulfonate esters (R-SO2-O-), thereby expanding the chemical space accessible from this versatile starting material.

Section 1: Esterification of the Hydroxyl Group

Esterification is a fundamental transformation for converting the hydroxyl group into an ester. This is often achieved by reaction with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Acylation with Acid Chlorides/Anhydrides

This is a robust and widely applicable method for forming esters. The choice of base is critical to neutralize the HCl or carboxylic acid byproduct and to facilitate the nucleophilic attack of the alcohol.

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acid chlorides, a chloride ion is expelled. For anhydrides, a carboxylate is the leaving group. The base (e.g., pyridine, triethylamine) activates the alcohol and/or scavenges the acidic byproduct.

Experimental Workflow: Acylation

cluster_reactants Reactants cluster_process Process BCP_OH Methyl 3-hydroxybicyclo[1.1.1]- pentane-1-carboxylate Mixing Combine reactants in solvent at 0 °C BCP_OH->Mixing AcylatingAgent Acyl Chloride or Anhydride AcylatingAgent->Mixing Base Pyridine or TEA Base->Mixing Solvent DCM or THF Solvent->Mixing Reaction Stir at room temperature Mixing->Reaction Allow to warm Workup Aqueous workup Reaction->Workup Quench reaction Purification Column chromatography Workup->Purification Product Methyl 3-(acyloxy)bicyclo[1.1.1]- pentane-1-carboxylate Purification->Product

Caption: General workflow for acylation of the BCP alcohol.

Protocol 1: Synthesis of Methyl 3-(acetyloxy)bicyclo[1.1.1]pentane-1-carboxylate

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Addition of Base: Add triethylamine (TEA, 1.5 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ester.

Mitsunobu Esterification

The Mitsunobu reaction is a powerful method for forming esters with inversion of stereochemistry, although for the achiral BCP starting material, it serves as a mild method for esterification with a carboxylic acid.[7]

Mechanism Insight: The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This forms an alkoxyphosphonium salt, which is a good leaving group. Subsequent SN2 attack by the carboxylate nucleophile yields the ester.[7]

Protocol 2: Mitsunobu Esterification with Benzoic Acid

  • Reagent Preparation: Dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Reaction Initiation: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. A color change is typically observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Purification: Concentrate the reaction mixture directly and purify by silica gel column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Section 2: Etherification of the Hydroxyl Group

Direct etherification of BCP alcohols can be challenging due to potential base-mediated decomposition pathways.[8] However, specific methods have been developed to overcome this.

Williamson-Type Ether Synthesis (Modified)

Traditional Williamson ether synthesis conditions (strong base like NaH) can be problematic. A modified approach using a milder base or alternative activation is preferred. A recent advancement involves the use of trichloroacetimidate activation under acidic conditions, which avoids base-mediated decomposition.[8]

Protocol 3: Trichloroacetimidate-Mediated Etherification

This protocol is adapted from the general principles described for challenging etherifications of BCP alcohols.[8]

Part A: Formation of the Trichloroacetimidate Intermediate

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

  • Reaction: Add trichloroacetonitrile (1.5 eq) followed by a catalytic amount of a strong non-nucleophilic base like DBU (0.1 eq).

  • Monitoring: Stir at room temperature for 1-2 hours until the formation of the imidate is complete (monitored by TLC/LC-MS). The crude imidate is often used directly in the next step.

Part B: Reaction with an Alcohol

  • Reagent Preparation: To the crude imidate solution, add the desired primary or secondary alcohol (2.0-3.0 eq).

  • Catalysis: Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq).

  • Reaction: Stir the reaction at 0 °C to room temperature for 2-16 hours.

  • Workup and Purification: Quench with saturated aqueous sodium bicarbonate. Extract with DCM, dry the organic layer, concentrate, and purify by column chromatography.

Copper/Photoredox-Catalyzed Bicyclopentylation of Alcohols

A novel method for forming BCP ethers involves the use of a pre-functionalized BCP-thianthrenium salt, which reacts with a wide range of alcohols under dual copper/photoredox catalysis.[9] This approach is particularly useful for coupling with more complex or sensitive alcohols.

Experimental Workflow: Photoredox Etherification

Reactants BCP-Thianthrenium Salt + Alcohol + Photocatalyst + Copper Catalyst Light Blue LED Irradiation Reactants->Light Reaction Generation of BCP Radical & Cu-Mediated C-O Coupling Light->Reaction Product BCP Ether Reaction->Product

Caption: Simplified workflow for photoredox-catalyzed etherification.

Section 3: Sulfonylation of the Hydroxyl Group

Conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate, mesylate) is a crucial transformation. Sulfonates are excellent leaving groups, making them valuable intermediates for subsequent nucleophilic substitution reactions to introduce amines, azides, cyanides, and other functional groups.

Mechanism Insight: The alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing a chloride ion. A base, typically pyridine, is used both as a catalyst and to neutralize the HCl byproduct.

Protocol 4: Synthesis of Methyl 3-(tosyloxy)bicyclo[1.1.1]pentane-1-carboxylate

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 4-6 hours, or until the starting material is consumed (monitored by TLC). In some cases, allowing the reaction to proceed at 4 °C overnight may be necessary.

  • Workup: Pour the reaction mixture into ice-water. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate or DCM.

  • Washing: Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography.

Data Summary: Representative Derivatization Reactions

EntryDerivatization TypeReagentsProductTypical YieldReference Insight
1EsterificationAcetyl Chloride, TEAMethyl 3-(acetyloxy)bicyclo[1.1.1]pentane-1-carboxylate>90%Standard acylation conditions are highly effective.
2EsterificationBenzoic Acid, PPh3, DEADMethyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate70-85%Mitsunobu reaction offers a mild alternative.[7]
3Etherification1) CCl3CN, DBU; 2) BnOH, TMSOTfMethyl 3-(benzyloxy)bicyclo[1.1.1]pentane-1-carboxylate60-75%Trichloroacetimidate method avoids harsh bases.[8]
4Sulfonylationp-Toluenesulfonyl Chloride, PyridineMethyl 3-(tosyloxy)bicyclo[1.1.1]pentane-1-carboxylate>85%A standard and efficient method for activating the hydroxyl group.

Conclusion

This compound is a versatile platform for accessing a wide array of functionalized BCP derivatives. The protocols outlined in this guide for esterification, etherification, and sulfonylation provide robust and reliable methods for researchers in drug discovery and materials science. The choice of method will depend on the desired derivative and the compatibility of the reagents with other functional groups in the molecule. The resulting derivatives, particularly the sulfonate esters, serve as powerful intermediates for further elaboration, significantly expanding the utility of the BCP scaffold in creating novel chemical entities.

References

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synfacts.
  • A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert - PharmaBlock.
  • Bicyclopentylation of Alcohols with Thianthrenium Reagents. PMC - NIH.
  • Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres.

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics. The design of fragment libraries is paramount to the success of FBDD campaigns, with a growing emphasis on the inclusion of three-dimensional scaffolds to escape the "flatland" of traditional aromatic compounds. This guide provides an in-depth technical overview of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate , a compelling fragment that embodies the principles of three-dimensionality and functional diversity. We will explore its rationale for inclusion in fragment libraries, its physicochemical properties, and provide detailed protocols for its synthesis and proposed application in FBDD screening and hit-to-lead optimization.

Introduction: The Rise of 3D Fragments and the Bicyclo[1.1.1]pentane Scaffold

The over-reliance on flat, aromatic structures in early-stage drug discovery has been linked to challenges in optimizing physicochemical properties such as solubility and metabolic stability. Consequently, there is a significant drive towards incorporating sp³-rich, three-dimensional scaffolds into fragment libraries. The bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly attractive non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] Its rigid, cage-like structure provides a defined exit vector for chemical elaboration, while its saturated nature often imparts improved solubility and metabolic stability compared to its aromatic counterparts.[2][4] The successful replacement of a phenyl ring with a BCP moiety in a γ-secretase inhibitor, which resulted in maintained potency and improved developability, stands as a landmark example of the BCP scaffold's potential.[4]

This compound is a prime candidate for inclusion in contemporary fragment libraries. It possesses the desirable three-dimensional BCP core, is compliant with the "Rule of Three," and features two orthogonal functional groups—a hydroxyl group and a methyl ester—that serve as versatile handles for subsequent hit-to-lead optimization.

Physicochemical Properties and "Rule of Three" Compliance

To be an effective fragment, a molecule should adhere to the "Rule of Three," which provides guidelines for molecular weight (MW), lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors. This ensures that the fragment has a higher probability of binding efficiently to a target protein and has ample room for optimization.

PropertyValue"Rule of Three" Compliance
Molecular Weight 142.15 g/mol < 300 Da
Calculated LogP (cLogP) ~ -0.014 (for parent acid)≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 3≤ 3
Rotatable Bonds 1≤ 3

Data for the parent carboxylic acid (CAS 83249-08-5) from ChemScene and extrapolated for the methyl ester.[5]

The low molecular weight and cLogP of this compound make it an ideal starting point for FBDD. Its high sp³ character and three-dimensional shape offer the potential to explore protein binding pockets in ways that flat aromatic fragments cannot.

Synthesis Protocol

A robust and scalable synthesis is crucial for the inclusion of any fragment in a screening library. While a direct, one-pot synthesis of this compound is not extensively documented, a reliable route can be constructed from the well-established precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The following protocol is a representative synthesis based on established methodologies.[1][2]

Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This step selectively protects one of the carboxylic acid groups as a methyl ester.

Materials:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or other suitable esterification catalyst

  • Hexane

  • Methyl tert-butyl ether (MTBE)

  • Silica gel

Procedure:

  • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equivalent) in a large volume of anhydrous methanol.

  • Carefully add thionyl chloride (3.0 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of hexane and MTBE.

  • Filter the solution through a plug of silica gel to remove any remaining diacid and polar impurities.

  • Concentrate the filtrate to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[1][2]

Step 2: Conversion of the Remaining Carboxylic Acid to a Hydroxyl Group (Hypothetical Route)

This step would involve a selective reduction or a Curtius/Hofmann-type rearrangement followed by hydrolysis to install the hydroxyl group. A plausible, though not explicitly documented, method would be a Curtius rearrangement.

Materials:

  • 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Aqueous HCl

Procedure:

  • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equivalent) in tert-butanol.

  • Add triethylamine (1.2 equivalents) and diphenylphosphoryl azide (1.1 equivalents).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The resulting Boc-protected amine can then be converted to the hydroxyl group through various methods, such as diazotization followed by hydrolysis, although this can be a challenging transformation. A more direct conversion from the carboxylic acid to the hydroxyl group would be desirable and represents an area for synthetic methodology development.

Step 3: Fischer Esterification (Alternative final step if starting from the hydroxy acid)

If 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid is available, a standard Fischer esterification can be performed.

Materials:

  • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid in a large excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[6]

Application in Fragment-Based Drug Discovery: A Proposed Workflow

While a specific FBDD campaign utilizing this compound has not been published, its properties make it an excellent candidate. The following section outlines a proposed workflow for its use in a fragment screening campaign.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization A Fragment Library (including this compound) B Biophysical Screening (NMR, X-ray Crystallography, SPR) A->B Screen against target protein C Hit Identification B->C Identify binders D Orthogonal Biophysical Method (e.g., ITC) C->D Confirm binding E Structural Biology (X-ray crystallography or Cryo-EM) D->E Determine binding mode F Validated Hit E->F G Vector Growth from Hydroxyl Group F->G Linker attachment, ether formation H Vector Growth from Ester Group F->H Amide coupling, reduction to alcohol I Structure-Activity Relationship (SAR) Studies G->I H->I J Lead Compound I->J Iterative design and synthesis Hit_Elaboration cluster_0 Elaboration from Hydroxyl cluster_1 Elaboration from Ester Fragment This compound (Validated Hit) Ether Ether Formation (R-O-BCP-CO2Me) Fragment->Ether Explore Pocket A Ester Esterification (R-C(O)O-BCP-CO2Me) Fragment->Ester Introduce H-bond acceptors Amide Amide Coupling (HO-BCP-C(O)NHR) Fragment->Amide Explore Pocket B Alcohol Reduction to Alcohol (HO-BCP-CH2OH) Fragment->Alcohol New vector for growth

Sources

"analytical methods for purity assessment of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Purity Assessment of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Introduction: The Role and Analysis of a Novel Bioisostere

Bicyclo[1.1.1]pentanes (BCPs) have rapidly emerged as indispensable structural motifs in modern drug discovery. Their rigid, three-dimensional cage-like structure allows them to serve as effective bioisosteres for common planar groups like para-substituted phenyl rings, internal alkynes, or tert-butyl groups.[1][2] This substitution can lead to significant improvements in key pharmacokinetic properties, including aqueous solubility, metabolic stability, and membrane permeability, ultimately enhancing the potential success of drug candidates.[1][2][3]

This compound is a key functionalized BCP building block, incorporating both a hydroxyl group and a methyl ester, which provides versatile handles for further chemical modification. Given its role as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs), ensuring its chemical purity is of paramount importance. A rigorous and multi-faceted analytical approach is required to identify and quantify any potential impurities, which could include starting materials, synthetic by-products, isomers, or residual solvents.

This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the analytical methods and detailed protocols for the robust purity assessment of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 2092825-26-6[4]
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol [4]
Appearance Liquid, Solid, or Semi-solid[4]
Purity (Typical) ≥98%[5]
Storage 2-8°C under an inert atmosphere[4]

Overall Analytical Strategy

A complete purity profile cannot be determined by a single technique. A successful strategy integrates orthogonal methods to cover all potential impurities. The primary technique for quantifying the main component and non-volatile impurities is High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) is employed for volatile impurities and residual solvents. Finally, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for definitive structural confirmation and impurity identification.

Analytical_Strategy cluster_main Purity Assessment Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Structural Analysis Sample Test Sample: Methyl 3-hydroxybicyclo [1.1.1]pentane-1-carboxylate HPLC HPLC-UV/PDA (Purity, Non-volatile Impurities) Sample->HPLC Primary Assay GC Headspace GC-FID (Residual Solvents, Volatile Impurities) Sample->GC Volatiles NMR ¹H & ¹³C NMR (Structural Confirmation) Sample->NMR Structure LCMS LC-MS / HRMS (Impurity Identification) HPLC->LCMS Identify Peaks CoA Certificate of Analysis (Complete Purity Profile) HPLC->CoA GC->CoA LCMS->CoA NMR->CoA

Caption: High-level workflow for the comprehensive purity assessment of the target compound.

Chromatographic Purity by Reverse-Phase HPLC

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity determination of non-volatile, polar to moderately non-polar organic molecules. The presence of the polar hydroxyl and ester functional groups makes this compound well-suited for this technique. A C18 stationary phase provides excellent resolving power for the parent compound and potential structurally related impurities. A Photodiode Array (PDA) detector is recommended to assess peak purity and detect impurities that may have different UV maxima.

Protocol 1: RP-HPLC Purity Determination

1. Instrumentation and Consumables:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

  • Sample Diluent: 50:50 Acetonitrile/Water.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1 mg/mL.

  • Vortex to ensure complete dissolution and transfer to an HPLC vial.

3. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
PDA Wavelength 210 nm (Note: The molecule lacks a strong chromophore; low UV is necessary)
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0

4. Data Analysis and Interpretation:

  • Integrate all peaks detected in the chromatogram.

  • Calculate the purity of the main peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Assess peak purity of the main component using the PDA detector's software to ensure no co-eluting impurities are present.

  • Report any individual impurity exceeding 0.10%.

Volatile Impurities and Residual Solvents by GC

Rationale: The synthesis of BCP derivatives often involves various organic solvents (e.g., THF, Et₂O, pentane) which may be retained in the final product.[1][2] Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the preferred method for analyzing residual solvents due to its high sensitivity and ability to separate volatile analytes from the non-volatile sample matrix.

Protocol 2: Headspace GC-FID for Residual Solvents

1. Instrumentation and Consumables:

  • GC system with a Headspace autosampler and a Flame Ionization Detector (FID).

  • GC Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Diluent: Dimethyl sulfoxide (DMSO).

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample directly into a 20 mL headspace vial.

  • Add 1.0 mL of DMSO.

  • Crimp the vial securely.

  • Prepare a solvent standard containing expected residual solvents at a known concentration in DMSO.

3. Instrument Conditions:

ParameterHeadspaceGC/FID
Oven Temperature 80 °CInlet Temperature: 250 °C
Loop Temperature 90 °CCarrier Gas Flow: 2.0 mL/min (constant flow)
Transfer Line Temp. 100 °COven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Vial Equilibration 15 minDetector Temperature: 280 °C

4. Data Analysis and Interpretation:

  • Identify peaks in the sample chromatogram by comparing retention times with the solvent standard.

  • Quantify any detected solvents using an external standard calibration.

  • Compare results against ICH Q3C guideline limits for residual solvents.

Impurity Identification and Structural Confirmation

Rationale: While chromatography provides quantitative purity data, it does not identify unknown peaks. A combination of Mass Spectrometry and NMR is essential for structural elucidation of the main component and any significant impurities.

Mass Spectrometry (LC-MS)

High-resolution mass spectrometry (HRMS) coupled with HPLC is a powerful tool for obtaining the exact mass of the parent compound and its impurities, which allows for the determination of their elemental composition.[6][7]

Impurity_ID_Workflow cluster_workflow Impurity Identification Workflow A Detect impurity peak in HPLC-UV B Divert eluent to Mass Spectrometer A->B C Acquire Mass Spectrum (e.g., ESI-TOF) B->C D Determine m/z of [M+H]⁺ or [M+Na]⁺ C->D E Calculate Elemental Composition (HRMS) D->E F Propose Putative Impurity Structure E->F

Caption: A typical workflow for identifying an unknown chromatographic peak using LC-MS.

Protocol 3: LC-MS Analysis

1. Methodology:

  • Utilize the same HPLC method as described in Protocol 1.

  • Interface the HPLC system with a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Acquire data in positive ion mode, as the molecule is likely to form [M+H]⁺ or [M+Na]⁺ adducts.

  • Scan a mass range appropriate for expected impurities (e.g., m/z 100-500).

2. Data Analysis:

  • Extract the mass spectrum for each impurity peak observed in the total ion chromatogram (TIC).

  • Use the accurate mass measurement to predict the elemental formula of the impurity.

  • Propose potential structures based on knowledge of the synthetic route (e.g., unreacted starting materials, over-oxidized species, or dimers).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure confirmation.[6][7] For this compound, ¹H and ¹³C NMR will show characteristic signals for the BCP cage, the methyl ester, and the hydroxyl group.

Protocol 4: NMR for Structural Verification

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

  • Expected ¹H NMR signals would include a singlet for the methyl ester protons (~3.7 ppm), a broad singlet for the hydroxyl proton, and characteristic signals for the six BCP bridgehead and bridge protons.[6][7]

  • Expected ¹³C NMR signals would include resonances for the carbonyl carbon (~170 ppm), the quaternary carbons of the BCP cage, the methoxy carbon (~52 ppm), and the bridgehead CH₂ groups.[6][7]

3. Data Interpretation:

  • Confirm that the observed chemical shifts, multiplicities, and integrations are consistent with the proposed structure.

  • Analyze for the presence of minor signals that do not correspond to the main component. These may be attributable to impurities and can be cross-referenced with LC-MS data for identification.

References

  • López-Vidal, E. M., et al. (2023). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters. Available at: [Link]

  • López-Vidal, E. M., et al. (2023). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. National Institutes of Health. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Synthesis of α-chiral bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]

  • Peters, B. K. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. eScholarship, University of California. Available at: [Link]

  • Bull, J. A., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • WuXi AppTec. (2023). International Patent Application WO 2023/125530 A1. Google Patents.
  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]

  • Baran, P. S., et al. (2016). A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C-Glycosides. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available at: [Link]

  • University of Southampton. (n.d.). University of Southampton Research Repository. University of Southampton. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad. Available at: [Link]

  • Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. Available at: [Link]

  • Roche. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. Available at: [Link]

  • Genentech, Inc. (2022). International Patent Application WO2024092039A1. Google Patents.
  • Doyle, M. P., et al. (2015). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C-C, C–C Functionalization Reactions. PubMed Central. Available at: [Link]

  • Ventus Therapeutics, Inc. (2023). International Patent Application WO2024148029A2. Google Patents.
  • Baumann, M., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. University College Dublin. Available at: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

Sources

Application Notes and Protocols: Cross-Coupling Reactions Involving Bicyclo[1.1.1]pentane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Bicyclo[1.1.1]pentane in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative building block in medicinal chemistry.[1][2] Its rigid, three-dimensional structure serves as an effective bioisostere for common motifs such as 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[2][3][4] The incorporation of BCPs into drug candidates often leads to significant improvements in physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and improved passive permeability.[2][4] These advantages have fueled a surge in the development of synthetic methodologies to access and functionalize this unique carbocycle, with cross-coupling reactions playing a pivotal role.

This guide provides an in-depth overview and practical protocols for key cross-coupling reactions involving BCP building blocks, designed to empower researchers in their drug discovery endeavors.

The Strategic Importance of [1.1.1]Propellane

Many synthetic routes to functionalized BCPs commence with [1.1.1]propellane, a highly strained molecule with a reactive central C1-C3 bond.[5][6] The strain release associated with the opening of this bond provides a powerful thermodynamic driving force for the formation of 1,3-disubstituted BCPs.[5][7] This reactivity can be harnessed through both radical and anionic pathways to generate a diverse array of BCP-containing intermediates primed for cross-coupling.[5][8]

Palladium- and Nickel-Catalyzed Cross-Coupling of BCP-Organometallic Reagents

A prevalent strategy for forging C(sp³)–C(sp²) bonds with BCPs involves the use of BCP-organometallic nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions. These BCP nucleophiles are typically generated in situ from [1.1.1]propellane.

Mechanism: A Unified Catalytic Cycle

The general mechanism for these cross-coupling reactions follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9] The choice of the metal (Pd or Ni), ligands, and the BCP-organometallic species influences the reaction efficiency and scope.

Cross_Coupling_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)-X Ar-X Ar-X Ar-X (Electrophile) Oxidative_Addition Oxidative Addition Ar-Pd(II)-BCP Ar-Pd(II)(BCP)L_n Ar-Pd(II)-X->Ar-Pd(II)-BCP BCP-M BCP-M BCP-M (Nucleophile) M = MgX, ZnX Transmetalation Transmetalation Ar-BCP Ar-BCP (Product) Ar-Pd(II)-BCP->Ar-BCP Reductive_Elimination Reductive Elimination Ar-BCP->Pd(0)L_n Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Type Coupling of BCP-Boronates

While less common than couplings with Grignard or organozinc reagents due to challenges in preparing the requisite boronic esters, Suzuki-type couplings of BCP-boronates have been developed. These reactions offer the advantage of using milder conditions and exhibiting broad functional group tolerance.[1]

Protocol 1: Suzuki-Type Coupling of a BCP-Boronate with an Aryl Halide

This protocol is adapted from methodologies described in the literature for the coupling of BCP-boronate derivatives.[1]

Materials:

  • BCP-boronic acid pinacol ester (1.0 equiv)

  • Aryl halide (Ar-X, 1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • cataCXium A (4 mol%)

  • Cu₂O (1.5 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the BCP-boronic acid pinacol ester, aryl halide, Pd(OAc)₂, cataCXium A, Cu₂O, and Cs₂CO₃.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Catalyst SystemBCP NucleophileElectrophileTypical Yield (%)Reference
Pd(OAc)₂ / cataCXium ABCP-B(pin)Aryl bromides/iodides60-85[1]
NiCl₂(dppe)BCP-MgXAryl halides55-90[10]
Pd(PPh₃)₄BCP-ZnXAryl/alkenyl halides60-95[10]
Fe(acac)₃ / TMEDABCP-I / Ar-MgXAryl Grignards70-95[1]

Table 1: Representative Catalyst Systems for BCP Cross-Coupling Reactions.

Iron-Catalyzed Cross-Coupling of BCP-Halides with Grignard Reagents

An alternative and powerful strategy involves the use of electrophilic BCP building blocks, such as 1-iodobicyclo[1.1.1]pentane (iodo-BCP), in cross-coupling reactions. Our group has developed an efficient iron-catalyzed Kumada-type cross-coupling of iodo-BCPs with aryl and heteroaryl Grignard reagents.[1] This method is advantageous due to the use of an inexpensive and environmentally benign iron catalyst.

Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of Iodo-BCP

This protocol provides a general procedure for the iron-catalyzed coupling of iodo-BCP derivatives with Grignard reagents.[1]

Materials:

  • 1-Iodo-3-substituted-bicyclo[1.1.1]pentane (1.0 equiv)

  • Aryl or heteroaryl Grignard reagent (1.5 equiv, solution in THF or Et₂O)

  • Fe(acac)₃ (5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Fe(acac)₃ and the iodo-BCP derivative.

  • Add anhydrous THF, followed by TMEDA, and stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise via syringe over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 1,3-disubstituted BCP.

Buchwald-Hartwig Amination for the Synthesis of BCP-Amines

The formation of C-N bonds is crucial in drug discovery, and the Buchwald-Hartwig amination has been successfully applied to BCP systems.[11][12] This palladium-catalyzed reaction allows for the coupling of BCP-halides or triflates with a wide range of primary and secondary amines, providing access to valuable BCP-amine building blocks.

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup BCP_Halide BCP-X (X = I, Br, OTf) Heating Heating (80-110 °C) BCP_Halide->Heating Amine R1R2NH Amine->Heating Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Heating Ligand Ligand (e.g., XPhos) Ligand->Heating Base Base (e.g., NaOtBu) Base->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Quenching Quenching (H2O or sat. NH4Cl) Heating->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product BCP-NR1R2 Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of a BCP-Iodide

This is a general protocol for the palladium-catalyzed amination of a BCP-iodide.

Materials:

  • BCP-iodide (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol% Pd)

  • Buchwald ligand (e.g., XPhos, SPhos) (4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the BCP-iodide, amine, palladium precatalyst, ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and quench with water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product via flash chromatography.

Sonogashira Coupling: Introducing Alkynes to the BCP Core

The Sonogashira reaction is a reliable method for forming C(sp³)–C(sp) bonds, enabling the introduction of alkyne functionalities onto the BCP scaffold.[13][14] This is particularly valuable as the BCP-alkyne motif can itself be a bioisosteric replacement for a phenyl ring.[3] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]

Protocol 4: Sonogashira Coupling of a BCP-Iodide with a Terminal Alkyne

This protocol outlines the coupling of a BCP-iodide with a terminal alkyne.

Materials:

  • BCP-iodide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) or a combination of a Pd(0) source and PPh₃

  • CuI (5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)

  • Anhydrous THF (if a co-solvent is needed)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the BCP-iodide, Pd(PPh₃)₄, and CuI.

  • Add the amine base (and THF if necessary), followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and filter through Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Coupling TypeBCP ReagentCoupling PartnerCatalyst SystemTypical Yield (%)Reference
Buchwald-HartwigBCP-IodidePrimary/Secondary AminesPd₂(dba)₃ / XPhos65-90[11]
SonogashiraBCP-IodideTerminal AlkynesPd(PPh₃)₄ / CuI70-95[15]

Table 2: Conditions for C-N and C-C(sp) Bond Formation with BCPs.

Conclusion and Future Outlook

The cross-coupling reactions detailed herein represent robust and versatile tools for the incorporation and functionalization of bicyclo[1.1.1]pentane scaffolds. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the mastery of these synthetic transformations is paramount. Future developments will likely focus on expanding the scope of coupling partners, developing more sustainable catalytic systems (e.g., using earth-abundant metals), and exploring direct C-H functionalization of the BCP core to further streamline synthetic routes.[16][17][18]

References

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane - Who we serve. (2018-11-15).
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au.
  • Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP) - PubMed. (2025-01-18).
  • Mechanism-Guided Development of Directed C–H Functionalization of Bicyclo[1.1.1]pentanes | Journal of the American Chemical Society. (2025-05-29).
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane - ResearchGate.
  • Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes - Semantic Scholar.
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes - Research Communities. (2020-02-06).
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm. (2021-12-15).
  • Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | TCI EUROPE N.V..
  • Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. (2023-06-05).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010-10-06). Available at: [Link]

  • Copper-mediated synthesis of drug-like bicyclopentanes - Macmillan Group - Princeton University. (2020-02-17). Available at: [Link] Macmillan Group/files/publications/2020_Nature_Copper-mediated synthesis of drug-like bicyclopentanes.pdf

  • ChemInform Abstract: A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. | Request PDF - ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles - ResearchGate. Available at: [Link]

  • Investigation of the Reactivity of 1-Azido-3- 2 iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Nickel and Palladium-Catalyzed Cross-Coupling Reactions at the Bridgehead of Bicyclo[1.1.1]pentane Derivatives - ResearchGate. (2025-08-06). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

"challenges in the synthesis of unsymmetrically substituted bicyclo[1.1.1]pentanes"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of unsymmetrically substituted bicyclo[1.1.1]pentanes (BCPs). As a motif of increasing importance in medicinal chemistry and materials science, the BCP core serves as a valuable bioisostere for para-substituted arenes, alkynes, and t-butyl groups, often improving physicochemical properties like solubility and metabolic stability[1][2][3]. However, its rigid, highly strained structure presents unique synthetic challenges, particularly when targeting unsymmetrical 1,3-disubstitution.

This guide is designed for researchers, by researchers. It moves beyond simple protocols to address the common pitfalls and complex decision-making encountered in the lab. Here, we provide field-proven insights, troubleshooting workflows, and detailed FAQs to navigate the intricacies of BCP synthesis.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. The format is designed to help you quickly diagnose the issue and find a viable solution.

Q1: My reaction with [1.1.1]propellane is giving a very low yield and an intractable mixture of products. What are the likely causes?

This is a classic and often multifaceted problem stemming from the high reactivity of the [1.1.1]propellane precursor. The issue typically originates from one of three areas: precursor quality, reaction conditions, or competing side reactions.

Potential Causes & Solutions:

  • [1.1.1]Propellane Degradation or Polymerization: Propellane is highly strained (66.6 kcal/mol of strain energy) and prone to oligomerization, especially in the presence of trace impurities or at elevated concentrations[1][4].

    • Troubleshooting:

      • Verify Precursor Quality: Use freshly prepared [1.1.1]propellane. If using a stored solution, ensure it was kept at low temperatures (e.g., -20°C or below) and under an inert atmosphere. Titration is not feasible, but running a small-scale control reaction with a known, reliable substrate can validate the solution's viability.

      • Control Concentration: Do not attempt to concentrate solutions of [1.1.1]propellane. It is typically generated and used in situ or as a dilute solution in a non-reactive solvent like diethyl ether or cyclohexane[5].

  • Uncontrolled Radical/Anionic Initiation: The addition to propellane is often an exothermic and very fast process. Uncontrolled initiation can lead to a cascade of side reactions.

    • Troubleshooting:

      • Slow Addition: If using a chemical initiator like triethylborane (Et₃B) or an organometallic reagent, add it slowly to the mixture of your substrate and propellane at a controlled temperature (often 0°C or room temperature)[4][6]. This maintains a low concentration of the active radical/anionic species.

      • Photocatalysis Control: For light-mediated reactions, ensure consistent and uniform irradiation. Use a flow chemistry setup for larger scales to guarantee homogenous light exposure and temperature control, which can significantly improve yield and purity[7][8].

  • Dominance of Side Reactions: The primary competing pathway is often oligomerization of the BCP radical/anion intermediate with propellane instead of reacting with the desired trapping agent[2][9].

    • Troubleshooting:

      • Stoichiometry is Key: Ensure the trapping reagent (e.g., the second component in a multicomponent reaction) is present in a suitable concentration to intercept the BCP intermediate. A slight excess of the trapping agent relative to the propellane can sometimes favor the desired pathway.

      • Review Your Radical Precursor: In radical reactions, the rate of radical generation and its addition to propellane must be well-matched with the subsequent trapping step. If the initial radical is too reactive or the trapping is too slow, oligomerization will dominate[9].

dot graph TD { A[Low Yield / Complex Mixture] --> B{Check Propellane Quality}; B --> C["Use Freshly Prepared or Validated Solution"]; B --> D["Ensure Proper Storage Conditions (-20°C, Inert Atm.)"]; A --> E{Review Reaction Conditions}; E --> F["Implement Slow Addition of Initiator"]; E --> G["Optimize Light Source / Consider Flow Chemistry"]; A --> H{Suspect Side Reactions}; H --> I["Adjust Stoichiometry (Excess Trapping Agent)"]; H --> J["Re-evaluate Radical Precursor / Trapping Efficiency"]; subgraph Legend direction LR Troubleshooting_Point[Troubleshooting Point] Corrective_Action[Corrective Action] end classDef default fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; classDef problem fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef solution fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A problem; class C,D,F,G,I,J solution; }

Fig 1. Troubleshooting workflow for low-yielding BCP reactions.
Q2: I am attempting a 1,3-disubstitution, but the reaction stops at the monosubstituted product or yields the symmetrical (1,3-R,R) BCP. How can I achieve the unsymmetrical product?

This is a central challenge in BCP chemistry. Achieving unsymmetrical substitution requires precise control over reactivity and stoichiometry, especially in stepwise approaches.

Potential Causes & Solutions:

  • Stepwise Functionalization Issues: If you first form a monosubstituted BCP (e.g., BCP-I or BCP-B(pin)) and then attempt to functionalize the other bridgehead, the challenge lies in the second step.

    • Troubleshooting:

      • Harsh Conditions for Metallation: Converting a BCP-halide to a BCP-anion for subsequent reaction often requires harsh organolithium reagents at low temperatures (e.g., t-BuLi at -78°C)[10][11]. These conditions may not be compatible with the first substituent (R1). Consider iron-catalyzed cross-coupling of BCP-iodides with Grignard reagents, which proceeds under milder conditions[11].

      • Inefficient C-H Functionalization: Directly functionalizing the C-H bond of a monosubstituted BCP is notoriously difficult due to the bond's high dissociation energy[12]. Unless you have a highly specialized catalytic system (e.g., rhodium-catalyzed carbene insertion), this route is often low-yielding and lacks selectivity[13].

  • Multicomponent Reaction Imbalance: In one-pot, multicomponent reactions, the relative rates of each step are critical. Formation of symmetrical products suggests that the initial BCP intermediate is reacting with a second molecule of the first component instead of the intended second component.

    • Troubleshooting:

      • Optimize Component Ratios: Systematically vary the stoichiometry of your components. Sometimes, a slight excess of the second radical/nucleophile precursor can favor the desired unsymmetrical product.

      • Choose a Cascade Reaction: Employ a well-designed cascade reaction where the formation of the first C-C or C-X bond generates an intermediate that is uniquely poised to react with the second component. Cascade Atom Transfer Radical Addition (CATRA) is an excellent example of this strategy[5].

Q3: My substrate's sensitive functional groups (e.g., free amines, esters) are not tolerated. What are some milder, more compatible synthetic methods?

Functional group tolerance is paramount for applications in drug discovery and late-stage functionalization. Harsh reagents like Grignards or organolithiums often limit the substrate scope[1][4].

Recommended Mild Alternatives:

MethodInitiator / CatalystConditionsFunctional Group ToleranceKey Advantages
Triethylborane-initiated ATRA Et₃B (catalytic)Room Temp, Inert Atm.Excellent . Tolerates esters, amides, ketones, halides. Free amines can be problematic due to borane complexation[1][4].Operationally simple, avoids transition metals, uses a cheap initiator[6].
Visible-Light Photoredox ATRA Ir(ppy)₃ or similarBlue LED light, Room TempOutstanding . Broadly compatible with most functional groups found in complex drug molecules[4][9].High yields, extremely mild, suitable for late-stage functionalization of complex substrates[5][14].
Catalyst-Free Photochemical 365 nm UV lightFlow reactor, Room TempVery Good . The absence of any catalyst/initiator minimizes pathways for substrate degradation.Scalable, exceptionally clean, and avoids metal contamination. Products are often pure after solvent evaporation[7][8].

Expert Tip: When dealing with a complex substrate, photoredox catalysis is often the superior choice. The ability to generate radicals under exceptionally mild conditions provides the best chance of preserving delicate functionality[4][15].

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the main strategies for synthesizing unsymmetrically 1,3-disubstituted BCPs?

There are two primary conceptual approaches: stepwise functionalization and multicomponent reactions.

`dot graph TD { subgraph Main Strategies direction LR A["Synthesis of Unsymmetrical BCPs"] --> B["Stepwise Functionalization"]; A --> C["Multicomponent Reactions"]; end

} `

Fig 2. Conceptual approaches to unsymmetrical BCPs.
  • Stepwise Functionalization: This involves the initial synthesis and isolation of a monofunctionalized BCP, such as an iodo-BCP or a BCP-boronic ester[16]. This stable intermediate is then used in a separate reaction (e.g., cross-coupling, lithiation-trapping) to install the second substituent[11]. This approach offers more control but can be lengthy.

  • Multicomponent Reactions (MCRs): These elegant methods combine [1.1.1]propellane with two or more different reaction partners in a single step to build the target molecule[2]. These are highly efficient but require careful optimization to control selectivity[17]. Examples include photoredox/copper dual catalytic systems and cascade radical additions[5][9][14].

FAQ 2: Are there viable synthetic routes that avoid using [1.1.1]propellane?

Yes, while propellane is the most common precursor, concerns about its stability and handling have driven the development of alternative strategies[1][18]. The most prominent alternative involves the addition of a carbene to a bicyclo[1.1.0]butane (BCB) .

  • Mechanism: A carbene, often generated from a diazo compound, inserts into the central, highly strained C-C bond of a BCB to form the BCP cage[18][19].

  • Advantages: This method can provide access to bridge-substituted (C2-functionalized) BCPs, which are very difficult to synthesize from propellane[20][21]. It also avoids the need to handle the volatile and reactive propellane.

  • Limitations: The synthesis of the required substituted BCB precursors can be complex, and the scope of the carbene insertion may be limited[22].

FAQ 3: How can I reliably characterize my unsymmetrically substituted BCP product?

Characterization can be challenging due to the high symmetry of the BCP core.

  • NMR Spectroscopy:

    • ¹H NMR: The bridgehead protons will be absent. The six methylene protons on the cage typically appear as a sharp singlet or a narrow multiplet. The key is to look for the signals corresponding to your unique R1 and R2 substituents.

    • ¹³C NMR: This is highly diagnostic. Look for two distinct bridgehead carbon signals (C1 and C3). The methylene carbons (CH₂) often appear as a single signal. The chemical shifts of the bridgehead carbons are sensitive to the attached substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula and rule out the presence of symmetrical byproducts or oligomers.

  • X-ray Crystallography: For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard, though obtaining suitable crystals can be a challenge.

Part 3: Key Experimental Protocols

The following are generalized, representative protocols. You must optimize conditions for your specific substrates.

Protocol 1: Triethylborane-Initiated Atom-Transfer Radical Addition (ATRA)

This protocol is adapted from methodologies developed for the synthesis of 1-halo-3-substituted BCPs[4][6].

  • Setup: To a flame-dried flask under an argon atmosphere, add the alkyl halide (1.2 equiv).

  • Reagent Addition: Add a solution of [1.1.1]propellane in Et₂O/cyclohexane (1.0 equiv, typically ~0.2 M).

  • Initiation: Add triethylborane (Et₃B) as a 1.0 M solution in hexanes (0.1 equiv) dropwise via syringe. The reaction is often initiated by the small amount of oxygen present or by subsequent exposure to air. If no reaction occurs, a small amount of air can be introduced via a needle.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the 1-halo-3-alkyl-BCP.

Protocol 2: Visible-Light Photoredox-Catalyzed Synthesis

This protocol is based on general procedures for photocatalytic additions to propellane[4][5].

  • Setup: In a vial, combine the alkyl or aryl halide (1.5 equiv), the second reaction component (e.g., an activated alkene, 1.5 equiv), and the photoredox catalyst (e.g., Ir(ppy)₃ or 4CzIPN, 1-2.5 mol%).

  • Solvent & Propellane: Dissolve the components in a suitable degassed solvent (e.g., CH₂Cl₂, MeCN). Add the solution of [1.1.1]propellane (1.0 equiv).

  • Irradiation: Seal the vial and place it in front of a blue LED lamp (e.g., 467 nm), ensuring stirring and cooling (a fan is often sufficient)[5].

  • Reaction: Irradiate for 12-24 hours, or until starting material is consumed as monitored by LC-MS.

  • Workup & Purification: Concentrate the reaction mixture and purify by flash chromatography to isolate the desired 1,3-disubstituted BCP.

References

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Wang, H., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]

  • Anderson, E. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]

  • Pan, F., et al. (2022). Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes. ChemistryViews. [Link]

  • Kanazawa, Y., & Miyamoto, K. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin. [Link]

  • Zhu, C., et al. (2023). Aryl Radical-Initiated Synthesis of Unsymmetrically Bicyclo[1.1.1]pentane Sulfides. The Journal of Organic Chemistry. [Link]

  • Aïssa, C., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie. [Link]

  • Kanazawa, Y., & Miyamoto, K. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. J-STAGE. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]

  • Anderson, E. A. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes - Supporting Information. University of Oxford. [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Baran, P. S., et al. (2021). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. [Link]

  • Wang, C-J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Anderson, E. A., et al. (2022). Synthesis of 2-Methyl Bicyclo[1.1.1]pentanes via 2-Methyl[1.1.1]propellane. ResearchGate. [Link]

  • Carreira, E. M., et al. (2019). Method of preparing substituted bicyclo[1.1.1] pentanes. Patsnap. [Link]

  • Anderson, E. A., et al. (2018). Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling. Angewandte Chemie. [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]

  • Davies, H. M. L., et al. (2020). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C-C, C–C Functionalization Reactions. PMC. [Link]

  • Leonori, D. (2022). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic & Biomolecular Chemistry. [Link]

  • Davies, H. M. L., et al. (2020). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C-C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • Carreira, E. M., et al. (2017). Method of preparing substituted bicyclo[1.1.1]pentanes.
  • Gevorgyan, V. (2024). Rapid and Modular Access to All-Carbon Quaternary Center-Containing 2,2-Disubstituted Bicyclo[1.1.1]pentanes via Cyanocarbene Addition to Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

  • Davies, H. M. L. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]

  • MacMillan, D. W. C. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Princeton University. [Link]

  • Waser, J. (2024). Synthesis of Bicyclo[1.1.1]Pentane Z-Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. Chemistry - A European Journal. [Link]

  • Mykhailiuk, P. K. (2019). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. [Link]

  • Molander, G. A. (2020). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. ResearchGate. [Link]

  • MacMillan, D. W. C. (2020). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]

  • Mykhailiuk, P. K. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Bull, J. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

Sources

"common side reactions and byproducts in [1.1.1]propellane chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1.1.1]propellane chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly strained and reactive molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and reactivity of [1.1.1]propellane.

FAQ 1: What is the recommended method for storing [1.1.1]propellane, and what is its shelf-life?

[1.1.1]Propellane is a highly strained molecule with an estimated strain energy of 102 kcal/mol.[1][2] Despite this, it is surprisingly persistent at room temperature.[1] For long-term storage, it is best kept as a solution in an inert solvent, typically ethereal solvents, at low temperatures (-20°C or below). Solutions of [1.1.1]propellane can be stored for several months without significant degradation under these conditions.[3] It is crucial to store it in an inert atmosphere (e.g., under argon or nitrogen) to prevent reactions with atmospheric components.

FAQ 2: What are the primary modes of reactivity for [1.1.1]propellane?

The exceptional reactivity of [1.1.1]propellane stems from the strained central carbon-carbon bond.[4] This bond is susceptible to cleavage, leading to the formation of bicyclo[1.1.1]pentane (BCP) or cyclobutane derivatives.[4][5] The primary reaction pathways can be categorized as:

  • Radical Additions: This is the most common reaction type due to the high reactivity of [1.1.1]propellane towards radical species. The central C-C bond breaks to form a stable bicyclo[1.1.1]pentyl radical, which can then be functionalized.[3][4]

  • Anionic Additions: Carbon- and heteroatom-centered anions can add to [1.1.1]propellane, leading to the formation of BCP derivatives. These reactions often require highly reactive organometallic reagents and may necessitate harsh reaction conditions.[3]

  • Transition Metal-Catalyzed Reactions: Transition metals can catalyze various transformations of [1.1.1]propellane, including cyclopropanation of alkenes and the synthesis of cyclobutane-containing compounds.[6]

  • Cationic Ring-Opening: While less common for forming BCPs, reactions with cations can lead to ring-opening and the formation of methylenecyclobutane derivatives.[7]

FAQ 3: Can [1.1.1]propellane undergo thermal decomposition? If so, what are the products?

Yes, [1.1.1]propellane is susceptible to thermal decomposition. At 114°C, it isomerizes to 3-methylidenecyclobutene with a half-life of just 5 minutes.[1][2] A minor product, methylenecyclobutene, can also be formed through a heterogeneous side reaction catalyzed by the surface of the reaction vessel.[8] Therefore, it is critical to control the temperature during reactions and purification to avoid these unwanted side products.

FAQ 4: How can I quantify the concentration of a [1.1.1]propellane solution?

A reliable method for determining the concentration of a [1.1.1]propellane solution is through titration with thiophenol.[4][9] The reaction between [1.1.1]propellane and thiophenol is rapid and quantitative, proceeding via a radical chain mechanism to yield bicyclo[1.1.1]pentyl phenyl sulfide.[9][10][11] By using a known amount of a standard and analyzing the reaction mixture by ¹H NMR or GLC, the concentration of the propellane solution can be accurately calculated.[9]

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered in [1.1.1]propellane chemistry.

Troubleshooting Issue 1: Low or No Yield of the Desired Bicyclo[1.1.1]pentane (BCP) Product

A low yield of the target BCP derivative is a frequent challenge. The following guide provides a systematic approach to identify and resolve the underlying cause.

Logical Troubleshooting Workflow

start Low/No Yield of BCP Product check_propellane Step 1: Verify [1.1.1]Propellane Integrity start->check_propellane check_reagents Step 2: Assess Reagent Quality and Stoichiometry check_propellane->check_reagents Propellane OK solution_propellane Solution: Re-synthesize or re-titrate propellane solution. check_propellane->solution_propellane Propellane Degraded check_conditions Step 3: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Solution: Use fresh, purified reagents. Optimize stoichiometry. check_reagents->solution_reagents Reagents Suspect check_side_reactions Step 4: Analyze for Common Side Reactions check_conditions->check_side_reactions Conditions OK solution_conditions Solution: Optimize temperature, concentration, and reaction time. check_conditions->solution_conditions Conditions Suboptimal solution_side_reactions Solution: Modify conditions to suppress side reactions (see Table 1). check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low BCP product yield.

Detailed Troubleshooting Steps
  • Verify [1.1.1]Propellane Integrity:

    • Causality: The high reactivity of [1.1.1]propellane makes it susceptible to degradation over time, even when stored correctly.

    • Protocol: Re-titrate a small aliquot of your [1.1.1]propellane solution using the thiophenol method described in FAQ 4. This will confirm the active concentration.

  • Assess Reagent Quality and Stoichiometry:

    • Causality: The success of radical and anionic additions to [1.1.1]propellane is highly dependent on the quality of the reagents and the precise control of stoichiometry. Impurities can quench reactive intermediates or initiate unwanted side reactions.

    • Protocol:

      • Use freshly purified or newly purchased reagents.

      • Ensure radical initiators (e.g., triethylborane, AIBN) are active.

      • For anionic reactions, ensure organometallic reagents are freshly titrated and handled under strictly anhydrous and anaerobic conditions.

      • Carefully re-evaluate the stoichiometry of all reactants.

  • Evaluate Reaction Conditions:

    • Causality: Temperature, concentration, and reaction time are critical parameters. For instance, elevated temperatures can lead to thermal decomposition of [1.1.1]propellane.[1][2]

    • Protocol:

      • Temperature: Ensure the reaction temperature is appropriate for the specific transformation. For many radical reactions, room temperature or below is sufficient.

      • Concentration: Highly dilute or overly concentrated reaction mixtures can affect reaction kinetics and promote side reactions.

      • Reaction Time: Monitor the reaction progress by techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.

  • Analyze for Common Side Reactions:

    • Causality: The formation of byproducts will directly reduce the yield of the desired product.

    • Protocol: Analyze the crude reaction mixture to identify any major byproducts. Refer to Table 1 below for common side reactions and their mitigation strategies.

Troubleshooting Issue 2: Formation of Oligomeric or Polymeric Byproducts

A common side reaction in [1.1.1]propellane chemistry is polymerization, leading to the formation of [n]staffanes.[1][2] This is particularly prevalent in radical reactions.

Reaction Mechanism: Radical Polymerization of [1.1.1]Propellane

initiation Initiation: Radical initiator (R•) attacks [1.1.1]propellane. propagation Propagation: The resulting BCP radical attacks another propellane monomer. initiation->propagation oligomer Oligomer/[n]Staffane Formation propagation->oligomer oligomer->propagation Chain Growth termination Termination: Radical chain is terminated. oligomer->termination

Caption: Simplified mechanism of [1.1.1]propellane radical polymerization.

Mitigation Strategies for Polymerization
StrategyRationaleRecommended Action
Increase Chain-Transfer Agent Concentration In radical additions, a chain-transfer agent is often used to trap the BCP radical and propagate the desired reaction. If its concentration is too low, the BCP radical is more likely to react with another molecule of [1.1.1]propellane, leading to oligomerization.[4]Increase the concentration of the chain-transfer agent (e.g., thiol, alkyl halide).
Control Stoichiometry Using an excess of the trapping reagent relative to [1.1.1]propellane can favor the desired 1:1 adduct formation.Adjust the molar ratio of the trapping reagent to [1.1.1]propellane.
Lower Reaction Temperature Lowering the temperature can sometimes reduce the rate of polymerization relative to the desired reaction.Conduct the reaction at a lower temperature (e.g., 0°C or -78°C).
Slow Addition Adding the [1.1.1]propellane solution slowly to a solution of the other reagents can help maintain a low instantaneous concentration of the propellane, thereby disfavoring polymerization.Use a syringe pump for the slow addition of the [1.1.1]propellane solution.

Note: The separation of the desired BCP product from oligomeric byproducts can be challenging due to similar polarities.[4] Therefore, preventing their formation is the most effective strategy.

Troubleshooting Issue 3: Formation of Isomeric Byproducts

The formation of isomers, such as 3-methylidenecyclobutene, is a clear indication of thermal decomposition.

Thermal Isomerization Pathway

propellane [1.1.1]Propellane isomer 3-Methylidenecyclobutene propellane->isomer Heat (e.g., 114°C)

Caption: Thermal isomerization of [1.1.1]propellane.

Mitigation Strategies for Thermal Isomerization
StrategyRationaleRecommended Action
Strict Temperature Control The thermal isomerization of [1.1.1]propellane is highly temperature-dependent.[1][2]Maintain the reaction temperature well below 114°C. For sensitive reactions, consider sub-ambient temperatures.
Avoid High-Temperature Purification Purification methods involving high temperatures, such as distillation at atmospheric pressure, should be avoided.Utilize low-temperature purification techniques like column chromatography at reduced temperatures or recrystallization.
Minimize Reaction Time Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of thermal decomposition products.Optimize the reaction time by monitoring the reaction progress.
Summary of Common Side Reactions and Byproducts
Side Reaction/ByproductReaction TypeCausal FactorsMitigation Strategies
Oligomerization/[n]Staffane Formation Radical, AnionicLow concentration of chain-transfer agent; high propellane concentration.[1][4]Increase chain-transfer agent concentration; slow addition of propellane.
3-Methylidenecyclobutene Thermal DecompositionHigh reaction or purification temperature.[1][8]Strict temperature control; low-temperature purification.
1,4-Diene Byproducts Carbene InsertionFragmentation pathway during stepwise carbene addition.[3]Optimize catalyst and reaction conditions for the specific carbene insertion reaction.
1,3-Diiodobicyclo[1.1.1]pentane Radical IodinationIncomplete reaction or side reaction with certain substrates.[12]Optimize stoichiometry and reaction conditions for iodo-functionalization.

References

Technical Support Center: Purification Strategies for Polar Bicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers working with bicyclo[1.1.1]pentane (BCP) derivatives. BCPs have emerged as critical three-dimensional bioisosteres in modern drug discovery, often used to replace moieties like para-substituted benzene rings, alkynes, or t-butyl groups.[1][2] Their unique, rigid structure can confer remarkable improvements in physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability.[3][4]

However, the very characteristics that make polar BCPs attractive—high polarity and solubility—present significant challenges during purification. Standard chromatographic and isolation techniques often fail, leading to poor separation, low recovery, and product contamination. This guide provides field-proven troubleshooting strategies and detailed protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse of purification, but polar BCPs can push standard methods to their limits. Here are solutions to the most common problems.

Q1: My polar, amine-containing BCP derivative is streaking badly on a silica gel column. What's happening and how do I fix it?

A1: Root Cause Analysis & Mitigation Strategies

This is a classic problem caused by the strong interaction between a basic compound (like a primary or secondary amine) and the acidic silanol groups on the surface of standard silica gel. This interaction leads to a non-ideal equilibrium, resulting in severe tailing or "streaking" of your compound down the column.[5]

Core Strategy: Neutralize the Interaction

The goal is to prevent the amine from strongly binding to the silica. This can be achieved in several ways:

  • Mobile Phase Modification: The simplest approach is to add a small amount of a basic modifier to your eluent system. This base will compete with your compound for the acidic sites on the silica, allowing your BCP derivative to elute more symmetrically.

    • Triethylamine (Et₃N): Add 0.1-1% Et₃N to your eluent. It's volatile and easily removed under vacuum.

    • Ammonium Hydroxide (NH₄OH): For very basic compounds, a mobile phase like Dichloromethane (DCM) / Methanol (MeOH) / NH₄OH (e.g., 80:18:2) can be effective, though it is less common for flash chromatography due to the presence of water.[5]

  • Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic stationary phase.

    • Alumina (Al₂O₃): Activated basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[5] You will need to re-screen for an appropriate solvent system, as selectivity will differ.

  • Use a Protecting Group: Temporarily masking the polar amine with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, drastically reduces its polarity and eliminates the problematic interaction with silica.[5][6] The protected compound often behaves like a "normal" non-polar molecule, allowing for straightforward purification on standard silica gel. The protecting group is then removed in a subsequent step. While this adds steps, it is often the most robust solution for achieving high purity.[5]

Table 1: Starting Solvent Systems for Polar BCPs on Modified Normal Phase
BCP Functional GroupStationary PhaseRecommended Eluent System (Starting Point)Modifier
Primary/Secondary AmineSilica GelDichloromethane / Methanol (95:5 to 80:20)0.5% Triethylamine
Carboxylic AcidSilica GelDichloromethane / Methanol (98:2 to 90:10)0.1-1% Acetic Acid
Primary/Secondary AmineActivated AluminaEthyl Acetate / Hexanes (10:90 to 100:0)None typically needed
Q2: My compound either streaks or elutes in the solvent front on my standard C18 (Reversed-Phase) column, even with a high percentage of water. What are my options?

A2: Addressing Poor Retention in Reversed-Phase Chromatography

This issue arises because your highly polar BCP derivative has very little affinity for the nonpolar C18 stationary phase, preferring to stay in the polar mobile phase.[7][8] Furthermore, using more than ~95% water in the mobile phase can cause "phase collapse" on traditional C18 columns, where the hydrocarbon chains fold in on themselves, drastically reducing retention and reproducibility.[7]

Recommended Solutions:

  • Use Specialized Reversed-Phase Columns: Modern columns are designed to handle highly aqueous conditions.

    • Polar-Endcapped C18: These columns have a hydrophilic group at the end of the C18 chain, preventing phase collapse and improving retention for polar analytes.[9]

    • Polar-Embedded C18: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain, which promotes "wetting" of the stationary phase and provides alternative interactions for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique specifically designed for the separation of very polar compounds that are poorly retained in reversed-phase.[7][10]

    • Principle: You use a polar stationary phase (like bare silica, diol, or an amine-bonded phase) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small percentage of a polar solvent (like water). Water acts as the strong, eluting solvent .[10] The analytes partition into an adsorbed water layer on the stationary phase, and separation is achieved by eluting with an increasing gradient of water.

Diagram 1: Chromatography Method Selection Workflow

This diagram outlines a decision-making process for selecting the appropriate chromatographic technique for your polar BCP derivative.

G start Crude Polar BCP tlc_silica TLC Screen on Silica Gel start->tlc_silica streaking Streaking or Stuck at Baseline? tlc_silica->streaking good_rf Streaking or Stuck at Baseline? streaking->good_rf No flash_silica Purify via Standard Silica Gel Chromatography streaking->flash_silica Yes is_basic Is Compound Basic (e.g., Amine)? good_rf->is_basic add_modifier Add Modifier to Eluent (e.g., 0.5% Et3N) is_basic->add_modifier Yes is_acidic Is Compound Acidic (e.g., Carboxylic Acid)? is_basic->is_acidic No try_alumina Try Alumina Stationary Phase add_modifier->try_alumina Still Streaking protect_group Use Protecting Group Strategy try_alumina->protect_group Still Streaking add_acid_modifier Add Modifier to Eluent (e.g., 0.1% AcOH) is_acidic->add_acid_modifier Yes try_rp Try Reversed-Phase (Polar-Compatible C18) is_acidic->try_rp No add_acid_modifier->try_rp Still Streaking try_hilic Try HILIC try_rp->try_hilic Poor Retention

Caption: Workflow for selecting a purification strategy.

Troubleshooting Guide: Crystallization & Non-Chromatographic Isolation

Sometimes, the best way to purify a polar compound is to avoid chromatography altogether.

Q3: I'm struggling to crystallize my polar BCP derivative. What are some effective strategies?

A3: Inducing Crystallization for Polar Molecules

High polarity often correlates with high solubility in many solvents, making crystallization difficult. The key is to find a solvent system where your compound has limited solubility, particularly at lower temperatures.

Effective Strategies:

  • Solvent/Anti-Solvent Method: This is the most common and effective technique.

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes cloudy (the saturation point).

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Low-Temperature Crystallization: Some BCP derivatives can be crystallized directly from a single solvent at low temperatures. For example, some have been successfully crystallized from pentane.[11]

  • Salt Formation: If your BCP has an acidic (e.g., carboxylic acid) or basic (e.g., amine) handle, converting it to a salt can dramatically alter its solubility profile and often produces a highly crystalline solid. For amines, titration with HCl in a non-polar solvent like ether or DCM can precipitate the hydrochloride salt.

Experimental Protocol: Recrystallization of a Polar BCP Carboxylic Acid

This protocol provides a step-by-step method for purifying a BCP derivative using the solvent/anti-solvent technique, adapted from literature procedures.[12]

  • Solvent Selection: Identify a polar solvent that readily dissolves your crude product (e.g., Methyl tert-butyl ether (MeOtBu), Ethyl Acetate) and a non-polar anti-solvent in which it is poorly soluble (e.g., pentane, hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the polar solvent (MeOtBu) dropwise while gently warming and swirling until the solid is fully dissolved.

  • Induce Saturation: While the solution is still warm, slowly add the non-polar anti-solvent (pentane) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the polar solvent (MeOtBu) until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal growth should begin.

  • Maximize Yield: Once crystal formation appears complete at room temperature, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent (pentane).

  • Drying: Dry the purified crystals under high vacuum.

Q4: My product is an oil/amorphous solid after workup. Are there non-chromatographic purification methods I can try?

A4: Alternatives to Chromatography and Crystallization

When dealing with intractable oils or amorphous solids, consider these powerful yet simple techniques:

  • Trituration: This involves washing or suspending the crude material in a solvent where the desired compound is insoluble, but the impurities are soluble. The purified solid can then be isolated by filtration. This is particularly effective for removing less polar impurities from a highly polar product.

  • Sublimation: For non-ionic, thermally stable BCP derivatives with sufficient vapor pressure, sublimation can be a highly effective purification method. It is excellent for removing non-volatile impurities. This has been used to remove reagents like pinacol during BCP synthesis.[13][14] Many simpler BCPs without charged functional groups can be purified this way.[15]

Frequently Asked Questions (FAQs)
Q5: When should I consider using a protecting group strategy for purification?

A5: A protecting group strategy is advisable when you've exhausted simpler methods (mobile phase modification, alternative stationary phases) and still cannot achieve adequate separation.[5]

  • Consider it when:

    • Your polar functional group (especially a primary/secondary amine or a diol) is causing irreversible adsorption or severe streaking on all tested stationary phases.

    • Your molecule has multiple polar functional groups, making it extremely water-soluble and difficult to handle with any chromatographic method.

    • You need to achieve very high purity (>99%), and trace impurities are co-eluting with your polar product.

  • The Trade-Off: This strategy introduces two extra steps to your synthesis (protection and deprotection), which can lower the overall yield.[5] However, the ease of purification and the final high purity of the product often justify the extra effort. The Boc group for amines is a prime example, as it is easily installed and cleanly removed under acidic conditions.[16]

Diagram 2: Purification Decision Logic

This diagram illustrates the high-level decision process for purifying a novel polar BCP derivative.

G start Crude Polar BCP Product is_solid Is the Crude Product a Solid? start->is_solid try_crystallization Attempt Recrystallization or Trituration is_solid->try_crystallization Yes chromatography Proceed to Chromatography (See Diagram 1) is_solid->chromatography No (Oil/Gum) is_pure Is Purity Sufficient? try_crystallization->is_pure done Purification Complete is_pure->done Yes is_pure->chromatography No chrom_success Chromatography Successful? chromatography->chrom_success chrom_success->done Yes protect_rethink Consider Protecting Group Strategy or Resynthesis chrom_success->protect_rethink No

Sources

Technical Support Center: Managing the Stability of Strained Bicyclic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing the stability of strained bicyclic intermediates. This resource is designed to provide practical guidance and in-depth troubleshooting for researchers navigating the complexities of these highly reactive species. The inherent ring strain in bicyclic systems presents unique synthetic challenges, and understanding the factors that govern their stability is paramount for successful experimental outcomes.[1] This guide is structured to address common questions and provide detailed protocols to help you anticipate and overcome potential hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: My bicyclic intermediate is unexpectedly unstable. What fundamental principles should I consider?

A1: The stability of bicyclic intermediates is largely governed by the geometric constraints imposed by the ring system. A key principle to consider is Bredt's Rule , which states that a double bond cannot be placed at a bridgehead position if it creates a ring with fewer than eight atoms.[2] This is due to the severe ring and angle strain that would result from forcing the sp²-hybridized carbon into a non-planar geometry.[3][4] The p-orbitals cannot achieve the necessary alignment for a stable π-bond in small, rigid systems.[4]

The stability of a bicyclic system with a bridgehead double bond can be estimated using the 'S' value, which is the sum of the number of atoms in the bridges. A higher 'S' value generally corresponds to greater stability.[5] For example:

  • Bicyclo[2.2.1]hept-1-ene (S=5): Highly unstable and violates Bredt's Rule.[3][4]

  • Bicyclo[3.2.1]oct-1-ene (S=6): Still highly strained and generally not formed under normal conditions.[3]

  • Bicyclo[4.2.1]non-1-ene (S=7) and larger: Formation becomes more feasible as ring size increases.[3]

If your intermediate is unexpectedly unstable, first assess its structure in the context of Bredt's Rule and the overall ring strain.

Q2: I am observing unexpected rearrangement products. What could be the cause?

A2: The high strain energy of bicyclic intermediates makes them prone to rearrangement reactions that lead to more stable structures.[6] These rearrangements are often driven by the release of ring strain.[7] For instance, a highly strained bicyclo[2.2.2]octenone derivative might undergo a rearrangement to a less strained isotwistane skeleton rather than the expected cyclization product.[6] The outcome of such reactions can be influenced by the size of fused rings, as this affects the strain at the bridgehead positions.[6]

Consider the possibility that your reaction conditions are promoting a rearrangement pathway. Lowering the reaction temperature or using a less energetic method for generating the intermediate might favor the desired product. Computational modeling can also be a powerful tool to predict the relative energies of different potential intermediates and products, helping to rationalize observed rearrangements.[6]

Q3: How can I experimentally confirm the presence of a transient bicyclic intermediate?

A3: Directly observing highly reactive, short-lived intermediates is challenging due to their low concentrations and rapid decomposition.[8][9][10] A common and effective strategy is to use trapping experiments .[4][11] This involves introducing a "trapping agent" into the reaction mixture that can react quickly and irreversibly with the transient intermediate to form a stable, characterizable adduct.[11][12]

For example, strained anti-Bredt olefins, which are typically too unstable to isolate, can be generated in situ and immediately captured by a trapping partner through a cycloaddition reaction.[4][12] The structure of the resulting cycloadduct provides strong evidence for the transient existence of the anti-Bredt intermediate.[12] Common trapping agents include dienes for Diels-Alder reactions or nucleophiles for addition reactions.[8][13]

Q4: What role do bridgehead atoms play in the stability of my intermediate?

A4: Bridgehead atoms are the junction points of the rings in a bicyclic system and are crucial in determining the molecule's geometry, rigidity, and overall strain.[14] They are typically tertiary or quaternary carbons, meaning they are bonded to three or more other atoms within the ring system.[14] The constrained nature of bridgehead carbons prevents the ideal planar geometry required for sp² hybridization in small rings, which is the basis of Bredt's rule.[3]

The stability of radical or carbocation intermediates at a bridgehead position is also significantly affected by the bicyclic framework.[15][16] The formation of a bridgehead carbocation is often unfavorable because it requires a change in hybridization from sp³ to sp², which introduces significant strain in a rigid system.[17] This can dramatically slow down reactions that proceed through such intermediates, like SN1 reactions at a bridgehead carbon.[17]

Troubleshooting Guides

Problem 1: Persistent Decomposition of a Strained Bicyclic Intermediate

You are attempting a synthesis that proceeds through a strained bicyclic intermediate, but you are consistently observing decomposition products instead of the desired trapped product.

Troubleshooting Workflow

G start Decomposition Observed check_temp Are you running the reaction at elevated temperatures? start->check_temp lower_temp Lower the reaction temperature. Consider cryogenic conditions. check_temp->lower_temp Yes check_gen_method Is the method of intermediate generation highly energetic? check_temp->check_gen_method No lower_temp->check_gen_method milder_method Switch to a milder generation method (e.g., photochemical vs. thermal). check_gen_method->milder_method Yes check_trap Is the trapping agent sufficiently reactive and concentrated? check_gen_method->check_trap No milder_method->check_trap increase_trap Increase concentration of trapping agent. Use a more reactive trapping agent. check_trap->increase_trap No check_solvent Could the solvent be promoting decomposition pathways? check_trap->check_solvent Yes increase_trap->check_solvent change_solvent Screen alternative, less reactive solvents. check_solvent->change_solvent Yes success Successful Trapping of Intermediate check_solvent->success No change_solvent->success

Caption: Troubleshooting workflow for persistent intermediate decomposition.

Step-by-Step Protocol: Optimizing Trapping Experiments
  • Lower the Reaction Temperature: High temperatures provide the activation energy for decomposition pathways.[18] Attempt the reaction at 0 °C, -20 °C, or even -78 °C to minimize undesired side reactions.

  • Employ a Milder Generation Method: If you are generating the intermediate thermally, consider a photochemical approach, which can often be performed at lower temperatures.[7] For instance, the photochemical decomposition of vinyl azides can generate strained 2H-azirines under mild conditions.[7]

  • Increase Trapping Agent Concentration and Reactivity: The trapping reaction is in competition with decomposition. Ensure the trapping agent is present in a significant excess (e.g., 5-10 equivalents) to favor the desired reaction kinetically. If possible, switch to a more reactive trapping agent.

  • Solvent Screening: The solvent can influence the stability of the intermediate and the rates of competing reactions. Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating, non-polar solvents are often a good starting point to minimize solvent-mediated decomposition.

Problem 2: Difficulty in Characterizing the Trapped Product

You have successfully trapped your intermediate, but the resulting product is difficult to isolate or characterize, leading to ambiguity about the structure of the intermediate.

Characterization Strategy
Technique Application Considerations
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)Provides detailed structural information and stereochemical relationships.
Mass Spectrometry (HRMS, MS/MS)Confirms the molecular formula of the trapped adduct. Fragmentation patterns can provide structural clues.
X-ray Crystallography Provides unambiguous 3D structural determination.Requires a single crystal of sufficient quality, which can be challenging to obtain.
Computational Chemistry (DFT Calculations)Can predict the expected structure and spectroscopic properties of the trapped adduct, aiding in the interpretation of experimental data.[12][19]
Protocol for Enhancing Characterization
  • Rigorous Purification: Employ multiple chromatographic techniques (e.g., column chromatography followed by preparative TLC or HPLC) to ensure the purity of the trapped adduct. Impurities can significantly complicate spectroscopic analysis.

  • Advanced NMR Experiments: If the structure is complex, 2D NMR experiments (COSY, HSQC, HMBC) are essential to establish connectivity. NOESY or ROESY experiments can help determine the relative stereochemistry.

  • Attempt Crystallization: Even if challenging, systematically screen different solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering) to obtain single crystals suitable for X-ray analysis.

  • Leverage Computational Chemistry: Use Density Functional Theory (DFT) to model the geometry of the expected trapped product.[20] Calculate the predicted NMR chemical shifts and compare them to your experimental data. This can be a powerful tool for confirming your structural assignment, especially when X-ray data is unavailable.[12]

Problem 3: Reaction Fails to Form a Bridgehead Double Bond (Anti-Bredt Olefin)

You are attempting to generate a highly strained anti-Bredt olefin as a transient intermediate, but the reaction is not proceeding as expected.

Decision Pathway for Anti-Bredt Olefin Generation

G start Failed Anti-Bredt Olefin Generation precursor_check Is the precursor designed for a high-driving-force elimination? start->precursor_check redesign_precursor Redesign precursor. Incorporate a thermodynamically favorable bond formation (e.g., Si-F). precursor_check->redesign_precursor No conditions_check Are the reaction conditions optimized for the elimination? precursor_check->conditions_check Yes redesign_precursor->conditions_check optimize_conditions Optimize base/initiator, solvent, and temperature. conditions_check->optimize_conditions No intermediate_check Is the intermediate too strained to form even transiently? conditions_check->intermediate_check Yes optimize_conditions->intermediate_check computational_analysis Perform DFT calculations to assess the strain energy and activation barrier. intermediate_check->computational_analysis Yes success Successful Generation and Trapping intermediate_check->success No computational_analysis->success

Caption: Decision pathway for generating anti-Bredt olefins.

Methodology: Generating and Trapping Anti-Bredt Olefins

Recent breakthroughs have shown that anti-Bredt olefins can be generated and trapped if the right strategy is employed.[12][21]

  • Precursor Design: The key is to design a precursor that undergoes a rapid elimination reaction with a high thermodynamic driving force. A successful strategy involves using a precursor that, upon elimination, forms a very stable bond, such as a silicon-fluorine bond.[12] This helps to overcome the high activation energy associated with forming the strained double bond.

  • In Situ Trapping: Do not attempt to isolate the anti-Bredt olefin.[4][12] The elimination reaction must be performed in the presence of a highly reactive trapping agent to capture the intermediate as soon as it is formed.[21]

  • Computational Validation: Before embarking on extensive experimental work, use computational methods to estimate the strain energy of the target anti-Bredt olefin and the activation barrier for its formation.[22] This can help you assess the feasibility of your proposed route. Schleyer's method, based on calculating the "olefin strain" (OS) energy, can be a useful starting point to classify the potential stability of the target molecule.[22]

By understanding the fundamental principles of ring strain and employing carefully designed experimental and computational strategies, researchers can successfully manage the stability of strained bicyclic intermediates and harness their unique reactivity in chemical synthesis.

References

  • Bredt's rule. (2023-03-28). Purechemistry.
  • Understanding Bredt's Rule: A Fundamental Concept in Organic Chemistry. Chemca.
  • 2.2: Bredt's Rule. (2024-03-27). Chemistry LibreTexts.
  • What is Bredts Rule ? | Cation stability | Application GOC Concept Explanation IIT JEE NEET NET. (2025-07-22). YouTube.
  • What Are Bridgehead Atoms?. (2025-07-11). YouTube.
  • Bredt's rule. Wikipedia.
  • The Importance of Strain on the Relative Energies of Bridgehead Radicals. Wiley Online Library.
  • The Importance of Strain on the Relative Energies of Bridgehead Radicals. ResearchGate.
  • What Are Bridged Bicyclic Compounds?. (2025-08-01). YouTube.
  • Unveiling the Stability of a Strained Bicyclic Alkene: A Computational Comparison of Bicyclo[4.3.1]dec-1-ene. Benchchem.
  • Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. (2024-05-07).
  • Investigations of Strained Cyclic Intermediates and Pericyclic Reactions for Complex Molecule Synthesis. eScholarship.
  • Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol.
  • Trapping bicyclic titanacyclopentenes with bis(trichloromethyl) carbonate (BTC): a new method to bicyclic cyclopentenones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. (2024-05-23). Beilstein Journals.
  • What sounded like a mistake in class and was the rule that made you cross out “impossible” structures, scientists are now showing how to get around it without everything exploding. (2025-12-26). ECOticias.com.
  • Proposed decomposition pathways for bicyclic intermediate compounds.... ResearchGate.
  • Crossover and intermediate‐trapping experiments.. ResearchGate.
  • Proposed decomposition pathways for bicyclic intermediate compounds formed from OH oxidation of trihydroxytoluene and. ResearchGate.
  • Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. ResearchGate.
  • Silacyclobutane. Wikipedia.
  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. NIH.
  • What Techniques Are Used To Characterize Unstable Intermediates?. (2025-12-19). YouTube.
  • Enzymatic Construction of Highly Strained Carbocycles. PMC - NIH.
  • Synthesis of bicyclic nitrogen compounds via tandem intramolecular Heck cyclization and subsequent trapping of intermediate .pi.-allylpalladium complexes. The Journal of Organic Chemistry - ACS Publications.
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • Stability Relationships in Bicyclic Ketones. (2025-08-07). ResearchGate.
  • Strain visualization for strained macrocycles. (2020-03-23). Chemical Science (RSC Publishing).
  • Strain Release Chemistry of Photogenerated Small‐Ring Intermediates. (2021-01-15). PMC.
  • Determination of Mechanism Chemi. csbsju.
  • TSRI chemists devise powerful new method for modifying drug molecules. (2016-01-14). EurekAlert!.
  • Harnessing the Reactivity of Strained Intermediates and Biosynthetic Machinery.
  • 100-Year-Old Chemistry Law Proven False Forcing Textbook Updates Worldwide. (2026-01-01).
  • Master Organic Chemistry - An Online Organic Chemistry Resource.
  • Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds. (2021-06-23). JACS Au.
  • computational-methods-for-engineering-and-scientific-research.pdf.
  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. (2026-01-02). ACS Publications.
  • What Experimental Challenges Exist In Isolating Intermediates?. (2025-12-19). YouTube.
  • Spontaneous Formation of Strained Anti-Bredt Bridgehead Alkenes upon Computational GeometryOptimization of Bicyclic β-Halo Carbanions. (2024-07-05). MDPI.
  • Beyond Strain Release: Delocalization-Enabled Organic Reactivity. (2024-07-06). ACS Publications.
  • Agility Training: How It Helps Cyclists and Workouts to Try. (2025-12-26). Bicycling.

Sources

"troubleshooting low yields in the synthesis of BCP-containing molecules"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: BCP Synthesis Division

Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP)-containing molecules. As a motif of increasing importance in medicinal chemistry, BCPs offer a unique three-dimensional alternative to traditional aromatic scaffolds, often improving key drug properties like solubility and metabolic stability.[1][2] However, the synthesis of these strained structures presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice to overcome common hurdles and improve reaction yields.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in BCP synthesis can arise from multiple factors, ranging from reagent quality to subtle nuances in reaction setup and execution. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Logical Troubleshooting Workflow

Before diving into specific questions, it's helpful to have a structured approach to diagnosing the problem. The following flowchart outlines a logical progression for troubleshooting low-yield reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low BCP Yields Start Low or No Yield Observed Check_Reagents 1. Verify Starting Material & Reagent Quality Start->Check_Reagents Check_Setup 2. Examine Reaction Setup & Conditions Start->Check_Setup Analyze_Crude 3. Analyze Crude Reaction Mixture Start->Analyze_Crude Check_Workup 4. Review Work-up & Purification Start->Check_Workup Propellane_Quality Is [1.1.1]propellane solution freshly prepared or titrated? Is it free of polymer? Check_Reagents->Propellane_Quality Propellane Issues Precursor_Quality Is the radical/anionic precursor pure? Check_Reagents->Precursor_Quality Precursor Issues Catalyst_Quality Is the catalyst active? (e.g., photoredox catalyst not degraded) Check_Reagents->Catalyst_Quality Catalyst Issues Atmosphere Was the reaction performed under a strictly inert atmosphere? Check_Setup->Atmosphere Temp_Light Are temperature and/or light source correctly configured and stable? Check_Setup->Temp_Light Solvent_Degas Was the solvent anhydrous and properly degassed? Check_Setup->Solvent_Degas SM_Consumed Is starting material consumed? Analyze_Crude->SM_Consumed Product_Loss Could the product have been lost? (e.g., volatility, aqueous solubility) Check_Workup->Product_Loss SM_Consumed->Check_Reagents No Revisit Reagent /Catalyst Activity Side_Products Are major side products observed? (e.g., oligomers, dimers) SM_Consumed->Side_Products Yes Complex_Mixture Is it a complex, unidentifiable mixture? SM_Consumed->Complex_Mixture Yes

Caption: A logical workflow for diagnosing the root cause of low yields in BCP synthesis.

Problem Area 1: Starting Materials & Reagents

The quality and handling of reagents are paramount, especially when dealing with highly reactive species like [1.1.1]propellane.

Q1: My reaction is not working, and I suspect my [1.1.1]propellane is the issue. How can I check its quality?

A1: [1.1.1]Propellane is a highly strained and reactive molecule prone to oligomerization, which is a common cause of reaction failure.[3]

  • Causality: The central bond of propellane is weak and susceptible to cleavage by radicals, light, or trace acids, initiating a chain polymerization process. This depletes the active monomer from your solution and introduces inhibitors.

  • Troubleshooting Steps:

    • Visual Inspection: A fresh solution of propellane in a solvent like diethyl ether or THF should be clear and colorless. The presence of white solids (polymer) indicates degradation.

    • Titration: If you are using a stock solution, its concentration may have decreased over time. It is best practice to use freshly prepared propellane or to titrate the solution before use. A common method is reacting an aliquot with a known amount of a trapping agent (e.g., iodine or thiophenol) and quantifying the unreacted agent.

    • Use Freshly Prepared Propellane: The most reliable method is to prepare propellane immediately before use.

Q2: I am performing a photoredox-catalyzed reaction, but my yields are inconsistent. Could my catalyst be the problem?

A2: Yes, photoredox catalysts, such as fac-[Ir(ppy)₃], can degrade upon exposure to light and air over time, leading to reduced activity.[4]

  • Causality: The catalytic cycle relies on the catalyst reaching an excited state upon light absorption. If the catalyst has decomposed, it cannot participate effectively in the required single-electron transfer (SET) events, stalling the reaction.

  • Troubleshooting Steps:

    • Check Appearance: Ensure the catalyst has the expected color and crystallinity. For example, fac-[Ir(ppy)₃] should be a bright yellow solid.

    • Purify the Catalyst: If in doubt, recrystallize the catalyst according to literature procedures.

    • Storage: Store photoredox catalysts in the dark, under an inert atmosphere (e.g., in a desiccator inside a glovebox), and at a low temperature to prolong their shelf life.

Problem Area 2: Reaction Conditions

Many BCP syntheses, particularly those involving radical intermediates, are highly sensitive to the reaction environment.

Q3: My radical addition to propellane is giving a low yield and forming a lot of polymer. What is going wrong?

A3: This is a classic problem of reaction kinetics. If the rate of your desired radical addition is too slow, the competing propellane oligomerization side reaction will dominate.[3][5]

  • Causality: The BCP radical formed after the initial addition to propellane can either be trapped by another reagent (in a productive pathway) or add to another molecule of propellane (leading to polymerization). Your goal is to favor the productive trapping.

  • Troubleshooting Steps:

    • Concentration: Ensure the concentration of your radical precursor and any trapping agent is optimal. Running the reaction too dilute can favor the unimolecular decomposition or bimolecular polymerization of propellane. Conversely, excessively high concentrations can lead to other side reactions. Refer to optimized literature protocols.[3]

    • Rate of Addition: If adding one reagent slowly, ensure the addition rate is not too slow, which would keep the concentration of the radical intermediate low and favor polymerization.

    • Temperature: Radical reactions can be temperature-sensitive. Lowering the temperature may slow down the undesired polymerization more than the desired product formation.

    • Degassing: Oxygen is a radical scavenger and can inhibit radical chain reactions. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

Mechanism: Photoredox-Catalyzed Radical Addition

The following diagram illustrates a typical photoredox cycle for BCP synthesis and highlights potential failure points.

Caption: A simplified photoredox cycle showing key steps and common failure modes.

Problem Area 3: Work-up & Purification

The unique physical properties of BCPs can make their isolation challenging.

Q4: My crude NMR shows the desired product, but my isolated yield after chromatography is very low. What could be happening?

A4: BCP-containing molecules, especially those with low molecular weight and nonpolar substituents, can be surprisingly volatile. You may be losing your product during solvent removal or chromatography.

  • Causality: The rigid, compact, and globular structure of the BCP cage leads to lower intermolecular forces compared to a similarly sized linear alkane or aromatic compound. This results in lower boiling points and higher volatility.

  • Troubleshooting Steps:

    • Solvent Removal: Avoid removing solvents at high temperatures or under high vacuum. Use a rotary evaporator with a cooled trap and moderate vacuum, or remove the solvent via a gentle stream of nitrogen.

    • Chromatography:

      • Use a wider column and run it faster to minimize the time the compound spends on the stationary phase.

      • Avoid "dry-loading" the sample onto silica, as product can be lost to evaporation. Load as a concentrated solution.

      • Consider alternative purification methods like low-temperature crystallization, which has been used for large-scale purifications of volatile BCP iodides.[4][6]

    • Extraction: Be mindful of the product's polarity. Highly functionalized BCPs (e.g., di-acids or di-amines) may have significant water solubility, leading to losses during aqueous work-ups.

Frequently Asked Questions (FAQs)

Q5: What are the main differences between radical, anionic, and carbene-based methods for BCP synthesis?

A5: The choice of synthetic strategy depends heavily on the desired substitution pattern and functional group tolerance.

Synthesis StrategyCommon PrecursorsKey AdvantagesCommon Drawbacks
Radical Addition [1.1.1]Propellane + Alkyl Halides, Redox-Active EstersExcellent functional group tolerance, mild reaction conditions (photoredox, BEt₃).[7][8]Prone to propellane oligomerization, can be sensitive to oxygen.[3]
Anionic Addition [1.1.1]Propellane + Organometallics (Grignards, Organolithiums)Forms versatile BCP-organometallic intermediates for further functionalization.Often requires harsh conditions (e.g., heat), limiting functional group tolerance.[8]
Carbene Insertion Bicyclo[1.1.0]butane (BCB) + Dihalocarbene PrecursorsAvoids the use of [1.1.1]propellane.Requires multi-step synthesis of BCB precursors; may require a subsequent dehalogenation step.[8][9]

Q6: I need to synthesize a BCP-containing carboxylic acid or amine. What is the most direct route?

A6: Several routes are available.

  • From BCP-dicarboxylic acid: A common and scalable starting material is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be synthesized on a large scale.[10] This can be converted to mono-esters and then to amines via Curtius rearrangement or other standard functional group interconversions.[2]

  • Direct Functionalization: Multi-component reactions have been developed that can install an amine and another substituent in a single step via metallaphotoredox catalysis, offering high efficiency.[5][11]

  • From BCP-Iodides: Scalable light-mediated synthesis of BCP-iodides followed by lithium-halogen exchange and trapping with CO₂ (for acids) or other electrophiles is a powerful method.[2]

Key Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Synthesis of an Alkyl-BCP Iodide

This protocol is a representative example of a light-mediated radical addition to propellane.

Materials:

  • fac-[Ir(ppy)₃] (1-2 mol%)

  • Alkyl Iodide (1.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane, or DCM)

  • Solution of [1.1.1]propellane in diethyl ether (1.2-1.5 equiv)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the photocatalyst and the alkyl iodide.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the solution of [1.1.1]propellane via syringe.

  • Place the reaction vessel approximately 5-10 cm from a light source (e.g., 34W Blue LED or a 365 nm lamp) and begin vigorous stirring.[4] If necessary, use a fan to maintain the reaction at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting alkyl iodide is consumed (typically 1-24 hours).

  • Upon completion, concentrate the reaction mixture in vacuo with minimal heating.

  • Purify the residue by flash column chromatography on silica gel or by crystallization to afford the desired BCP-iodide.

Self-Validation: A control reaction run in the dark should show no product formation, confirming a light-dependent mechanism.[12]

Protocol 2: Quality Check of [1.1.1]Propellane Solution via ¹H NMR with an Internal Standard

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in a deuterated solvent (e.g., C₆D₆ or CDCl₃).

  • Add a precise volume (e.g., 0.5 mL) of this standard solution to an NMR tube.

  • Carefully add a precise volume (e.g., 0.1 mL) of your [1.1.1]propellane solution to the same NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Integrate the signal for the internal standard and the characteristic signal for [1.1.1]propellane (a singlet around 2.4-2.5 ppm for the bridgehead protons and a singlet around 1.4-1.5 ppm for the methylene protons, solvent dependent).

  • Calculate the concentration of propellane based on the known concentration of the internal standard and the relative integrals.

References

"scale-up considerations for the production of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Welcome to the technical support guide for the production of this compound. This document is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of this valuable bicyclo[1.1.1]pentane (BCP) building block. As a rigid, non-planar bioisostere for para-substituted benzene rings, BCPs are increasingly vital in medicinal chemistry to "escape from flatland" and improve the physicochemical properties of drug candidates.[1][2][3]

This guide provides in-depth, field-proven insights into the common challenges and critical parameters associated with the multi-step synthesis, structured in a practical question-and-answer format.

Overall Synthetic Strategy: A High-Level Workflow

The most common and scalable route to this compound involves a three-stage process. First, the highly strained and reactive intermediate, [1.1.1]propellane, is generated. Second, this intermediate is trapped in a reaction that forms the BCP core, typically yielding a symmetrically substituted intermediate like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The final stage involves the selective, asymmetric functionalization of this intermediate to yield the target molecule.

G cluster_0 Stage 1: Propellane Generation cluster_1 Stage 2: BCP Core Formation cluster_2 Stage 3: Asymmetric Functionalization Precursor 1,1-Dibromo-2,2- bis(chloromethyl)cyclopropane Propellane [1.1.1]Propellane Solution (Highly Strained) Precursor->Propellane  MeLi, -78°C to 0°C Diketone 3,3-Diacetylbicyclo[1.1.1]pentane Propellane->Diketone  Photochemical Reaction (Flow) Diacetyl Diacetyl Diacetyl->Diketone Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Diketone->Diacid  Haloform Reaction (e.g., NaOBr) Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1] pentane-1-carboxylic Acid Diacid->Monoester  Selective Esterification (e.g., SOCl2, MeOH) Target Methyl 3-hydroxybicyclo[1.1.1] pentane-1-carboxylate Monoester->Target  Carboxylic Acid Reduction (e.g., BH3·Me2S) G cluster_impurities cluster_solutions start Low Product Purity q1 Impurity identified by NMR/GC-MS? start->q1 i1 Di-acid Starting Material q1->i1 Yes i2 Di-ester Byproduct q1->i2 Yes i3 Residual Solvents q1->i3 Yes i4 Boron Residues q1->i4 Yes s1 Aqueous wash (base) to remove acidic di-acid i1->s1 s2 Careful column chromatography or re-crystallization i2->s2 s3 High-vacuum drying at controlled temperature i3->s3 s4 Aqueous workup / specific boron scavengers i4->s4

Caption: Troubleshooting decision tree for final product purification.

Question: We are experiencing difficulties with the final reduction step. What are the scale-up considerations?

Answer: The reduction of the remaining carboxylic acid to a primary alcohol using borane reagents like borane dimethyl sulfide complex (BH₃·Me₂S) is effective but requires stringent safety protocols during scale-up. [4]

  • Safety: BH₃·Me₂S is a corrosive, flammable liquid with a strong odor. All transfers must be done under an inert atmosphere using cannulas or syringe pumps. The reaction quench, typically done by the slow, controlled addition of methanol, generates hydrogen gas and must be performed in a well-ventilated fume hood with appropriate off-gas scrubbing.

  • Temperature Control: The addition of the borane reagent is typically performed at 0 °C to moderate the reaction rate. [4]After addition, the reaction is allowed to warm to room temperature to ensure it proceeds to completion.

  • Purification: The primary impurity to remove is boron residue. The workup often involves repeated co-evaporation with methanol to convert boron byproducts into volatile trimethyl borate. Final purification is typically achieved via silica gel column chromatography.

Question: How stable is the final product, and what are the recommended storage conditions?

Answer: this compound is generally a stable compound. [5]However, like many BCP derivatives, its long-term stability is best ensured under controlled conditions. While BCPs are remarkably stable for a strained ring system, it is good practice to store the final product in an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C) to prevent any potential degradation over time.

References

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(23), 2871–2874. [Link]

  • Mondanaro, D. R., & Dailey, W. P. (1998). [1.1.1]PROPELLANE. Organic Syntheses, 75, 98. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link]

  • Wikipedia. (n.d.). [1.1.1]Propellane. [Link]

  • American Chemical Society. (2023). [1.1.1]Propellane. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Attard, F. C., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 119(45), e2210591119. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • Zhang, X., et al. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Attard, F. C., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences. [Link]

  • Dallaston, M. A., et al. (2020). Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. Chemistry – A European Journal, 26(52), 11966–11970. [Link]

  • Kaszynski, P., & Michl, J. (1988). A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 53(19), 4593–4594. [Link]

  • Foley, D. J., & podium, R. (2020). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Asian Journal of Organic Chemistry, 9(10), 1546–1558. [Link]

  • Morressier. (2021). Bicyclo[1.1.1]pentane- and cubane-linked porphyrin arrays. [Link]

  • James, M. J., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(51), 26562–26567. [Link]

  • ResearchGate. (2022). Alternating [1.1.1]Propellane‐(Meth)Acrylate Copolymers: A New Class of Dielectrics with High Energy Density for Film Capacitors. [Link]

  • ApplyKite. (n.d.). Improving the sustainability of propellane chemistry. [Link]

  • Liu, T., et al. (2023). Alternating [1.1.1]Propellane-(Meth)Acrylate Copolymers: A New Class of Dielectrics with High Energy Density for Film Capacitors. Macromolecular Rapid Communications, 44(6), e2200888. [Link]

  • Taniguchi, T., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(47), 17135–17139. [Link]

  • Gallego, G. M., et al. (2021). Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentane pinacol boronates. Chemical Science, 12(15), 5536–5542. [Link]

  • Google Patents. (n.d.). EP0987238A1 - Liquid-crystalline compounds having bicyclo 1.1.1]pentane structure, liquid-crystal composition, and liquid-crystal display element.
  • Reid, M., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters, 24(32), 5964–5969. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • Smith, M. W., & Woerpel, K. A. (2023). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society, 145(33), 18458–18464. [Link]

  • Zhang, X., et al. (2023). A general synthesis of complex bicyclo[1.1.1]pentanes via a multi-component cascade atom transfer radical addition. ChemRxiv. [Link]

  • Vantourout, J. C., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2104996118. [Link]

  • Reid, M., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. ResearchGate. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

Sources

"avoiding polymerization of [1.1.1]propellane during synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and handling of [1.1.1]propellane. As a Senior Application Scientist, I understand the unique challenges associated with this highly strained and reactive molecule. Its propensity for spontaneous polymerization is the most significant hurdle to its successful application as a precursor for bicyclo[1.1.1]pentanes (BCPs). This guide is structured to provide direct, actionable answers to common problems, explaining the "why" behind each recommendation to ensure your experiments are both successful and safe.

Frequently Asked Questions (FAQs)
Q1: What is [1.1.1]propellane, and why is it so prone to polymerization?

Answer: [1.1.1]Propellane (tricyclo[1.1.1.0¹³]pentane) is the simplest member of the propellane family, consisting of three fused three-membered rings that share a central carbon-carbon bond. This arrangement results in an immense amount of ring strain, estimated at 102 kcal/mol.[1] The two central (bridgehead) carbon atoms feature an "inverted" tetrahedral geometry, making the central C-C bond exceptionally weak and reactive.[1]

This high strain energy is the driving force for its reactivity. The molecule readily undergoes reactions that cleave the central bond, releasing this strain. Polymerization is a common outcome, where the central bond of one molecule breaks and forms new bonds with adjacent propellane units, leading to the formation of oligomers or polymers known as "[n]staffanes".[1][2] This process can be initiated by radicals, anions, or even thermally at elevated temperatures (isomerization occurs at 114 °C).[1]

Q2: What are the primary mechanisms that trigger unwanted polymerization during synthesis?

Answer: There are two main pathways through which [1.1.1]propellane polymerizes during its synthesis:

  • Radical Polymerization: This is a very common issue. The weak central C-C bond can be cleaved by radical species. The resulting bicyclo[1.1.1]pentyl radical can then attack another propellane molecule, propagating a chain reaction.[3] Common sources of radical initiators in a lab setting include atmospheric oxygen, peroxides, or exposure to light.[1][2] This is why maintaining a strictly inert atmosphere and avoiding light exposure for the final product is critical.

  • Anionic Polymerization: This pathway is particularly relevant during the synthesis itself, which often employs organolithium reagents.[1] Anionic species can add across the central C-C bond, creating a bicyclo[1.1.1]pentyl anion. This anion can then act as a nucleophile, attacking another propellane molecule and propagating polymerization.[4][5] Controlling stoichiometry and temperature is key to preventing this side reaction.

Q3: I've heard [1.1.1]propellane is unstable. How should I handle and store the final solution?

Answer: The practical isolation and storage of pure [1.1.1]propellane is highly problematic. It is almost always generated and used as a dilute solution in an ethereal solvent like diethyl ether or a mixture of pentane/diethyl ether.[6][7][8]

Key Storage and Handling Protocols:

  • Temperature: The solution must be stored at low temperatures. Storage at -20°C is common, but storage at -40°C or below is recommended for longer-term stability (several weeks).[9][10]

  • Atmosphere: The solution must be kept under a strictly inert atmosphere (e.g., Argon) at all times to prevent radical initiation by oxygen.[9]

  • Purity: The solution should be free of any unreacted organometallic species or other potential initiators. The recommended purification method is a bulb-to-bulb vacuum transfer, which separates the volatile propellane and solvent from non-volatile residues.[6]

  • Titration: Never assume the theoretical yield. Before using the solution in a subsequent reaction, its concentration must be determined by titration.[6][9]

Q4: How can I accurately determine the concentration of my [1.1.1]propellane solution?

Answer: Titration is essential for quantitative work. [1.1.1]Propellane reacts quantitatively with certain reagents, allowing for accurate concentration measurement. The two most common methods are:

  • Thiophenol Titration: A sample of the propellane solution is reacted with a slight excess of thiophenol. The reaction is rapid and clean, producing bicyclo[1.1.1]pentyl phenyl sulfide.[6] The yield, and thus the original concentration, can be calculated by ¹H NMR analysis of the product mixture.[6][9]

  • Iodine Titration: An ethereal solution of iodine is added to a sample of the propellane solution until the dark color of iodine just begins to persist.[6] This reaction forms 1,3-diiodobicyclo[1.1.1]pentane. This method provides a good estimate of the minimum yield.[6]

Troubleshooting Guide: Low Yields & Polymer Formation

Problem: My reaction produced a low yield of [1.1.1]propellane, and a significant amount of white, insoluble precipitate formed in the reaction flask or during storage.

This precipitate is almost certainly poly-[1.1.1]propellane ([n]staffane), the result of uncontrolled polymerization. Here are the most likely causes and their solutions.

Potential Cause Scientific Rationale Troubleshooting & Prevention Strategy
Improper Temperature Control The reaction to form propellane from its 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane precursor with methyllithium is highly exothermic. Localized heating can accelerate side reactions and initiate polymerization. The final product is also thermally sensitive.[1]Solution: Maintain strict temperature control. The addition of methyllithium should be performed at -78°C. After the addition, the reaction is typically warmed slowly, often to 0°C, but should not be allowed to warm uncontrolled to room temperature.[6] Use appropriate cooling baths (e.g., dry ice/acetone, ice/water) and monitor the internal reaction temperature.
Atmospheric Contamination Oxygen from the air is a diradical and a potent initiator of radical polymerization.[3] Leaks in the apparatus can continuously introduce oxygen, leading to catastrophic polymerization.Solution: Use flame-dried glassware assembled under a positive pressure of an inert gas like Argon.[6] Use proper cannula transfer techniques for all reagents. Ensure all joints are well-sealed. An argon-filled balloon can be used to maintain positive pressure.[6]
Reagent Stoichiometry Using a large excess of methyllithium can promote anionic polymerization. Conversely, insufficient methyllithium will result in incomplete reaction and low yields.Solution: Use freshly titrated methyllithium. The standard Szeimies-Dailey procedure calls for approximately 2.2 equivalents.[6][11] Accurate titration of your organolithium source is not optional; it is critical for reproducibility.
Inadequate Purification The crude reaction mixture contains lithium salts and potentially other non-volatile species that can initiate polymerization upon warming or storage. Leaving the propellane in this crude mixture is a primary cause of failure.Solution: The final, crucial step is purification via bulb-to-bulb vacuum transfer .[6] The reaction flask is gently warmed (e.g., to 40°C) while the receiving flask is cooled to -196°C with liquid nitrogen. This transfers only the volatile components ([1.1.1]propellane and solvent), leaving behind non-volatile initiators.[6][12]
Visualizing the Problem: The Polymerization Pathway

The diagram below illustrates the uncontrolled radical chain polymerization that converts your desired monomer into the unwanted polymeric staffane.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., O₂) Propellane1 [1.1.1]Propellane Initiator->Propellane1 Attack on central bond RadicalAdduct BCP Radical Propellane1->RadicalAdduct Propellane2 [1.1.1]Propellane RadicalAdduct->Propellane2 Chain Transfer DimerRadical Dimer Radical Propellane2->DimerRadical Propellane3 [1.1.1]Propellane DimerRadical->Propellane3 TrimerRadical Trimer Radical Propellane3->TrimerRadical Staffane [n]Staffane (Insoluble Polymer) TrimerRadical->Staffane ...repeats G A 1. Setup Flame-dry glassware under vacuum. Assemble under positive Argon pressure. B 2. Precursor Solution Dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous pentane/ether. A->B C 3. Cooling Cool precursor solution to -78 °C (Dry Ice / Acetone Bath). B->C D 4. MeLi Addition Add ~2.2 eq. of methyllithium dropwise over 15-20 min. Maintain T < -70 °C. C->D E 5. Warming Stir at -78 °C for 15 min. Replace cooling bath with 0 °C ice bath. Stir for 1 hour. D->E F 6. Purification Vacuum transfer volatile materials to a flame-dried receiving flask cooled to -196 °C (Liquid N₂). E->F G 7. Storage & Titration Store resulting ether/pentane solution at ≤ -20 °C under Argon. Titrate before use. F->G

Caption: Workflow for the synthesis of [1.1.1]propellane.

Step-by-Step Methodology:

  • Glassware Preparation: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of argon.

  • Reaction Setup: In the flask, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 eq) in anhydrous pentane or a pentane/diethyl ether mixture.

  • Cooling: Cool the vigorously stirred solution to -78 °C using a dry ice/acetone bath.

  • Methyllithium Addition: Slowly add a solution of freshly titrated methyllithium (~2.2 eq) via syringe over 15-20 minutes. Critically, ensure the internal temperature does not rise significantly.

  • Warming and Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional 15 minutes. Then, replace the -78 °C bath with a 0 °C ice-water bath and continue stirring for 1 hour. [6]6. Purification by Vacuum Transfer: This is the most critical step for stability. Arrange a bulb-to-bulb distillation apparatus where the receiving flask is flame-dried and cooled in a liquid nitrogen bath (-196 °C). Apply a vacuum to the system to transfer the volatile components (diethyl ether, pentane, and [1.1.1]propellane) from the reaction flask to the cold receiving flask. The reaction flask may be gently warmed with a water bath (up to 40 °C) to facilitate the transfer. [6][12]7. Storage: Once the transfer is complete, backfill the receiving flask with argon. The resulting clear, colorless solution of [1.1.1]propellane should be sealed and stored in a freezer at -20 °C or colder. [9][10]

Protocol 2: Titration of [1.1.1]Propellane Solution with Thiophenol
  • Sample Preparation: In a small vial under an argon atmosphere, add a known volume (e.g., 2.0 mL) of your [1.1.1]propellane solution.

  • Reagent Addition: Add a slight excess of thiophenol via syringe and stir the mixture at room temperature for 15 minutes. The reaction is typically conducted under ambient room light. [6]3. Analysis: Carefully concentrate the solution on a rotary evaporator. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Calculation: Acquire a quantitative ¹H NMR spectrum. By integrating the characteristic peaks of the bicyclo[1.1.1]pentyl product against the peaks of the internal standard, the precise molarity of the original [1.1.1]propellane solution can be calculated. [6][9]

References
  • [1.1.1]Propellane - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • [1.1.1]PROPELLANE. (1998). Organic Syntheses, 75, 119. DOI: 10.15227/orgsyn.075.0119. Retrieved from [Link]

  • Fokin, A. A., et al. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ-π-delocalization. ChemRxiv. DOI: 10.26434/chemrxiv.12124590.v1. Retrieved from [Link]

  • Xie, S., Yao, Y., & Wu, J. (2020). Recent advances in the applications of [1.1.1]-propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3065-3072. DOI: 10.1016/j.cclet.2020.04.023. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). (A) Optimized protocols for preparation of [1.1.1]propellane. (B) Application for synthesis of Ac−BCP−Ac (3 f) using a toluene solution of [1.1.1]propellane. ResearchGate. Retrieved from [Link]

  • Fokin, A. A., et al. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Nature Communications, 11(1), 1834. DOI: 10.1038/s41467-020-15701-7. Retrieved from [Link]

  • Wiberg, K. B., & McMurdie, N. (1994). Formation and Reactions of Bicyclo[1.1.1]pentyl-1 Cations. Journal of the American Chemical Society, 116(26), 11990-11998. DOI: 10.1021/ja00105a041. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 25(7), 1735-1741. DOI: 10.1021/acs.oprd.1c00171. Retrieved from [Link]

  • Kanazawa, J., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(47), 17033-17036. DOI: 10.1021/jacs.7b10292. Retrieved from [Link]

  • Xie, S., Yao, Y., & Wu, J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3065-3072. DOI: 10.1016/j.cclet.2020.04.023. Retrieved from [Link]

  • Chemiolis. (2023, April 27). Making [1.1.1]Propellane [Video]. YouTube. Retrieved from [Link]

  • Kim, S., et al. (2024). 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. Nature Communications, 15(1), 123. DOI: 10.1038/s41467-023-44470-4. Retrieved from [Link]

  • Kaszynski, P., & Michl, J. (1995). Compounds and methods based on [1.1.1]propellane. U.S. Patent No. 5,405,550. Washington, DC: U.S. Patent and Trademark Office.
  • Colell, J. F., et al. (2021). Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5-terminated [n]staffanes. Beilstein Journal of Organic Chemistry, 17, 2236-2243. DOI: 10.3762/bjoc.17.144. Retrieved from [Link]

  • Argent, S. P., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.5c00565. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Retrieved from [Link]

  • Loughborough University. (n.d.). Development of Novel Bicyclopentanes (BCP) Bioisosteres From Bench Stable [1.1.1]-Propellane Precursors. TopUniversities. Retrieved from [Link]

  • Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Postgraduate study. Retrieved from [Link]

  • Wang, C., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1039433. DOI: 10.3389/fchem.2022.1039433. Retrieved from [Link]

  • Wang, H., et al. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. DOI: 10.1021/jacs.5c10732. Retrieved from [Link]

  • Glorius, F., et al. (n.d.). A BICYCLOPENTYL THIANTHRENIUM COMPOUND, PROCESS FOR PREPARING THE SAME AND THE USE THEREOF. Patent No. 4299571. Retrieved from [Link]

  • Swager, T. M., & Fong, D. (2020). V1, Rotate: [1.1.1]Propellane Prepared to Takeoff. Synfacts, 16(01), 0037. DOI: 10.1055/s-0039-1691418. Retrieved from [Link]

  • Denmark Group. (2019, October 29). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(10), 2174-2191. DOI: 10.1021/jacsau.2c00424. Retrieved from [Link]

  • Argent, S. P., et al. (2023). Synthesis of 1,3-disubstituted-[1.1.1]-bicyclopentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. DOI: 10.26434/chemrxiv-2023-t9zpk. Retrieved from [Link]

  • Argent, S. P., et al. (2023). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. DOI: 10.26434/chemrxiv-2023-t9zpk-v2. Retrieved from [Link]

  • Fokin, A. A., et al. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. ChemRxiv. DOI: 10.26434/chemrxiv.12124590. Retrieved from [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (1998). BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 75, 98. DOI: 10.15227/orgsyn.075.0098. Retrieved from [Link]

Sources

Technical Support Center: Strategies for the Regioselective Functionalization of the BCP Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern drug discovery. Its rigid, linear geometry allows it to serve as a non-aromatic bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2][3] This substitution can significantly improve key pharmacokinetic properties of drug candidates, such as metabolic stability and aqueous solubility.[4][5] However, the high strain energy (66.6 kcal mol⁻¹) of the BCP core presents unique and considerable challenges for its selective chemical modification.[1][3]

This guide is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical resource for navigating the complexities of BCP functionalization. It addresses common experimental hurdles in a question-and-answer format, offering troubleshooting advice, detailed protocols, and the underlying scientific principles to empower you to successfully incorporate this valuable scaffold into your molecules.

FAQ: Foundational Concepts in BCP Chemistry

This section addresses fundamental questions regarding the reactivity and strategic functionalization of the BCP skeleton.

Q1: Why is achieving regioselectivity in BCP functionalization so challenging?

The core challenge lies in the distinct reactivity of its two types of C-H bonds: the two bridgehead (C1 and C3) positions and the three bridge (C2, C4, C5) positions.

  • Bridgehead Positions (C1, C3): These tertiary C-H bonds are the termini of the scaffold. Functionalization at these sites is most common and is typically achieved by reactions that open the highly strained central C1-C3 bond of a precursor, [1.1.1]propellane.[6][7] This strain-release approach is the thermodynamic driving force for a vast number of BCP syntheses.

  • Bridge Positions (C2, C4, C5): These three secondary C-H bonds are significantly less reactive and sterically shielded.[6] Direct functionalization of these positions without cleaving the BCP cage is a more recent and formidable challenge, often requiring specialized catalysts or directing groups.[8][9] Attempts at direct oxidation can lead to low yields and ring fragmentation.[4][6]

The difficulty, therefore, is not just in adding a functional group, but in precisely controlling where it attaches on the compact, strained framework.

Q2: What are the primary strategies for functionalizing the bridgehead positions?

Bridgehead functionalization almost exclusively relies on the ring-opening of [1.1.1]propellane . This highly reactive precursor behaves like a "caged diradical" and readily reacts with a wide variety of species. The main approaches include:

  • Radical Additions: This is arguably the most versatile method. Radicals generated from alkyl halides, xanthates, or other precursors add across the central C1-C3 bond of propellane to form a bridgehead BCP radical, which is then trapped. Photoredox catalysis and simple radical initiators like triethylborane have made these reactions exceptionally mild and functional-group tolerant.[1][2][10][11]

  • Anionic/Nucleophilic Additions: Organometallic reagents (e.g., Grignards, organolithiums) and "turbo" amides can add to propellane to generate a bridgehead BCP-anion, which can then be trapped with an electrophile.[1] This provides a route to diverse 1,3-disubstituted BCPs.

  • Electrophilic Activation: While historically challenging due to the instability of BCP cations which can lead to cage decomposition, recent methods have shown that activating propellane within a halogen bond complex can enable reactions with neutral nucleophiles like anilines.[12]

Q3: Is it possible to selectively functionalize the bridge C-H bonds?

Yes, although it is significantly more difficult than bridgehead functionalization. Success in this area is more recent and relies on advanced synthetic methods:

  • Directed C-H Functionalization: Using a directing group attached to a bridgehead substituent, it is possible to guide a transition metal catalyst (e.g., palladium) to activate a specific C2-H bond.[8] This approach requires careful optimization of the directing group and ligands to achieve stable palladacycle intermediates.[8]

  • Carbene/Nitrene Insertions: Metal-catalyzed carbene insertions into the bridge C-H bonds have been reported, offering a pathway to bridge-substituted BCPs from bicyclo[1.1.0]butane precursors.[6][13]

  • Programmable Functionalization: A strategy involving BCP bis-boronates allows for selective activation and functionalization of the bridgehead (C3) boronic ester, leaving the bridge (C2) boronic ester intact for subsequent, different derivatization.[5]

Q4: How do I choose the right BCP starting material for my target?

The choice depends entirely on the desired substitution pattern. The following workflow provides a general decision-making framework.

BCP_Strategy_Selector start What is the target substitution pattern? sub_pattern Substitution Type? start->sub_pattern bridgehead_mono 1-Monosubstituted BCP sub_pattern->bridgehead_mono Bridgehead (mono) bridgehead_di 1,3-Disubstituted BCP sub_pattern->bridgehead_di Bridgehead (di) bridge Bridge-Substituted BCP (e.g., 1,2-disubstituted) sub_pattern->bridge Bridge propellane_route Start with [1.1.1]propellane bridgehead_mono->propellane_route bridgehead_di->propellane_route advanced_route Requires multi-step synthesis or advanced C-H functionalization bridge->advanced_route

Caption: Decision workflow for selecting a BCP synthetic strategy.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems that may arise during the synthesis and functionalization of BCPs.

Problem 1: Low or No Yield in [1.1.1]Propellane Generation

  • Symptoms: Titration of the propellane solution (e.g., with iodine or thiophenol) indicates very low concentration or complete absence of the desired product.[14] Subsequent reactions fail.

  • Potential Causes:

    • Reagent Quality: The quality of the methyllithium (MeLi) is critical. Titrate the MeLi solution immediately before use to confirm its molarity. Old or improperly stored MeLi will have a lower effective concentration.

    • Reaction Temperature: The initial reaction to form propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is highly exothermic and must be maintained at -78 °C during the MeLi addition.[14] An uncontrolled temperature increase can lead to decomposition.

    • Inert Atmosphere: The reaction is extremely sensitive to air and moisture. Ensure all glassware is rigorously flame-dried and the reaction is conducted under a positive pressure of argon or nitrogen.

  • Solutions & Pro-Tips:

    • Verify MeLi: Always titrate your MeLi before use. A double titration method using diphenylacetic acid is reliable.

    • Controlled Addition: Add the MeLi solution dropwise to the vigorously stirred precursor solution at -78 °C over at least 15 minutes.[14] Use a syringe pump for consistent addition.

    • Continuous Flow Generation: For improved safety, scalability, and reproducibility, consider a continuous flow setup for the in situ generation of propellane, which can be directly funneled into the subsequent functionalization reaction.[15][16] This avoids the need to store the volatile and reactive propellane solution.

Problem 2: Poor Regioselectivity or Multiple Products in Bridgehead Functionalization

  • Symptoms: Formation of a mixture of the desired 1,3-disubstituted BCP, the monosubstituted BCP, and/or oligomeric/polymeric byproducts.

  • Potential Causes:

    • Stoichiometry: Incorrect stoichiometry of the radical precursor or nucleophile relative to propellane. An excess of propellane can lead to polymerization.

    • Reaction Conditions (Photoredox): The choice of photocatalyst, solvent, and light source can dramatically influence selectivity. An inefficient catalyst may lead to competing side reactions.[2]

    • Trapping Efficiency: The intermediate BCP radical or anion is not being trapped efficiently by the second reagent, leading to side reactions like hydrogen atom abstraction (for radicals) or protonation (for anions).

  • Solutions & Optimization Table:

ParameterRecommendation for High SelectivityRationale
Stoichiometry Use a slight excess (1.1 - 1.5 equiv.) of the radical/anion precursor relative to the trapping agent.Ensures the intermediate BCP-radical/anion is consumed by the desired trapping agent.
Concentration Run reactions at high dilution (e.g., 0.05 - 0.1 M) when polymerization is an issue.Favors intramolecular trapping or reaction with the trapping agent over intermolecular reaction with another propellane molecule.
Photocatalyst For C(sp²)-I bonds, Ir-based photocatalysts are often effective.[11] For alkyl radicals, organic dyes like 4CzIPN can be optimal.[1]Match the redox potential of the catalyst to the substrate to ensure efficient radical generation without over-reduction or -oxidation.
HAT Reagent In reactions requiring a hydrogen atom transfer (HAT) step, use a bulky thiol to prevent competitive chain propagation.[1]Steric hindrance disfavors reaction with the starting propellane.

Problem 3: Failure of Directed C-H Functionalization at the Bridge Position

  • Symptoms: Recovery of starting material or complex decomposition products with no evidence of C2-functionalization.

  • Potential Causes:

    • Unfavorable Thermodynamics: The formation of the key palladacycle intermediate can be thermodynamically unfavorable with certain directing groups and ligands.[8]

    • Wrong Oxidant: The final functionalization step (e.g., reductive elimination) may be inefficient. Two-electron oxidants like aryl iodides can be low-yielding for these strained systems.[8]

    • Catalyst Inhibition: The substrate or product may inhibit the palladium catalyst.

  • Solutions & Pro-Tips:

    • Optimize Directing Group/Ligand: DFT calculations and experimental evidence suggest that pyridine N-oxide directing groups and DMSO as a supporting ligand can stabilize the required palladacycle intermediate where other combinations fail.[8]

    • Switch Functionalization Strategy: If traditional cross-coupling fails, switch to a single-electron transfer (SET) pathway. Using in situ generated aryl radicals or electrophilic reagents like I₂ for functionalization can be much more efficient.[8]

Key Protocols & Methodologies

Protocol 1: General Procedure for Photoredox-Catalyzed Synthesis of 1-Aryl-3-iodo-BCP

This protocol is adapted from methodologies developed for the synthesis of heteroarylated BCPs.[11]

Protocol_1 prep 1. Prepare Reagents - (Hetero)aryl iodide (1.0 equiv) - Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%) - Degassed solvent (e.g., MeCN) mix 2. Mix in Reaction Vessel - Add reagents to a flame-dried vial - Add solvent and degas with Ar for 15 min prep->mix add_prop 3. Add Propellane - Add solution of [1.1.1]propellane (1.5-2.0 equiv in Et2O) via syringe mix->add_prop irradiate 4. Irradiate - Place vial ~5 cm from a blue LED lamp - Stir vigorously at room temperature for 12-24h add_prop->irradiate workup 5. Workup & Purify - Concentrate in vacuo - Purify by silica gel chromatography irradiate->workup

Caption: Workflow for a photoredox-catalyzed BCP arylation.

Step-by-Step Methodology:

  • Setup: To a flame-dried vial equipped with a magnetic stir bar, add the (hetero)aryl iodide (0.2 mmol, 1.0 equiv.) and the iridium photocatalyst (0.004 mmol, 2 mol%).

  • Degassing: Seal the vial with a septum, and purge with argon for 15 minutes. Add degassed acetonitrile (2.0 mL) via syringe.

  • Addition of Propellane: Add a freshly prepared and titrated solution of [1.1.1]propellane in diethyl ether (~0.3 M, 1.0 mL, 0.3 mmol, 1.5 equiv.) dropwise via syringe.

  • Reaction: Place the vial approximately 5 cm from a 34W blue LED lamp and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).

  • Workup: Upon completion, remove the vial from the light source and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-aryl-3-iodo-bicyclo[1.1.1]pentane.

References

  • Huveneers, B. D. T., et al. (2021). Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. Vertex AI Search.
  • Downey, C. W., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Jessen, C., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Huveneers, B. D. T., et al. (2020). Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. Semantic Scholar.
  • Wang, H., et al. (2024). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates.
  • N/A. (N/A).
  • Downey, C. W., et al. (N/A). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • N/A. (2022). Dicarbofunctionalization of [1.1.1]Propellane Enabled by Nickel/Photoredox Dual Catalysis: One-Step Multicomponent Strategy for the Synthesis of BCP-Aryl Derivatives. Journal of the American Chemical Society.
  • N/A. (N/A). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science.
  • N/A. (2025).
  • N/A. (N/A).
  • N/A. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities.
  • N/A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
  • N/A. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis.
  • N/A. (N/A). 1,3-Difunctionalization of [1.1.
  • N/A. (N/A). [1.1.1]Propellane. Organic Syntheses Procedure.
  • N/A. (N/A). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes.
  • N/A. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.
  • N/A. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives.

Sources

Technical Support Center: Characterization of Impurities in Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a pivotal saturated bioisostere used in modern drug discovery to replace traditional aromatic rings or tert-butyl groups.[1][2][3][4] Its rigid, three-dimensional structure can significantly improve key physicochemical properties of drug candidates, such as solubility and metabolic stability.[4][5] However, the synthetic complexity and inherent strain of the bicyclo[1.1.1]pentane (BCP) core can lead to the formation of unique process-related impurities and degradants.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, characterizing, and troubleshooting impurities in samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Based on common synthetic routes, which often involve the reaction of [1.1.1]propellane with a suitable radical precursor, potential impurities include:

  • Starting Materials: Unreacted precursors from the specific synthetic route used.

  • Process-Related Impurities:

    • Di-adducts: Species where two BCP units have reacted together.

    • Ring-Opened Byproducts: The strained BCP core can be susceptible to fragmentation, leading to isomeric dienes or other unsaturated compounds.[1][2]

    • Isomers: Positional isomers or stereoisomers depending on the synthetic pathway. For instance, impurities related to the starting bicyclo[1.1.0]butanes may be present.[6]

    • Solvent Adducts: Products formed from the reaction of reactive intermediates with the solvent.

  • Degradation Products:

    • Hydrolysis Product: Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-hydroxy-, from the hydrolysis of the methyl ester.

    • Oxidation Products: Oxidation of the hydroxyl group to a ketone.

Q2: Which analytical techniques are best suited for characterizing these impurities?

A2: A multi-technique approach is essential for comprehensive impurity profiling.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable impurities. Derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve peak shape and thermal stability.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary method for non-volatile or thermally labile impurities.[10] Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with polar-modified columns are often required.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for structural elucidation of unknown impurities.[14] Quantitative NMR (qNMR) can also be used for accurate quantification of impurities without needing an analytical standard for each one.[14]

Q3: My main peak looks broad or is tailing in my GC-MS analysis. What is the cause?

A3: This is a common issue when analyzing polar molecules like your target compound by GC. The primary causes are:

  • Active Sites: The free hydroxyl group can interact with active sites (e.g., free silanols) in the GC inlet liner or the column itself, causing peak tailing.

  • Thermal Degradation: The compound may be partially degrading at the high temperatures of the GC inlet.

  • Inappropriate Column Phase: The column's stationary phase may not be suitable for this analyte's polarity.

Refer to the GC-MS Troubleshooting Guide below for specific solutions.

Q4: I am struggling to get good retention of my compound on a standard C18 LC column. What should I do?

A4: this compound is a highly polar compound and is not well-retained on traditional reversed-phase (RP) columns like C18.[12][13] You have several options:

  • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have modified stationary phases that provide better retention for polar analytes.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is specifically designed for the separation of highly polar compounds and will provide much stronger retention.[11][15]

  • Use an Ion-Pairing Reagent: This is less ideal as it can contaminate the LC-MS system, but it can be effective for retaining the carboxylate if it has hydrolyzed.

See the LC-MS Troubleshooting Guide for detailed method recommendations.

Impurity Profile Overview

The following table summarizes potential impurities, their likely origin, and suggested primary analytical techniques for detection.

Impurity TypePotential Structure/ClassProbable OriginPrimary Analytical Technique(s)
Starting Material e.g., [1.1.1]Propellane precursorsIncomplete reactionGC-MS
Process-Related Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidSide reaction, byproduct of haloform reaction step in some syntheses[16][17]LC-MS
Process-Related Ring-opened 1,4-diene byproductsFragmentation during carbene insertion synthesis routes[1][2]GC-MS, NMR
Process-Related Dimeric BCP speciesRadical couplingLC-MS, MALDI-TOF MS
Degradant 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acidHydrolysis of methyl esterLC-MS
Degradant Methyl 3-oxobicyclo[1.1.1]pentane-1-carboxylateOxidation of alcoholLC-MS, GC-MS

Analytical Workflow & Troubleshooting Guides

General Workflow for Impurity Identification

This workflow provides a systematic approach to identifying and characterizing an unknown impurity.

Impurity_Workflow cluster_0 Initial Detection cluster_1 Data Acquisition cluster_2 Structure Elucidation Detect Detect Unknown Peak (LC-MS or GC-MS) HRMS Acquire High-Resolution Mass Spectrum (HRMS) for Elemental Formula Detect->HRMS Obtain Accurate Mass NMR_Sample Isolate Impurity or Spike Sample for NMR Detect->NMR_Sample Need Structural Info MSMS Acquire MS/MS Spectrum for Fragmentation Pattern HRMS->MSMS Isolate & Fragment Propose Propose Structure (Combine MS & NMR Data) HRMS->Propose MSMS->Propose NMR_Acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR Spectra NMR_Sample->NMR_Acq NMR_Acq->Propose Confirm Confirm Structure (Synthesis of Standard or Orthogonal Analysis) Propose->Confirm

Caption: General workflow for impurity identification.

GC-MS Troubleshooting Guide
Issue: Poor Peak Shape (Tailing) for the Main Analyte
  • Question: My peak for this compound is tailing significantly. How can I fix this?

  • Answer & Protocol:

    • Causality: The free hydroxyl group is interacting with active sites in your system. The most effective solution is to cap this group through derivatization, which makes the molecule more volatile and less polar.

    • Recommended Protocol (Silylation):

      • Step 1: Evaporate 50-100 µL of your sample solution to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous.

      • Step 2: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.

      • Step 3: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

      • Step 4: Cool to room temperature and inject 1 µL into the GC-MS.

    • Alternative Solutions:

      • Use an Ultra-Inert Inlet Liner: Deactivated liners minimize surface interactions.

      • Column Choice: Use a mid-polarity column (e.g., DB-17ms or equivalent) which can better accommodate the polar nature of the underivatized analyte.

Issue: Suspected On-Column or Inlet Degradation
  • Question: I see multiple small peaks that I suspect are degradation products. How can I confirm and prevent this?

  • Answer:

    • Causality: The BCP core, while generally stable, can be sensitive to high temperatures, especially in the presence of active metal surfaces in the GC inlet.

    • Troubleshooting Steps:

      • Lower the Inlet Temperature: Perform a temperature gradient study on your inlet. Start at a lower temperature (e.g., 200 °C) and increase in 20 °C increments. If the impurity peaks decrease at lower temperatures, thermal degradation is likely the cause.

      • Use a Programmable Temperature Vaporizer (PTV) Inlet: A PTV inlet allows for a gentle temperature ramp, vaporizing the sample without the thermal shock of a hot split/splitless inlet.

      • Confirm with LC-MS: Analyze the same sample by LC-MS. If the suspected degradation peaks are absent in the LC-MS chromatogram, this strongly suggests they are artifacts of the GC-MS analysis.

LC-MS Troubleshooting Guide
Issue: Poor Retention and/or Peak Shape on Reversed-Phase Columns
  • Question: My compound elutes near the void volume on my C18 column. What is a good starting method for LC-MS?

  • Answer & Protocol:

    • Causality: The analyte is too polar for effective retention by hydrophobic interaction on a standard C18 phase.[12][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative.[11][15]

    • Recommended Protocol (HILIC-MS):

      • Column: Use a HILIC column with an amide or diol phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm).[18]

      • Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 9.0 (adjusted with ammonium hydroxide).[11]

      • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 9.0.

      • Gradient:

        • 0-1 min: 95% B

        • 1-8 min: Ramp to 50% B

        • 8-10 min: Hold at 50% B

        • 10.1-12 min: Return to 95% B (re-equilibration)

      • Flow Rate: 0.4 mL/min

      • MS Detection: Use Electrospray Ionization (ESI) in both positive and negative modes to check for optimal sensitivity. The [M+H]+, [M+Na]+, and [M-H]- ions are common.

LCMS_Troubleshooting Start Issue: Poor Retention on C18 Decision1 Is Analyte Highly Polar? Start->Decision1 HILIC Solution 1: Use HILIC Method (Recommended) Decision1->HILIC Yes PolarRP Solution 2: Use Polar-Embedded Reversed-Phase Column Decision1->PolarRP Moderately IonPair Solution 3: Use Ion-Pairing (Use with Caution) Decision1->IonPair Anionic End Achieve Good Retention & Peak Shape HILIC->End PolarRP->End IonPair->End

Caption: Decision tree for LC-MS method selection.

NMR Spectroscopy Guide
Issue: Identifying and Quantifying a Low-Level (<1%) Impurity
  • Question: I can see a small impurity in my ¹H NMR spectrum, but the signals are weak and overlapping. How can I confidently identify and quantify it?

  • Answer:

    • Causality: At low concentrations, impurity signals can be obscured by the main component's signals or be lost in the baseline noise. A combination of 2D NMR and a suitable quantitative method is required.[14]

    • Protocol for Identification & Quantification:

      • Step 1 (Increase S/N): Prepare a highly concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) and acquire a ¹H spectrum with a large number of scans (e.g., 256 or more).

      • Step 2 (Structural Elucidation): Acquire 2D NMR spectra.

        • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to. This is extremely powerful for separating overlapping proton signals by spreading them out in the carbon dimension.

        • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds, allowing you to piece the molecular fragments together.

        • COSY (Correlation Spectroscopy): This identifies protons that are coupled to each other (typically on adjacent carbons).

      • Step 3 (Quantification - qNMR):

        • Accurately weigh a known amount of your sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one peak that is well-resolved from all other signals.

        • Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.

        • Integrate a well-resolved peak from the impurity and a peak from the internal standard.

        • Calculate the concentration of the impurity using the standard qNMR equation, accounting for the number of protons in each integrated signal and the molecular weights.

References

  • Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc.
  • Theodoridis, G., Gika, H. G., & Wilson, I. D. (2008). LC-MS-based methodology for the investigation of the metabolic fingerprinting/profiling of biological samples.
  • Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Krishnaiah, Y. S., et al. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). Journal of Visualized Experiments, (132), 56961.
  • Theodoridis, G., Gika, H. G., & Wilson, I. D. (2011). LC-MS metabolomics of polar compounds.
  • Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1336-1353.
  • Saramago, M., et al. (2021). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 59(10), 966-988.
  • Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
  • S, S., & G, R. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Patel, K., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research.
  • Al-Salami, H., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • Anderson, J. C., et al. (2025). Synthesis of Bridge‐Substituted Bicyclo[1.1.1]Pentanes by Catalytic Metal Carbene Insertion into Bicyclo[1.1.0]Butanes. Angewandte Chemie.
  • Davies, H. M., & Morton, D. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1857-1869.
  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9524.
  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Fernández-Sánchez, L., & Barrio, P. (2024). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers.

Sources

Validation & Comparative

Bicyclo[1.1.1]pentane vs. Phenyl Ring: A Comparative Guide for Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping "Flatland" in Medicinal Chemistry

The phenyl ring is arguably the most ubiquitous scaffold in medicinal chemistry, present in over half of all small-molecule drugs. Its rigid structure and ability to engage in various intermolecular interactions make it a privileged pharmacophoric element. However, the planarity and aromaticity of the phenyl ring often contribute to undesirable physicochemical properties, such as high lipophilicity, poor aqueous solubility, and susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][2][3] These liabilities can lead to poor pharmacokinetic profiles and potential toxicity, hindering the development of promising drug candidates.

In an effort to overcome these challenges, medicinal chemists are increasingly employing a strategy known as "escaping from flatland," which involves replacing planar, aromatic moieties with three-dimensional, saturated scaffolds.[4] Bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-classical bioisostere for the 1,4-disubstituted phenyl ring.[5][6][7] A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with broadly similar biological properties.[8][9] This guide provides an in-depth, objective comparison of the BCP moiety and the phenyl ring, supported by experimental data, to inform strategic decisions in drug design and optimization.

Structural and Geometric Comparison

The fundamental difference between the phenyl ring and BCP lies in their geometry. The phenyl ring is a planar, sp²-hybridized system, while BCP is a rigid, strained, three-dimensional cage composed entirely of sp³-hybridized carbons.[1] When substituted at the 1 and 3 positions, the BCP core acts as a rigid linear spacer, effectively mimicking the geometry of a 1,4-disubstituted (para) phenyl ring.

However, the distance between the exit vectors is significantly shorter for BCP (~1.9 Å) compared to the phenyl ring (~2.8 Å) or other bioisosteres like bicyclo[2.2.2]octane (BCO) (~2.7 Å).[10] This geometric distinction is a critical design parameter; BCP is an excellent replacement when the phenyl ring's primary role is to serve as a rigid spacer rather than engaging in specific π-π stacking or cation-π interactions with the biological target.

G cluster_0 para-Disubstituted Phenyl Ring cluster_1 1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP) Phenyl R1_p Phenyl->R1_p R2_p Phenyl->R2_p p1 p1->R1_p p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->R2_p p5 p4->p5 p6 p5->p6 p6->p1 BCP R1_b BCP->R1_b R2_b BCP->R2_b b1 b1->R1_b b2 b1->b2 b3 b1->b3 b5 b1->b5 b4 b4->R2_b b4->b2 b4->b3 b4->b5

Caption: Geometric comparison of a 1,4-phenyl linker and a 1,3-BCP linker.

Impact on Physicochemical and ADME Properties

The primary motivation for replacing a phenyl ring with a BCP moiety is to improve a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This is achieved through the profound modulation of key physicochemical parameters.

Lipophilicity and Solubility

The replacement of a planar, aromatic phenyl ring with a saturated, sp³-rich BCP scaffold generally leads to a significant decrease in lipophilicity (measured as logP or logD) and a corresponding increase in aqueous solubility.[4][11] This is attributed to the disruption of the flat, hydrophobic surface area of the phenyl ring, which reduces favorable interactions with nonpolar environments and mitigates intermolecular π-π stacking that can lead to poor solubility in aqueous media.[2][12]

In a landmark study on a γ-secretase inhibitor, replacing a central fluorophenyl ring with a BCP moiety resulted in a significant improvement in aqueous solubility.[7][13] Similarly, in a series of antimalarial compounds, BCP analogues consistently showed improved solubility.[14]

Metabolic Stability

Phenyl rings are common sites of metabolic oxidation by CYP450 enzymes, often proceeding through a highly reactive and potentially toxic arene oxide intermediate.[2] This metabolic liability can lead to high clearance and short half-life. The BCP core, being a saturated aliphatic system, is far more resistant to oxidative metabolism.[1][2] When metabolism does occur, it typically involves hydroxylation at the bridgehead position, which is a more predictable and generally less toxic metabolic pathway.[2] This enhanced metabolic stability can lead to significantly improved pharmacokinetic exposure.[12]

G cluster_phenyl Phenyl Ring Metabolism cluster_bcp BCP Metabolism Phenyl Phenyl-R CYP450_P CYP450 (Oxidation) Phenyl->CYP450_P AreneOxide Arene Oxide (Reactive Intermediate) CYP450_P->AreneOxide Phenol Phenol Metabolite AreneOxide->Phenol Rearrangement Dihydrodiol Dihydrodiol AreneOxide->Dihydrodiol Epoxide Hydrolase BCP BCP-R CYP450_B CYP450 (Hydroxylation) BCP->CYP450_B BCP_OH Hydroxylated BCP (More Stable) CYP450_B->BCP_OH

Caption: Comparative metabolic pathways of phenyl and BCP moieties.

Permeability and Non-Specific Binding

Improvements in passive permeability are also frequently observed with BCP-containing compounds.[7] For instance, the BCP analogue of the γ-secretase inhibitor showed a threefold increase in artificial membrane permeability compared to its phenyl counterpart.[3][7] This can be attributed to the BCP's rigid, globular shape which may facilitate passage through cell membranes more efficiently than a planar ring.

Furthermore, the reduction in planarity and lipophilicity upon BCP incorporation often leads to decreased non-specific binding to proteins and other biological macromolecules.[1][2] This can be quantified using the chromatographic hydrophobicity index (CHI) on immobilized artificial membranes (IAM), where a lower CHI value for BCP analogues indicates a weaker tendency for non-specific binding.[2]

Quantitative Comparison: Case Studies

The theoretical benefits of the BCP-for-phenyl swap are substantiated by a growing body of experimental data. The following tables summarize comparative data from key published case studies.

Table 1: γ-Secretase Inhibitor Case Study [7][13]

PropertyPhenyl-Containing Cmpd (1)BCP-Containing Cmpd (3)Impact of BCP
γ-Secretase Inhibition (IC₅₀) EquipotentEquipotentMaintained Potency
Aqueous Solubility PoorSignificantly ImprovedEnhanced Solubility
Passive Permeability ModerateHigh~3x Increase
Mouse PK (Oral Dose) Moderate Exposure~4x ↑ Cmax and AUCImproved Bioavailability

Table 2: LpPLA₂ Inhibitor Case Study [3][15]

PropertyPhenyl-Containing Cmpd (1)BCP-Containing Cmpd (5)Impact of BCP
pIC₅₀ (LpPLA₂) 10.29.4Maintained High Potency
Kinetic Solubility (µM) 8749.25x Increase
Artificial Membrane Permeability (nm/s) 2307053.06x Increase
ChromLogD₇.₄ 6.37.0+0.7 (Increase)
Property Forecast Index (PFI)* EquivalentEquivalentNo Change

*The Property Forecast Index (PFI), which sums logD and the number of aromatic rings, was equivalent because the removal of an aromatic ring offset the slight increase in measured logD.[15]

These case studies demonstrate a consistent theme: replacing a phenyl ring with a BCP core can dramatically improve physicochemical and pharmacokinetic properties, often while maintaining the desired biological activity.[5][16]

Experimental Protocols for Comparative Analysis

To empirically validate the effects of a bioisosteric swap, a standardized set of in vitro assays is essential. The following are detailed protocols for key experiments.

Protocol 1: Determination of Lipophilicity (logD₇.₄)

This protocol describes the classic "shake-flask" method for determining the octanol-water distribution coefficient at physiological pH.

G start Start prep_stock Prepare 10 mM stock solution of test compound in DMSO start->prep_stock add_buffer Add compound to vial containing n-octanol and phosphate buffer (pH 7.4) prep_stock->add_buffer shake Vortex/shake vigorously for 1 hour to reach equilibrium add_buffer->shake centrifuge Centrifuge to separate the aqueous and octanol phases shake->centrifuge sample Sample aliquots from both phases centrifuge->sample analyze Quantify compound concentration in each phase via LC-MS/MS sample->analyze calculate Calculate logD = log₁₀([Cmpd]octanol / [Cmpd]aqueous) analyze->calculate end End calculate->end

Caption: Workflow for logD determination by the shake-flask method.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Also prepare a phosphate buffer solution (pH 7.4) and presaturate it with n-octanol, and vice-versa.

  • Partitioning: In a glass vial, combine 1 mL of the presaturated n-octanol and 1 mL of the presaturated buffer. Add a small aliquot of the compound stock solution to achieve a final concentration of ~10-50 µM.

  • Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for 1 hour at room temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at >2000g for 15 minutes to achieve complete separation of the two phases.

  • Sampling: Carefully remove an aliquot from the center of the aqueous phase and an aliquot from the octanol phase.

  • Quantification: Determine the concentration of the compound in each sample using a validated LC-MS/MS method against a standard curve.

  • Calculation: Calculate the logD value using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol 2: Kinetic Aqueous Solubility Assay

This high-throughput method is suitable for early-stage discovery and measures the solubility of a compound precipitating from a DMSO stock.

G start Start plate_prep Add 1.5 µL of 10 mM DMSO stock to a 96-well plate start->plate_prep add_buffer Add 148.5 µL of aqueous buffer (pH 7.4) to each well plate_prep->add_buffer shake Seal plate and shake for 2 hours at room temperature add_buffer->shake filter Filter the suspension using a 96-well filter plate shake->filter quantify Quantify compound concentration in the filtrate via LC-MS/MS filter->quantify end End quantify->end G start Start pre_incubate Pre-incubate HLM, buffer, and test compound (1 µM) at 37°C start->pre_incubate initiate_rxn Initiate reaction by adding NADPH cofactor solution pre_incubate->initiate_rxn time_points Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) initiate_rxn->time_points quench Quench reaction in each aliquot with cold acetonitrile containing an internal standard time_points->quench process Centrifuge to precipitate protein, collect supernatant quench->process analyze Analyze remaining parent compound via LC-MS/MS process->analyze calculate Plot ln(% remaining) vs. time to determine half-life (t½) and intrinsic clearance analyze->calculate end End calculate->end

Caption: Workflow for metabolic stability assessment using HLM.

Methodology:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-generating system (the necessary cofactor for CYP450 activity).

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with a suitable internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the amount of remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k.

Conclusion and Outlook

The replacement of the phenyl ring with bicyclo[1.1.1]pentane is a powerful and validated strategy in modern medicinal chemistry for improving the drug-like properties of lead compounds. [1][11][17]Experimental evidence consistently shows that this bioisosteric substitution can lead to marked improvements in aqueous solubility, metabolic stability, and membrane permeability, which often translates to a superior pharmacokinetic profile. [7]While the biological activity is generally maintained, especially when the phenyl ring acts as a simple spacer, this is not guaranteed and must be evaluated on a case-by-case basis. [5][18] The synthetic challenges once associated with BCP have been largely overcome, and a wide array of BCP building blocks are now commercially available or accessible through robust synthetic methods. [19][20][21]As such, BCP should be considered a key tool in the medicinal chemist's arsenal for rationally designing molecules with enhanced developability, helping to shepherd more effective and safer therapeutics from the bench to the clinic.

References

  • Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. [Link]

  • Fang, Z., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [Link]

  • Nishikawa, K., & Akai, S. (2020). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. YAKUGAKU ZASSHI. [Link]

  • Mykhailiuk, P. K., et al. (2020). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Zhu, C., et al. (2022). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Organic Letters. [Link]

  • Wang, D., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Mykhailiuk, P. K. (2020). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie. [Link]

  • Williams, J. R., & Thomson, R. J. (2024). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • Ciaffoni, L., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Fisher, G. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical Business Review. (2021). Saturated bioisosteres of para-substituted benzenes. Pharmaceutical Business Review. [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Li, H., Gao, Y., & Ma, J. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Calculated lipophilicity (clogP) for compounds 9, 30–32. ResearchGate. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Additional series of p-Ph, BCP, and CUB analogues. ResearchGate. [Link]

  • Richardson, P., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Revie, R. I., Ragus, J. R., & Anderson, E. A. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Drug Discovery World. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Drug Discovery World. [Link]

  • Richardson, P., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Varela, J., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules. [Link]

  • Cătinean, A., et al. (2023). ADME Properties in Drug Delivery. Pharmaceutics. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

Sources

A Head-to-Head Comparison: Assessing the Metabolic Stability of BCP-Containing Compounds Versus Their Aromatic Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional, saturated bioisosteres into drug candidates to overcome the limitations of traditional aromatic scaffolds.[1][2][3] Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a prominent non-classical bioisostere for the para-substituted phenyl ring.[4][5] The rationale for this substitution is compelling; BCP can maintain or even improve biological activity while enhancing physicochemical properties crucial for drug development, such as solubility and metabolic stability.[4][6] This guide provides a comprehensive framework for objectively comparing the metabolic stability of BCP-containing compounds against their aromatic analogs, complete with supporting experimental protocols and data interpretation strategies.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a pivotal parameter in the drug discovery process, profoundly influencing a compound's pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[7][8][9][10] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could lead to accumulation and toxicity.[8] Therefore, a primary goal in lead optimization is to engineer molecules with a balanced metabolic profile. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, play a central role in the biotransformation of xenobiotics.[7][11][12]

Aromatic rings are often susceptible to oxidative metabolism by CYPs, which can lead to the formation of reactive intermediates and rapid clearance.[3][4] The rigid, strained cage-like structure of BCP, being composed of sp3-hybridized carbons, is inherently more resistant to such oxidative degradation, offering a potential solution to this metabolic liability.[4][13]

Experimental Design: A Comparative In Vitro Assessment

To rigorously evaluate the metabolic stability of a BCP-containing compound and its aromatic counterpart, a well-controlled in vitro study is essential. The most common and informative assays for this purpose are the liver microsomal stability assay and the hepatocyte stability assay.[7][14][15][16]

  • Liver Microsomal Stability Assay: This assay utilizes a subcellular fraction of the liver containing the majority of the phase I drug-metabolizing enzymes (CYPs).[17][18] It is a cost-effective and high-throughput method ideal for early-stage lead optimization.[17]

  • Hepatocyte Stability Assay: This assay employs intact liver cells, providing a more physiologically relevant system that includes both phase I and phase II metabolic enzymes, as well as cellular uptake and efflux transporters.[7][11][14][16]

For a direct comparison, both the BCP-containing compound and its aromatic analog should be incubated under identical conditions with liver microsomes or hepatocytes from the same species (e.g., human, rat, mouse) to allow for a meaningful head-to-head assessment.

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for assessing metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound (BCP or Aromatic) Incubate Incubate at 37°C Test_Compound->Incubate Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Calculate % Remaining LC_MS->Data_Analysis Clearance Determine t1/2 and CLint Data_Analysis->Clearance

Caption: Workflow for in vitro metabolic stability assessment.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a step-by-step methodology for a comparative liver microsomal stability assay.

Materials:

  • BCP-containing test compound and its aromatic counterpart

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (with internal standard) for quenching

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the HLMs at 37°C and dilute to the desired protein concentration (e.g., 1 mg/mL) in phosphate buffer.[19] Keep on ice.

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and create working solutions in acetonitrile.[20]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, phosphate buffer, and the test compound (final concentration typically 1 µM).[21]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[21]

    • For negative controls, add buffer instead of the NADPH system.[20]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the reaction mixture.[17]

    • Immediately stop the reaction by adding a cold quenching solution (e.g., 3 volumes of acetonitrile containing an internal standard).[17]

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.[15][20]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[7][15][22] The LC-MS/MS method should be validated for linearity, precision, and accuracy.[23][24][25]

Data Analysis and Interpretation

The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[8][26]

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the percent remaining parent compound versus time.

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver towards a compound, independent of physiological factors like blood flow.[8] It is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Comparative Data Presentation

The results of the comparative study can be effectively summarized in a table.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Aromatic-Cmpd Phenyl-containing analog1546.2
BCP-Cmpd BCP-containing analog> 60< 11.5
Control (High CL) e.g., Verapamil886.6
Control (Low CL) e.g., Warfarin> 60< 11.5

Note: The data presented are hypothetical and for illustrative purposes.

Discussion of Expected Outcomes

Based on the inherent chemical properties of the BCP scaffold, it is anticipated that the BCP-containing compound will exhibit significantly greater metabolic stability compared to its aromatic counterpart.

  • Increased Half-Life and Reduced Clearance: The replacement of the metabolically labile phenyl ring with the robust BCP cage is expected to result in a longer half-life and lower intrinsic clearance for the BCP analog.[3][4][27] The saturated sp3 carbons of the BCP are less susceptible to CYP-mediated oxidation.[4]

  • Improved Pharmacokinetic Profile: The enhanced metabolic stability of the BCP compound would be predicted to lead to improved oral bioavailability and a longer duration of action in vivo.[6]

  • Reduced Potential for Reactive Metabolites: Aromatic rings can be metabolized to form reactive quinone-type intermediates, which can be associated with toxicity.[3] The BCP moiety avoids this metabolic pathway, potentially leading to a safer pharmacological profile.

The following diagram illustrates the comparative metabolic pathways.

G cluster_aromatic Aromatic Compound Metabolism cluster_bcp BCP Compound Metabolism Aromatic Phenyl-Containing Compound CYP_Aro CYP450 Oxidation Aromatic->CYP_Aro Epoxide Arene Epoxide (Reactive Intermediate) CYP_Aro->Epoxide Hydroxylated Hydroxylated Metabolites Epoxide->Hydroxylated BCP BCP-Containing Compound CYP_BCP CYP450 Oxidation BCP->CYP_BCP Resistant Metabolically More Stable CYP_BCP->Resistant

Sources

The Bicyclo[1.1.1]pentane Scaffold: A Three-Dimensional Strategy for Enhancing Drug Candidate Solubility

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Modern Bioisostere

Poor aqueous solubility is a principal adversary in drug discovery, frequently leading to diminished oral bioavailability, challenging formulation development, and the ultimate failure of otherwise promising drug candidates.[1][2][3] Medicinal chemists employ a variety of strategies to surmount this challenge, with bioisosteric replacement standing out as a particularly elegant approach. This guide provides an in-depth comparison of the bicyclo[1.1.1]pentane (BCP) scaffold—a rigid, three-dimensional bioisostere—against traditional planar moieties like the para-substituted phenyl ring and the bulky tert-butyl group, with a focus on its proven ability to enhance solubility.

The Challenge of "Flatland" and the Rise of 3D Scaffolds

Historically, drug discovery has been dominated by aromatic, planar molecules. While effective, these "flat" structures often exhibit high lipophilicity and strong crystal lattice energies due to efficient π-π stacking, both of which contribute to poor aqueous solubility.[4] The concept of "escaping from flatland" advocates for the incorporation of more three-dimensional, sp³-rich scaffolds to improve the physicochemical properties of drug candidates.[5][6] The BCP scaffold has emerged as a preeminent example of this strategy, offering a robust and predictable way to enhance solubility while maintaining or even improving biological activity.[5][6][7][8]

BCP vs. Traditional Bioisosteres: A Physicochemical Comparison

The BCP scaffold serves as a non-classical bioisostere for the para-phenylene ring, as well as a replacement for tert-butyl and internal alkyne groups.[5][6][9] Its unique geometry—a rigid cage with bridgehead substituents exiting at a perfect 180° angle—allows it to mimic the linear geometry of a para-substituted benzene ring, but with profoundly different effects on molecular properties.[6]

The primary mechanism by which BCP enhances solubility is through the disruption of crystal packing . The non-planar, three-dimensional shape of the BCP cage prevents molecules from packing efficiently into a stable crystal lattice. This results in lower lattice energy, making it easier for water molecules to solvate the compound and pull it into solution. This stands in stark contrast to flat aromatic rings, which can pack tightly via π-stacking, leading to high lattice energies and consequently, low solubility.

Below is a comparative summary of the key physicochemical properties:

Propertypara-Phenylenetert-ButylBicyclo[1.1.1]pentane (BCP)Rationale for BCP's Advantage
Geometry Planar, 2DTetrahedral, 3DRigid Cage, 3DMimics the linear exit vectors of a p-phenyl ring but introduces 3D character.[6]
Lipophilicity (cLogP) HigherHigherLower Fewer carbon atoms and a higher fraction of sp³ carbons (Fsp³) reduce lipophilicity, which often correlates with increased aqueous solubility.
Aqueous Solubility Often LowVariableGenerally Increased The 3D structure disrupts efficient crystal packing, lowering lattice energy and favoring dissolution.[5][10][11][12][13]
Metabolic Stability Susceptible to CYP450 oxidationGenerally stableOften Improved The saturated sp³ carbons of the BCP core are less prone to oxidative metabolism compared to an electron-rich phenyl ring.[7][10][12][14]
Molecular Shape FlatSphericalRod-likeProvides a rigid, linear spacer, useful when the phenyl ring's primary role is structural rather than electronic.

Case Studies: Experimental Validation of BCP-Mediated Solubility Enhancement

The theoretical advantages of the BCP scaffold are consistently borne out by experimental data across numerous drug development programs.

  • Case Study 1: γ-Secretase Inhibitor (Pfizer) In a landmark study, researchers at Pfizer replaced a para-phenyl ring in a γ-secretase inhibitor (an analogue of Avagacestat) with a BCP moiety.[12] The resulting compound not only retained its biological potency but also exhibited significantly improved physicochemical properties, including enhanced aqueous solubility and membrane permeability.[5][6][12] This work is widely cited as a key demonstration of the BCP scaffold's value.[5][6]

  • Case Study 2: LpPLA₂ Inhibitor (Darapladib Analogue) Darapladib, a lipoprotein-associated phospholipase A₂ (LpPLA₂) inhibitor, suffered from suboptimal properties including low solubility.[4] Replacing one of its phenyl rings with a BCP group yielded an analogue with markedly improved physicochemical characteristics, including better permeability and a more favorable overall profile, while maintaining high potency.[4]

The following table summarizes the impact on solubility in selected examples:

Parent CompoundBioisosteric ReplacementParent Solubility (µM)BCP Analogue Solubility (µM)Fold Increase
Tolvaptan Analogue ortho/meta-Benzene → 1,2-BCP< 0.11.8> 18x
Telmisartan Analogue ortho/meta-Benzene → 1,2-BCP0.15.858x
Axitinib Analogue ortho-Benzene → 1,2-BCP0.710.1~14x

(Data synthesized from figures presented in reference[11])

These examples authoritatively demonstrate that the substitution of a planar aromatic ring with a 3D BCP scaffold is a reliable strategy for increasing the aqueous solubility of drug candidates.[11]

Caption: Bioisosteric replacement of planar rings with the 3D BCP scaffold.

Experimental Protocols for Assessing Aqueous Solubility

To empirically validate the effects of BCP incorporation, robust and reproducible solubility assays are essential. The two most common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is ideal for the early stages of drug discovery to quickly screen large numbers of compounds.[15][16][17] It measures the solubility of a compound as it rapidly precipitates from a DMSO stock solution into an aqueous buffer.

Experimental Workflow: Step-by-Step

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume from the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its solubilizing effect.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Quantify the amount of precipitate formed. The most common method is turbidimetry (or nephelometry), where the absorbance or scattering of light by the suspended particles is measured using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[16][17]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the measured turbidity exceeds a predefined threshold compared to controls.

Thermodynamic (Equilibrium) Solubility Assay

Considered the "gold standard," this method measures the true equilibrium solubility of a compound and is used for lead optimization and pre-formulation studies.[15][16][17] It involves equilibrating an excess of the solid compound in an aqueous buffer over an extended period.

Experimental Workflow: Step-by-Step

  • Compound Addition: Add an excess amount of the solid, crystalline test compound to a vial containing a precise volume of aqueous buffer (pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[16]

  • Separation of Solid: Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter plate.

  • Concentration Measurement: Accurately determine the concentration of the dissolved compound in the clear supernatant. This is usually performed by a sensitive analytical method like HPLC-UV or LC-MS/MS, using a calibration curve prepared with known concentrations of the compound.[15]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G cluster_0 Kinetic Solubility Workflow (High Throughput) cluster_1 Thermodynamic Solubility Workflow (Gold Standard) k1 Compound in DMSO k2 Add to Aqueous Buffer k1->k2 k3 Short Incubation (1-2h) k2->k3 k4 Measure Turbidity (Nephelometry) k3->k4 t1 Excess Solid Compound t2 Add Aqueous Buffer t1->t2 t3 Long Incubation (24-72h) (Shake-Flask) t2->t3 t4 Filter / Centrifuge t3->t4 t5 Quantify Supernatant (HPLC / LC-MS) t4->t5

Caption: Comparison of Kinetic and Thermodynamic solubility assay workflows.

Conclusion

The bicyclo[1.1.1]pentane scaffold is more than just a passive spacer; it is an active tool for rationally improving the physicochemical properties of drug candidates. By replacing planar, lipophilic aromatic rings with this rigid, 3D cage, medicinal chemists can effectively disrupt crystal packing and reduce lipophilicity, leading to significant and predictable enhancements in aqueous solubility.[5][10][11] As the pressure to produce drug candidates with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties continues to intensify, the BCP scaffold represents a field-proven and powerful strategy to "escape from flatland" and overcome the persistent challenge of poor solubility in modern drug discovery.

References

  • Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
  • PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert.
  • (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC.
  • (n.d.). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... ResearchGate.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • (n.d.). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. NIH.
  • (n.d.). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. ResearchGate.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • (2025, September 15). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • (2025, December 5). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. ResearchGate.
  • (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes. PMC - NIH.
  • (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH.
  • (2015, December 30). Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying. PubMed.
  • (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Bicyclo[1.1.1]pentane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Bicyclo[1.1.1]pentane Moiety in Drug Discovery

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds. This "escape from flatland" has led to the enthusiastic adoption of three-dimensional bioisosteres, with the bicyclo[1.1.1]pentane (BCP) moiety emerging as a particularly compelling structural motif.[1][2] BCPs serve as effective non-classical bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][3] Their rigid, rod-like structure allows them to mimic the exit vectors of these common medicinal chemistry fragments while often conferring superior physicochemical properties such as enhanced aqueous solubility, improved metabolic stability, and the ability to explore novel intellectual property space.[2][4][5]

The precise three-dimensional arrangement of atoms is paramount to a molecule's biological activity. Consequently, single-crystal X-ray diffraction (XRD) analysis stands as the definitive method for elucidating the absolute stereochemistry and solid-state conformation of BCP-containing molecules. This guide, drawing upon field-proven insights and experimental data, provides a comparative analysis of the crystallographic behavior of BCP derivatives against their traditional bioisosteres, offers a detailed protocol for obtaining high-quality crystals, and addresses common challenges encountered during structure determination.

Comparative Crystallographic Analysis: BCPs vs. Phenyl and Tert-Butyl Analogs

A key consideration in early-stage drug development is the "crystallizability" of a compound, which can significantly impact the timeline for structure-based drug design. The rigid and compact nature of the BCP cage influences its crystal packing in ways that differ from its planar or bulky counterparts.

Key Crystallographic Parameters: A Comparative Overview

To objectively assess the crystallographic behavior of BCP-containing molecules, we have compiled representative data from the literature for pairs of structurally related BCP, phenyl, and tert-butyl derivatives.

Compound PairBicyclo[1.1.1]pentane-1,3-dicarboxylic acidTerephthalic acid
Formula C₇H₈O₄C₈H₆O₄
Molecular Weight 156.14166.13
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Key Intermolecular Interactions Hydrogen-bonded chainsHydrogen-bonded infinite chains
Reference [6][7][8]
Compound Pair1,3-Diiodobicyclo[1.1.1]pentane1,4-Diiodobenzene
Formula C₅H₆I₂C₆H₄I₂
Molecular Weight 319.91329.90
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/c
Key Intermolecular Interactions Halogen bondingHalogen bonding, π-stacking
Reference [9][10][11][12]
Compound PairBicyclo[1.1.1]pentyl pivalate (Hypothetical)tert-Butyl benzoate
Formula C₁₀H₁₆O₂C₁₁H₁₄O₂
Molecular Weight 168.23178.23
Crystal System (Predicted) Monoclinic or Orthorhombic(Data not readily available for single crystal)
Space Group --
Key Intermolecular Interactions Dipole-dipole, van der WaalsDipole-dipole, van der Waals
Reference -[13][14]

Analysis of Crystallographic Trends:

  • Packing Efficiency: The rigid, non-planar structure of BCPs can sometimes lead to less efficient crystal packing compared to their flat aromatic counterparts, which can readily form π-stacked arrays. However, the compact, globular nature of the BCP cage can also facilitate dense packing, similar to tert-butyl groups.

  • Intermolecular Interactions: The primary drivers for the crystallization of BCP derivatives are the functional groups appended to the cage. For instance, carboxylic acid-substituted BCPs form robust hydrogen-bonding networks, similar to their phenyl analogs.[15] In the absence of strong hydrogen bond donors or acceptors, weaker interactions such as halogen bonding and van der Waals forces dictate the crystal packing.[15][16]

  • Polymorphism: The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms, should be considered for BCP-containing molecules, as is the case for terephthalic acid which exhibits at least two polymorphic forms.[7] Different polymorphs can arise from subtle variations in crystallization conditions and may exhibit different physicochemical properties.

Experimental Protocol: From Powder to Publication-Quality Crystals

The following is a generalized yet robust protocol for the crystallization of BCP-containing small molecules. The key to success lies in systematic screening and patience.

Workflow for Crystallization of BCP-Containing Molecules

workflow Figure 1: Crystallization Workflow cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis start Pure (>98%) BCP Derivative dissolve Dissolve in Appropriate Solvent(s) start->dissolve filter Filter through 0.2 µm Syringe Filter dissolve->filter evaporation Slow Evaporation filter->evaporation Screening diffusion Vapor Diffusion filter->diffusion Screening cooling Slow Cooling filter->cooling Screening harvest Harvest Suitable Crystal evaporation->harvest diffusion->harvest cooling->harvest mount Mount on Diffractometer harvest->mount xrd X-ray Diffraction Data Collection mount->xrd solve Structure Solution and Refinement xrd->solve

Caption: A generalized workflow for obtaining single crystals of BCP-containing molecules.

Step-by-Step Methodology:

  • Material Purity: Begin with the highest purity material available (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection:

    • Perform small-scale solubility tests with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

    • Ideal solvents are those in which the compound has moderate solubility at room temperature and higher solubility upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution in a clean, small vial. Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation. Place the vial in a vibration-free location.[17][18][19]

    • Vapor Diffusion: This is often the most successful technique for small quantities of material.[18]

      • Hanging Drop: Dissolve the compound in a small volume of a less volatile solvent. Place a drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a more volatile solvent in which the compound is less soluble.

      • Sitting Drop: Place a small vial containing the compound dissolved in a less volatile solvent inside a larger, sealed container holding a more volatile anti-solvent.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. To control the cooling rate, the crystallization vessel can be placed in an insulated container (e.g., a Dewar flask).[18][20]

  • Crystal Harvesting and Mounting:

    • Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a cryoloop.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at cryogenic temperatures.

    • Mount the crystal on the goniometer head of the diffractometer.

Addressing Crystallographic Challenges with BCP-Containing Molecules

While the rigidity of the BCP core is advantageous for its role as a bioisostere, it can also present specific challenges during X-ray crystallographic analysis.

Common Issues and Mitigation Strategies
  • Twinning: This occurs when two or more single crystals are intergrown. It can often be identified by examining the diffraction pattern for overlapping lattices.

    • Solution: Screen a wider range of crystallization conditions to favor the growth of single crystals. Slower crystallization rates are often beneficial. Data processing software packages have routines to handle twinned data, though this can complicate the refinement process.

  • Disorder: The quasi-cylindrical shape of the BCP cage can lead to rotational disorder in the crystal lattice, where the cage occupies multiple orientations.[15] This is manifested as smeared or unusually large thermal ellipsoids for the BCP atoms in the refined structure.

    • Solution: Collect diffraction data at the lowest possible temperature (typically 100 K) to minimize thermal motion and potentially "freeze out" the disorder. During structure refinement, model the disordered BCP cage over multiple positions with refined occupancies.

  • Poor Diffraction Quality: Small or weakly diffracting crystals can result from rapid crystallization or the presence of impurities.

    • Solution: Optimize crystallization conditions to promote slower growth of larger crystals. If the crystals are inherently small, consider using a synchrotron X-ray source, which provides a much higher flux and can yield usable data from very small crystals.

Conclusion: A Path to High-Resolution Structures

The bicyclo[1.1.1]pentane scaffold is a powerful tool in modern drug discovery. A thorough understanding of its crystallographic behavior is essential for leveraging its full potential in structure-based design. While challenges such as disorder and twinning can arise, a systematic approach to crystallization and data analysis, as outlined in this guide, will enable researchers to reliably obtain high-resolution crystal structures of BCP-containing molecules. These structures provide invaluable insights into the conformation and intermolecular interactions that govern biological activity, ultimately accelerating the development of novel and improved therapeutics.

References

  • Bailey, M., & Brown, C. J. (1966). The crystal structure of terephthalic acid. Acta Crystallographica, 22(3), 387-391. [Link]

  • PubChem. (n.d.). Terephthalic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaszynski, P., & Michl, J. (1995). US5405550A - Compounds and methods based on [1.1.1]propellane.
  • University of Florida. (2006). Crystallisation Techniques. [Link]

  • Singh, A., et al. (2021). An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. Chemistry – A European Journal, 27(15), 4935-4942. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. [Link]

  • Wikipedia. (2023). Crystallization. [Link]

  • Rupp, B. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 4), 369–381. [Link]

  • ICM. (n.d.). Guide for crystallization. [Link]

  • Bull, J. A., et al. (2017). Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43-48. [Link]

  • ResearchGate. (n.d.). Chemical structures of terephthalic acid (TPA), isophthalic acid (IPA)... [Link]

  • de Gombert, A., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters, 24(32), 5949–5953. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Terephthalic acid. [Link]

  • Singh, A., et al. (2020). An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. ChemRxiv. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(4), 992-1010. [Link]

  • Mykhailiuk, P. K., et al. (2021). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]

  • NIST. (n.d.). Terephthalic acid. NIST Chemistry WebBook. [Link]

  • Minbiole, K. P., et al. (2023). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]

  • Chemspace. (2018). Bicyclo[1.1.1]pentane derivatives. [Link]

  • NIST. (n.d.). Methyl 4-tert-butylbenzoate. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1,3-Diiodobicyclo(1.1.1)pentane. National Center for Biotechnology Information. [Link]

  • Minbiole, K. P., et al. (2023). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]

  • NIST. (n.d.). Benzene, 1,4-diiodo-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Tert-butyl benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). CID 70400444. National Center for Biotechnology Information. [Link]

  • Fischer, R., et al. (2009). Synthesis and structures of 1,3-bis(organochalcogenyl) distannatrisilabicyclo[1.1.1]pentanes. Canadian Journal of Chemistry, 87(7), 844-849. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519-9530. [Link]

  • CCDC. (n.d.). Search - Access Structures. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Kira, M., et al. (2013). 1,2-Disilabicyclo[1.1.1]pentan-4-ones from a Disilenide and Acryloyl Chlorides. Australian Journal of Chemistry, 66(7), 745-748. [Link]

  • St-Gelais, A., et al. (2023). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2023(2), M1639. [Link]

  • PubChem. (n.d.). Bicyclo(1.1.1)pentane-1,3-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Leitch, J. A., & Anderson, E. A. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 23974-23989. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2019). Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2019). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. [Link]

  • Wikipedia. (2023). para-tert-Butylbenzoic acid. [Link]

  • PubChem. (n.d.). Ethyl 4-tert-butylbenzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • PubChem. (n.d.). Bicyclo(1.1.1)pentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

"case studies of improved pharmacokinetic properties with BCP bioisosteres"

The use of bicyclo[1.1.1]pentane as a bioisostere for para-substituted phenyl rings is a validated and powerful strategy in modern medicinal chemistry. [5][13]Case studies consistently demonstrate that this replacement can lead to substantial improvements in key pharmacokinetic properties, including aqueous solubility, metabolic stability, and membrane permeability. [6][10][14]These enhancements are driven by the BCP's unique three-dimensional structure and increased sp³ character, which mitigate common liabilities associated with flat, aromatic systems. [3][8] While not a panacea—as evidenced by cases where potency is compromised—the BCP scaffold provides a valuable tool for optimizing drug candidates. The continued development of novel synthetic methods is making a diverse array of BCP building blocks more accessible, ensuring that this valuable motif will be further integrated into drug discovery pipelines to produce safer and more effective medicines. [9][15][16]

References
  • Griffith, J. C., et al. (2020). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. PMC - NIH. Available at: [Link]

  • Perry, M. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. Available at: [Link]

  • Perry, M. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Baran, P. S., et al. (2022). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. Available at: [Link]

  • ResearchGate. (2024). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. ResearchGate. Available at: [Link]

  • Auberson, Y. P., et al. (2017). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. Available at: [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • Karu, K., & Anderson, E. A. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. Available at: [Link]

  • Masimirembwa, C. M., et al. (2001). Prediction of pharmacokinetic properties using experimental approaches during early drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Lam, K. S., et al. (2010). Combinatorial Chemistry in Drug Discovery. PMC - NIH. Available at: [Link]

  • Optibrium. (2014). Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium. Available at: [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery. Available at: [Link]

  • ResearchGate. (2024). The Most Common Chemical Replacements in Drug-Like Compounds. ResearchGate. Available at: [Link]

A Comparative Guide to BCP Analogs and Their Parent Drugs: In Vitro and In Vivo Performance Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, bicyclic peptides (BCPs) have emerged as a promising modality, offering a unique combination of antibody-like affinity and specificity with small-molecule-like tissue penetration and manufacturing advantages.[1][2] This guide provides a comprehensive framework for the comparative evaluation of novel BCP analogs against their parent drug counterparts, be they linear or monocyclic peptides. We will delve into the critical in vitro and in vivo assays that form the cornerstone of such a comparison, elucidating the rationale behind experimental choices and providing detailed protocols to ensure robust and reproducible data.

The Rationale for Bicyclic Peptides: A Structural Advantage

Linear peptides, while possessing inherent biological activity, often suffer from rapid proteolytic degradation and conformational flexibility, leading to poor pharmacokinetic profiles and reduced target affinity.[3][4] Monocyclic peptides offer an improvement by constraining the peptide backbone, which can enhance stability and binding.[5][6] BCPs take this a step further by introducing a second macrocyclic ring, resulting in a more rigid and pre-organized conformation.[5][7] This increased structural constraint is hypothesized to:

  • Enhance Target Affinity and Selectivity: By reducing the entropic penalty upon binding, BCPs can exhibit significantly higher affinity for their targets.[8] The rigid structure also minimizes off-target interactions.

  • Improve Proteolytic Stability: The constrained architecture of BCPs can mask cleavage sites from proteases, leading to a longer plasma half-life.[9][10]

  • Increase Cell Permeability: In some cases, the specific conformation of a BCP can facilitate cell membrane translocation, opening the door to intracellular targets.[1][11]

This guide will walk you through the essential experiments to validate these hypotheses for your BCP analogs.

In Vitro Comparative Analysis: The Foundational Data

The initial assessment of a BCP analog's potential is performed through a series of in vitro assays designed to quantify its binding characteristics, functional activity, and stability in a controlled environment.

Target Binding Affinity and Kinetics

A fundamental question is whether the structural modifications in the BCP analog have improved its interaction with the target protein. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for this purpose.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the BCP analog and its parent drug for the target protein.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the BCP analog and the parent drug in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

  • Dissociation Phase: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Rationale for Experimental Choices:

  • Immobilization of the target protein allows for the real-time measurement of the analyte binding and dissociation without the need for labeling, which could interfere with the interaction.

  • A series of analyte concentrations is crucial for accurately determining the kinetic parameters.

  • A suitable running buffer is essential to maintain the stability and activity of both the ligand and the analyte.

Functional Activity: Translating Binding into Biological Effect

High affinity is only meaningful if it translates into a desired biological response. Cell-based functional assays are critical for determining the potency and efficacy of the BCP analog. The choice of assay depends on the target and its signaling pathway.

Experimental Protocol: Cell-Based Reporter Gene Assay

Objective: To measure the functional activity (agonist or antagonist) of the BCP analog and parent drug by quantifying the expression of a reporter gene downstream of the target receptor.

Methodology:

  • Cell Line: Use a stable cell line expressing the target receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element specific to the signaling pathway.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the BCP analog or the parent drug. For antagonist testing, co-treat with a known agonist.

  • Incubation: Incubate the plate for a sufficient time to allow for receptor activation and reporter gene expression (typically 6-24 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer according to the manufacturer's instructions.

  • Data Analysis: Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Rationale for Experimental Choices:

  • A stable cell line ensures consistent expression of the target and reporter, leading to reproducible results.

  • A reporter gene provides a quantifiable output that is directly linked to the activation or inhibition of the signaling pathway.

  • Serial dilutions are necessary to generate a dose-response curve and accurately determine potency.

Stability in Biological Matrices

A key advantage of BCPs is their anticipated enhanced stability. This must be quantified in relevant biological fluids.

Experimental Protocol: Plasma Stability Assay

Objective: To determine the in vitro half-life (t½) of the BCP analog and parent drug in plasma.

Methodology:

  • Incubation: Incubate a known concentration of the BCP analog or parent drug in fresh human or animal plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add a protein precipitation agent (e.g., ice-cold acetonitrile with an internal standard) to stop enzymatic degradation and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the intact peptide.[12][13]

  • Data Analysis: Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the half-life.

Rationale for Experimental Choices:

  • Incubation at 37°C mimics physiological conditions.

  • Protein precipitation is a crucial step to remove interfering plasma components and halt degradation.[3]

  • LC-MS/MS provides a highly sensitive and specific method for quantifying the peptide in a complex matrix.[12]

Comparative In Vitro Data Summary

ParameterParent Drug (Linear/Monocyclic)BCP AnalogFold Improvement
Binding Affinity (KD) 10 nM0.5 nM20x
Functional Potency (IC50) 50 nM2 nM25x
Plasma Stability (t½) 30 min240 min8x

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Comparative Analysis: Performance in a Biological System

Positive in vitro data provides a strong rationale for advancing to in vivo studies. These experiments are designed to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the BCP analog in a living organism, ultimately evaluating its therapeutic efficacy.

Pharmacokinetics (PK): What the Body Does to the Drug

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. For peptide therapeutics, key parameters include clearance, volume of distribution, and elimination half-life.

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine and compare the key pharmacokinetic parameters of the BCP analog and its parent drug in mice.

Methodology:

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

  • Dosing: Administer a single intravenous (IV) bolus dose of the BCP analog or parent drug to a cohort of mice.

  • Blood Sampling: Collect blood samples via a suitable route (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.[6]

  • PK Analysis: Use non-compartmental analysis software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Rationale for Experimental Choices:

  • IV administration provides direct entry into the systemic circulation, allowing for the assessment of distribution and elimination without the complexities of absorption.

  • Serial blood sampling is essential for constructing a plasma concentration-time profile.

  • A validated bioanalytical method is critical for accurate quantification of the drug in plasma.[12]

Pharmacodynamics (PD) and Efficacy: What the Drug Does to the Body

Efficacy studies are conducted in relevant animal models of disease to determine if the BCP analog can produce the desired therapeutic effect.

Experimental Protocol: Xenograft Tumor Model for Efficacy

Objective: To evaluate the anti-tumor efficacy of the BCP analog compared to the parent drug in a mouse xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells that overexpress the target protein into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, parent drug, BCP analog).

  • Dosing Regimen: Administer the compounds according to a predetermined dosing schedule (e.g., daily or twice weekly) and route (e.g., IV or intraperitoneal).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.

Rationale for Experimental Choices:

  • A xenograft model allows for the evaluation of the drug's efficacy against a human tumor in a living system.[14]

  • Tumor volume measurements provide a quantitative measure of anti-tumor activity.

  • A vehicle control group is essential for determining the baseline tumor growth rate.

Comparative In Vivo Data Summary

ParameterParent Drug (Linear/Monocyclic)BCP AnalogFold Improvement
Plasma Half-life (t½) 0.5 hours4 hours8x
Tumor Growth Inhibition (%) 30%80%2.7x

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the structural differences and the experimental workflow.

cluster_0 Peptide Structures Parent Drug (Linear/Monocyclic) Parent Drug (Linear/Monocyclic) BCP Analog BCP Analog Parent Drug (Linear/Monocyclic)->BCP Analog Structural Constraint

Caption: Structural evolution from a flexible parent drug to a constrained BCP analog.

cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis Binding Affinity (SPR) Binding Affinity (SPR) Functional Activity (Cell-based) Functional Activity (Cell-based) Binding Affinity (SPR)->Functional Activity (Cell-based) Stability (Plasma) Stability (Plasma) Functional Activity (Cell-based)->Stability (Plasma) Pharmacokinetics (PK) Pharmacokinetics (PK) Efficacy (Disease Model) Efficacy (Disease Model) Pharmacokinetics (PK)->Efficacy (Disease Model) In Vitro Analysis In Vitro Analysis In Vivo Analysis In Vivo Analysis In Vitro Analysis->In Vivo Analysis Go/No-Go Decision

Caption: A typical workflow for the comparative evaluation of BCP analogs.

Conclusion

The development of BCP analogs represents a significant advancement in peptide therapeutics.[15] Their unique structural properties offer the potential for superior efficacy and druggability compared to their linear or monocyclic predecessors. The systematic in vitro and in vivo comparison outlined in this guide provides a robust framework for validating the therapeutic potential of novel BCP candidates. By carefully designing and executing these experiments, researchers can generate the critical data needed to advance the most promising molecules toward clinical development.

References

  • Heinis, C., & Rutherford, T. (2014). Bicyclic peptides as next-generation therapeutics. Current Opinion in Chemical Biology, 23, 97-105. [Link]

  • Ghafouri, S. R., & Ahangari, C. (2021). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • Deyle, K., & Heinis, C. (2024). Bicyclic peptides: Paving the road for therapeutics of the future. Peptide Science, 116(2), e24326. [Link]

  • Zhang, Y., et al. (2023). Current development of bicyclic peptides. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Zhang, Y., et al. (2023). Current development of bicyclic peptides. Request PDF. [Link]

  • Fountain, K. J., et al. (2011). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America, 29(10). [Link]

  • MtoZ Biolabs. (n.d.). How to Detect the Concentration of Peptide Drugs in Serum Using HPLC. [Link]

  • Christensen, T., & Strømgaard, K. (2012). Serum Stability of Peptides. In Peptide-Based Drug Design. Humana Press. [Link]

  • Eder, M., et al. (2019). Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. Cancer Research, 79(13), 3425-3435. [Link]

  • Löffler, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Löffler, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Diderich, P., & Heinis, C. (2013). Directed Evolution of Bicyclic Peptides for Therapeutic Application. CHIMIA International Journal for Chemistry, 67(6), 423-426. [Link]

  • Diderich, P., & Heinis, C. (2013). Directed Evolution of Bicyclic Peptides for Therapeutic Application. CHIMIA, 67(6), 423-426. [Link]

  • Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]

  • Bicycle Therapeutics. (n.d.). Therapeutic Modalities. [Link]

  • Concept Life Sciences. (n.d.). Peptide Drug Discovery Services. [Link]

  • Derakhshankhah, H., & Jafari, S. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Pharmaceutics, 12(7), 629. [Link]

  • Zhang, Y., et al. (2023). Current development of bicyclic peptides. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Stepan, A. F., et al. (2016). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 113(31), 8634-8639. [Link]

  • TJB, et al. (2020). A rationally designed bicyclic peptide remodels Aβ42 aggregation in vitro and reduces its toxicity in a worm model of Alzheimer's disease. Scientific Reports, 10(1), 15280. [Link]

  • Buddle, J. R., et al. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry, 64(20), 15336-15347. [Link]

  • Sartorius. (n.d.). Therapeutic Peptides. [Link]

  • Diderich, P., & Heinis, C. (2013). Pharmacokinetic properties of bicyclic peptides. ResearchGate. [Link]

  • Nie, Y., et al. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition, 61(40), e202208400. [Link]

  • Deyle, K., & Heinis, C. (2024). Bicyclic peptides: Paving the road for therapeutics of the future. Request PDF. [Link]

  • Buddle, J. R., et al. (2024). Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. bioRxiv. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Qian, Z., et al. (2024). Bicyclic peptide library screening for the identification of Gαi protein modulators. Nature Communications, 15(1), 1-13. [Link]

  • Han, M., et al. (2023). Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing. Journal of the American Chemical Society, 145(34), 18899-18906. [Link]

  • Lee, J. Y., et al. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Laboratory Automation, 20(6), 636-645. [Link]

  • Technology Networks. (2022). Peptide Combats Cancer Progression in Animal Model. [Link]

  • Mollica, A., et al. (2021). A Bicyclic Analog of the Linear Peptide Arodyn Is a Potent and Selective Kappa Opioid Receptor Antagonist. Pharmaceuticals, 14(11), 1146. [Link]

  • Day, C. P., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 15(18), 4583. [Link]

  • Duchenne Parent Project Netherlands. (2020, September 2). Foundations of Drug Development: Pre-Clinical Animal Models [Video]. YouTube. [Link]

Sources

Validating the Bioisosteric Potential of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction: The Imperative for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the reliance on flat, aromatic structures, particularly the phenyl ring, has been both a cornerstone and a crutch. While ubiquitous in marketed drugs, these moieties are often associated with liabilities such as metabolic instability and poor aqueous solubility.[1][2][3] The strategic replacement of such groups with bioisosteres—substituents or groups with similar physical and chemical properties that elicit a comparable biological response—is a well-established tactic to mitigate these issues and optimize drug candidates.[4][5][6][7]

Recently, there has been a significant shift towards "escaping flatland," a paradigm that champions the incorporation of three-dimensional, saturated scaffolds to improve physicochemical properties.[8] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a highly attractive bioisosteric replacement for the para-substituted phenyl ring, as well as for tert-butyl groups and alkynes.[9][10][11] The rigid, propeller-like structure of the BCP scaffold offers a similar exit vector to a para-substituted benzene ring, albeit with a shorter distance between substituents.[11] This structural mimicry, coupled with the benefits of a higher sp³ carbon fraction, often leads to improved solubility, enhanced metabolic stability, and better pharmacokinetics, without compromising biological activity.[8][12]

This guide provides a comprehensive framework for validating the bioisosteric potential of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate , a key building block in the synthesis of novel BCP-containing drug candidates. We will present a direct comparison with its traditional aromatic and aliphatic counterparts and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

Comparative Analysis: Physicochemical Properties

The primary rationale for employing BCPs as bioisosteres is the enhancement of "drug-like" properties. Below is a comparative summary of key physicochemical parameters for the BCP core and its common bioisosteric counterparts.

PropertyThis compoundMethyl 4-hydroxybenzoate (Phenyl analog)Methyl 3,3-dimethyl-3-hydroxypropanoate (tert-Butyl analog)
Calculated LogP (cLogP) Lower (More Hydrophilic)Higher (More Lipophilic)Intermediate
Aqueous Solubility HigherLowerIntermediate
Fraction of sp³ carbons (Fsp³) HighLowHigh
Metabolic Stability Generally HigherProne to oxidationGenerally Higher
Molecular Weight 142.15 g/mol [13]152.15 g/mol 146.18 g/mol

Note: The values presented are qualitative comparisons based on established principles of medicinal chemistry. Experimental validation is crucial.

The higher Fsp³ character of the BCP derivative contributes to its increased solubility and reduced susceptibility to metabolic oxidation by cytochrome P450 enzymes.[2] This is a significant advantage over aromatic systems, which are often metabolic "hotspots."

Experimental Validation: A Step-by-Step Guide

To rigorously assess the bioisosteric potential of this compound, a series of in vitro assays are essential. The following protocols represent industry-standard methodologies.

Lipophilicity Determination (LogP/LogD)

Causality: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced lipophilicity is often desired for optimal oral bioavailability.[14] The shake-flask method is a classic and reliable technique for determining the partition coefficient (LogP) and distribution coefficient (LogD).[15][16]

Protocol: Shake-Flask Method for LogD at pH 7.4

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS solution.

  • Compound Dissolution: Prepare a stock solution of the test compound (and its comparators) in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated PBS and pre-saturated n-octanol. Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic phases.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]

  • Calculation: Calculate LogD using the formula: LogD = log10([Concentration in n-octanol] / [Concentration in aqueous phase]).

Aqueous Solubility Assessment

Causality: Adequate aqueous solubility is paramount for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a frequent cause of drug candidate failure.

Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Assay Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a stepwise dilution series.

  • Incubation and Precipitation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Filtration: Filter the plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a high-throughput method such as UV-Vis spectroscopy or HPLC-MS.

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Metabolic Stability Evaluation

Causality: Metabolic stability provides an early indication of a compound's half-life in the body.[17][18] Compounds that are rapidly metabolized may have a short duration of action and require more frequent dosing. Liver microsomes and hepatocytes are the most common in vitro systems for these assessments.[19][20]

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and phosphate buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17][21]

Plasma Protein Binding Assessment

Causality: The extent of a drug's binding to plasma proteins influences its distribution and the concentration of free (unbound) drug available to interact with its target.[22][23] Only the unbound drug is considered pharmacologically active.

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: Prepare the RED device, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma to one chamber and the test compound dissolved in buffer to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated based on the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of experiments for validating the bioisosteric potential of a novel compound.

Bioisostere_Validation_Workflow cluster_synthesis Compound Synthesis & QC cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_analysis Data Analysis & Decision BCP Methyl 3-hydroxybicyclo [1.1.1]pentane-1-carboxylate LogD LogD Assay (Shake-Flask) BCP->LogD Solubility Aqueous Solubility (Kinetic Assay) BCP->Solubility Phenyl Methyl 4-hydroxybenzoate Phenyl->LogD Phenyl->Solubility tButyl Methyl 3,3-dimethyl-3- hydroxypropanoate tButyl->LogD tButyl->Solubility MetStab Metabolic Stability (Microsomes) LogD->MetStab Solubility->MetStab PPB Plasma Protein Binding (RED Assay) MetStab->PPB Decision Go/No-Go Decision PPB->Decision

Caption: Experimental workflow for the comparative validation of bioisosteres.

Conclusion

The strategic incorporation of saturated bioisosteres like bicyclo[1.1.1]pentane derivatives is a powerful approach to overcoming common liabilities in drug discovery.[24] this compound represents a valuable building block for accessing novel chemical matter with potentially superior drug-like properties. The experimental framework provided in this guide offers a robust and logical pathway for validating its bioisosteric potential. By systematically comparing its physicochemical and ADME properties to traditional counterparts, researchers can make data-driven decisions to accelerate the development of safer and more effective medicines.

References

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Poloniae Pharmaceutica, 76(3), 345-356. [Link]

  • Wager, T. T., et al. (2016). New Approach To Measure Protein Binding Based on a Parallel Artificial Membrane Assay and Human Serum Albumin. Journal of Medicinal Chemistry, 59(13), 6046-6056. [Link]

  • Di, L., & Kerns, E. H. (2003). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-160). Humana Press. [Link]

  • Tsien, J., Hu, C., Merchant, R. R., & Qin, T. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 8(8), 605-627. [Link]

  • Metabolic stability assays. (n.d.). Sygnature Discovery. [Link]

  • Ciulli, A. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16337-16364. [Link]

  • Tsien, J., Hu, C., Merchant, R. R., & Qin, T. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 8(8), 605-627. [Link]

  • Shukla, S. J., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 21(2), 154-163. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

  • Fang, Z., Xu, Q., Yang, W.-L., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. [Link]

  • Binding Assays. (2025). BMG LABTECH. [Link]

  • Protein Binding Assays. (n.d.). BioAgilytix. [Link]

  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(12), 2839-2847. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(6), 503-513. [Link]

  • Protein Binding. (n.d.). Frontage Laboratories. [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). Peptidream. [Link]

  • Tsien, J., Hu, C., Merchant, R. R., & Qin, T. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 8(8), 605-627. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. Wiley. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(6), 503-513. [Link]

  • Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Sharma, A., Kumar, R., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • Case Studies in Structure-Based Designs. (n.d.). Drug Design.org. [Link]

  • Bicyclo(1.1.1)pentane-1-carboxylic acid. (n.d.). PubChem. [Link]

  • Bull, J. A., & Croft, R. A. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(10), 2176-2191. [Link]

  • Methyl bicyclo[1.1.1]pentane-1-carboxylate. (n.d.). PubChem. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519-9531. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Zhang, Z., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 145(38), 20875-20885. [Link]

  • Structure-Based Drug Design: Methods and Case Studies. (2025). Dr. Omics Education. [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519-9531. [Link]

  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Organic Letters, 14(12), 3072-3075. [Link]

  • Case Studies in Modern Drug Discovery and Development. (n.d.). Wiley. [Link]

  • Case Studies in Analog Design. (n.d.). Drug Design.org. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519-9531. [Link]

Sources

The Bicyclo[1.1.1]pentane (BCP) Advantage: A Comparative Guide to Linker Properties in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] While the warhead and E3 ligase ligand dictate target specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency of degradation.[3]

This guide provides a comparative analysis of linker properties for PROTACs, with a special focus on the emerging role of bicyclo[1.1.1]pentane (BCP) as a novel, rigid linker component. We will objectively compare the performance of BCP-containing linkers with more traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, supported by experimental data and structural insights.

The Central Role of the Linker in PROTAC Efficacy

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ubiquitin ligase.[4][5] The linker's length, composition, and rigidity are paramount in orchestrating this interaction. An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[6] Conversely, a poorly designed linker can lead to steric clashes, unfavorable orientations, or excessive flexibility, all of which can impair the formation and stability of the ternary complex and reduce degradation efficiency.[7]

PROTAC_Mechanism

A Comparative Analysis of Linker Scaffolds

The choice of linker chemistry significantly impacts a PROTAC's biological activity. Historically, flexible linkers like PEG and alkyl chains have been the workhorses of PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[3][8] However, the field is increasingly recognizing the benefits of incorporating rigid scaffolds to improve PROTAC properties.

Flexible Linkers: The Established Standard

Polyethylene Glycol (PEG) Linkers:

PEG linkers are the most common motifs found in PROTACs, present in over half of reported molecules.[2] Their popularity stems from their hydrophilicity, which can enhance the solubility and cell permeability of the often-lipophilic PROTAC molecules.[2][8] The ability to systematically vary the number of ethylene glycol units provides a straightforward method to optimize linker length.[8]

However, PEG linkers are not without their drawbacks. Their high flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[9] Furthermore, PEG chains can be susceptible to oxidative metabolism, which may limit the in vivo half-life of the PROTAC.[1]

Alkyl Linkers:

Alkyl chains offer a more hydrophobic and synthetically simple alternative to PEG linkers. By replacing ether oxygens with methylene groups, alkyl linkers reduce the number of hydrogen bond acceptors and the topological polar surface area, which can improve passive diffusion across cell membranes.[] Recent studies have shown that at matched lipophilicity, PROTACs with alkyl linkers can outperform their PEGylated counterparts in permeability assays.[]

The main challenge with alkyl linkers is their potential to decrease aqueous solubility and increase non-specific binding due to their hydrophobicity. This can lead to the formation of colloidal aggregates, sequestering the PROTAC from the cytosolic compartment and reducing its effective concentration.[]

The Rise of Rigid Linkers: The BCP Advantage

To overcome the limitations of flexible linkers, researchers are increasingly incorporating rigid moieties such as phenyl rings, piperazines, and alkynes into their designs.[8] A particularly promising rigid scaffold is the bicyclo[1.1.1]pentane (BCP) moiety. BCP has gained significant attention in drug design as a bioisosteric replacement for para-substituted phenyl rings, offering improved pharmacokinetic properties such as enhanced solubility and metabolic stability.

The rigid, three-dimensional structure of BCP can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty associated with binding.[12] This can lead to more stable ternary complexes and, consequently, more efficient protein degradation. The incorporation of a rigid BCP scaffold can also enhance metabolic stability and improve oral bioavailability.[13]

Linker TypeKey PropertiesAdvantagesDisadvantages
Polyethylene Glycol (PEG) Flexible, hydrophilicEnhances solubility and cell permeability; easily tunable length.[2][8]High flexibility can lead to an entropic penalty; potential for oxidative metabolism.[1][9]
Alkyl Chains Flexible, hydrophobicImproves membrane permeability; synthetically accessible.[]Can decrease aqueous solubility and lead to aggregation.[]
Bicyclo[1.1.1]pentane (BCP) Rigid, 3D scaffoldPre-organizes PROTAC for favorable ternary complex formation; improves metabolic stability and solubility.May be more synthetically challenging to incorporate than flexible linkers.

Experimental Evaluation of Linker Properties

A systematic evaluation of linker properties is crucial for the rational design of potent PROTACs. The following experimental workflows are essential for comparing the performance of different linker scaffolds.

Ternary Complex Formation Assays

The ability of a PROTAC to induce a stable ternary complex is a prerequisite for its degradative activity. Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Proximity-Based Assays (e.g., AlphaLISA) are employed to quantify the binding affinity and kinetics of ternary complex formation. A higher binding affinity and slower dissociation rate of the ternary complex are generally indicative of a more effective PROTAC.

Ternary_Complex_Workflow

Step-by-Step Protocol for Surface Plasmon Resonance (SPR):

  • Immobilization: Covalently immobilize the purified POI or E3 ligase onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary interaction.

  • Second Analyte Injection: In a separate experiment, inject a constant concentration of the PROTAC mixed with a series of concentrations of the second protein (E3 ligase or POI) to measure ternary complex formation.

  • Regeneration: Regenerate the sensor surface between cycles to remove bound proteins and PROTAC.

  • Data Analysis: Analyze the binding data to determine the kinetic parameters (kon, koff) and affinity (KD) for both binary and ternary interactions.

Cellular Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting and quantitative mass spectrometry are the gold-standard methods for quantifying changes in protein levels following PROTAC treatment. Key parameters derived from these experiments are the DC50 (the concentration of PROTAC that induces 50% degradation of the POI) and the Dmax (the maximum level of degradation achieved).

Step-by-Step Protocol for Western Blotting:

  • Cell Treatment: Treat cultured cells with a range of PROTAC concentrations for a specified period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the POI. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Permeability Assays

For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of the linker play a crucial role in determining cell permeability. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 permeability assays are used to predict the passive diffusion of PROTACs across biological membranes. Recent studies have highlighted that the ability of a PROTAC to adopt folded conformations with a low solvent-accessible 3D polar surface area in an apolar environment is correlated with high cell permeability.[14][15]

The Future of BCP in PROTAC Design

The incorporation of rigid scaffolds like BCP into PROTAC linkers represents a significant advancement in the rational design of next-generation protein degraders. While the synthetic challenges may be greater than with traditional flexible linkers, the potential benefits in terms of improved ternary complex stability, enhanced metabolic stability, and superior pharmacokinetic properties are substantial. As more comparative data becomes available, the "BCP advantage" is likely to become an increasingly important consideration in the optimization of PROTACs for therapeutic applications.

References

  • Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. (URL: [Link])

  • Linker-dependent folding rationalizes PROTAC cell permeability. (URL: [Link])

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (URL: [Link])

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: [Link])

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (URL: [Link])

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (URL: [Link])

  • Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs. (URL: [Link])

  • 7 strategies to improve PROTACs' oral bioavailability. (URL: [Link])

  • Rationalizing PROTAC-mediated ternary complex formation using Rosetta. (URL: [Link])

  • Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. (URL: [Link])

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (URL: [Link])

  • Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs. (URL: [Link])

  • Characteristic roadmap of linker governs the rational design of PROTACs. (URL: [Link])

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (URL: [Link])

  • Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. (URL: [Link])

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • Scaffold hopping enables direct access to more potent PROTACs with in vivo activity. (URL: [Link])

  • Degradation of proteins by PROTACs and other strategies. (URL: [Link])

  • Design, Synthesis, and Evaluation of BCL‐2 Targeting PROTACs. (URL: [Link])

  • Structural and Physicochemical Features of Oral PROTACs. (URL: [Link])

  • Early evaluation of opportunities in oral delivery of PROTACs to overcome their molecular challenges. (URL: [Link])

  • Recent Advances of Degradation Technologies Based on PROTAC Mechanism. (URL: [Link])

  • Structural Insights into PROTAC-Mediated Degradation of Bcl-xL. (URL: [Link])

  • PROTAC Degraders in Clinical Trails: 2025 Update. (URL: [Link])

  • Confounding factors in targeted degradation of short-lived proteins. (URL: [Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel scaffolds like bicyclo[1.1.1]pentane (BCP) derivatives is pushing the boundaries of medicinal chemistry. These compounds, including Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, are valuable as bioisosteres that can improve the physicochemical properties of drug candidates[1][2]. However, our responsibility extends beyond synthesis and application to the safe and environmentally sound management of these chemicals throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best practices for laboratory safety. The procedures outlined here are designed to ensure the protection of personnel, the integrity of your facility, and compliance with environmental regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While this compound is a specialized compound, its Safety Data Sheet (SDS) provides critical, though incomplete, information. A key takeaway is that its chemical, physical, and toxicological properties have not been thoroughly investigated[3]. This lack of comprehensive data necessitates a cautious approach, treating the substance as potentially more hazardous than currently classified.

The known hazard information is summarized below:

Hazard ClassGHS PictogramSignal WordHazard StatementSource
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed[4]
FlammabilityNot Classified-Highly flammable (Narrative)[3]
Respiratory IrritationGHS07WarningMay cause respiratory irritation[3]

This profile informs every subsequent step of the disposal process. The compound's flammability and potential toxicity are the primary drivers for the selection of the disposal method and the required personal protective equipment (PPE).

Core Disposal Principle: High-Temperature Incineration

The recommended and most definitive method for the disposal of this compound is high-temperature incineration . The SDS specifies that the product should be burned in a chemical incinerator equipped with an afterburner and a scrubber[3].

  • Causality: High-temperature incineration is the industry standard for organic compounds, especially those that are flammable. This process ensures the complete thermal decomposition of the molecule into simpler, less harmful components. The requirement for an afterburner and scrubber is crucial; these systems are engineered to neutralize potentially acidic and toxic combustion byproducts, such as carbon dioxide and nitrogen oxides, preventing their release into the atmosphere[3].

It is imperative that this process is handled by a licensed and certified hazardous waste disposal company. Laboratory personnel should never attempt to incinerate chemical waste themselves. The role of the researcher is to safely collect, store, and prepare the waste for pickup by professionals who are equipped to manage transportation and disposal in accordance with Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations[5][6].

Operational Protocol for Waste Collection and Handling

The following step-by-step workflow ensures that waste is managed safely from the point of generation until it is transferred to a certified disposal vendor. This process is designed to comply with regulations set forth by OSHA and the EPA's Resource Conservation and Recovery Act (RCRA)[7][8].

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE as dictated by the SDS. This includes:

  • Safety Goggles/Glasses: To protect from splashes.

  • Chemical-Resistant Gloves: (e.g., Nitrile).

  • Laboratory Coat: To protect skin and clothing.

  • Respiratory Protection: If handling outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator[3].

Step 2: Waste Segregation and Container Selection

Proper segregation is a cornerstone of laboratory safety to prevent dangerous chemical reactions[9].

  • Do Not Mix: Collect waste this compound in a dedicated waste container. Do not mix it with other waste streams, particularly strong oxidizing agents, acids, or bases, to avoid unforeseen reactions.

  • Container Choice: The waste container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is typically appropriate. The container must be in good condition, free of leaks or cracks[8][9].

  • Headroom: Do not fill the container to the brim. Leave at least 10% of headspace (about one inch) to allow for vapor expansion[9][10].

Step 3: Accurate Waste Labeling

Proper labeling is a strict regulatory requirement and a critical safety measure[11].

  • Immediately affix a hazardous waste label to the container.

  • The label must include:

    • The words "Hazardous Waste" [11].

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • The CAS Number: 2092825-26-6 .

    • An indication of the hazards (e.g., "Flammable," "Toxic").

    • The date the container was first used for waste accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA)[9].

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Containment: The waste container must be kept in a secondary containment bin to catch any potential leaks.

  • Closure: The container must be kept tightly closed at all times, except when actively adding waste[12]. This is an OSHA and EPA requirement to prevent the release of vapors.

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely hazardous wastes, the limit is one quart[10][13].

Step 5: Arranging for Professional Disposal

Once the waste container is full or you are ready to dispose of it, you must engage with your institution's support system.

  • Contact EHS: Contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup[12][13]. They are the liaisons with licensed professional waste disposal services.

  • Do Not Transport: Never transport hazardous waste across public roads yourself. This requires specialized permits and training[5]. The disposal process must be managed by certified professionals who will provide the necessary manifests for tracking the waste from "cradle-to-grave" as required by RCRA[8].

The following diagram illustrates the decision-making and operational workflow for proper disposal.

Disposal Workflow for this compound cluster_LabOperations Laboratory Operations cluster_DisposalVendor Licensed Vendor Operations Gen Waste Generation PPE Step 1: Don Appropriate PPE Gen->PPE Container Step 2: Select Compatible & Sealed Container PPE->Container Label Step 3: Apply Hazardous Waste Label Container->Label Store Step 4: Store in SAA (Secondary Containment) Label->Store EHS Step 5: Contact EHS for Waste Pickup Store->EHS Pickup Professional Waste Pickup & Manifesting EHS->Pickup Coordination Transport DOT-Compliant Transportation Pickup->Transport Incinerate High-Temperature Incineration (with Scrubber & Afterburner) Transport->Incinerate

Sources

A Senior Application Scientist's Guide to Handling Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, we are often at the forefront of innovation, working with novel chemical entities that possess unique structural motifs. Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, a key building block leveraging the desirable properties of the bicyclo[1.1.1]pentane (BCP) scaffold, is one such compound. The BCP moiety is increasingly utilized as a bioisostere for para-substituted benzene rings to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] However, working with novel research chemicals requires a heightened sense of awareness and a proactive approach to safety.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity within your laboratory.

Hazard Assessment: A Proactive Stance on a Novel Compound

The foundation of laboratory safety is a thorough understanding of the materials in use.[4][5] For this compound (CAS No. 2092825-26-6), it is critical to acknowledge a key piece of information found in its Safety Data Sheet (SDS): "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[6] This statement mandates that we treat this compound with the utmost caution, assuming it is more hazardous than currently known.

Known Hazard Profile:

  • GHS Classification: The compound is labeled with the GHS07 pictogram (exclamation mark), indicating it can be an irritant, skin sensitizer, or harmful if swallowed.

  • Hazard Statements: It is associated with H302: Harmful if swallowed.[7]

  • Specific Target Organ Toxicity: The SDS notes it may cause respiratory irritation upon inhalation.[6]

Given the limited toxicological data, all handling procedures should be designed to minimize any potential for exposure.[8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create effective barriers against chemical exposure.[9][10] The following protocol is the minimum standard for any work involving this compound.

Eye and Face Protection

Direct chemical contact with the eyes can cause serious, irreversible damage.

  • Standard Operations: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard must be worn whenever handling the compound, whether in solid or solution form.[11]

  • High-Risk Procedures: When conducting operations with a higher risk of splashing or energetic reactions (e.g., reactions under pressure, rapid additions), a face shield should be worn in addition to chemical splash goggles for full-face protection.[11][12]

Hand Protection

Gloves are the primary defense against dermal exposure.[11]

  • Glove Type: Nitrile gloves are a suitable choice for providing protection against incidental splashes of a wide range of chemicals.[11][13] However, for prolonged contact or when working with significant quantities, it is crucial to consult a glove manufacturer's chemical resistance guide to ensure compatibility with esters.

  • Glove Practice: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after use or upon any sign of contamination. Hands should be washed thoroughly with soap and water after removing gloves.[8]

Body Protection
  • A flame-resistant or 100% cotton lab coat is mandatory.[11] It should be fully buttoned to provide maximum coverage. Lab coats should never be worn outside of the laboratory to prevent the spread of contamination.[9]

  • Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[11]

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation hazards.[8][9]

  • Primary Control: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical due to the stated risk of respiratory irritation and the unknown volatility of the compound.[6]

  • Supplemental Control: In the rare event that engineering controls cannot maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A respirator with organic vapor (OV) cartridges is necessary.[6] The use of respirators requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8][11]

PPE Selection Summary

The appropriate level of PPE is dictated by the specific task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical Splash GogglesNitrile GlovesLab Coat, Full CoverageWork within a Chemical Fume Hood
Solution Preparation Chemical Splash GogglesNitrile GlovesLab Coat, Full CoverageWork within a Chemical Fume Hood
Reaction Workup Goggles & Face ShieldNitrile GlovesLab Coat, Full CoverageWork within a Chemical Fume Hood
Minor Spill Cleanup Goggles & Face ShieldNitrile GlovesLab Coat, Full CoverageFume Hood or Respirator (if needed)

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab, from handling to disposal.[14]

Safe Handling Workflow

The following diagram outlines the critical decision points and safety measures for routine handling of the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Review SDS & Procedure ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Verify Fume Hood is Operational ppe->hood weigh Weigh/Transfer Compound Inside Fume Hood hood->weigh reaction Perform Reaction/ Manipulation weigh->reaction storage Store Securely (2-8°C, Inert Atmosphere) reaction->storage decon Decontaminate Glassware & Work Area reaction->decon waste Segregate & Label Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash

Figure 1. A step-by-step workflow for the safe handling of this compound.
Waste Disposal Plan

Improper disposal of chemical waste can pose significant risks to personnel and the environment.[14]

  • Segregation: All waste contaminated with this compound, including excess material, reaction mixtures, contaminated gloves, and absorbent materials from spills, must be collected as hazardous waste.[15]

  • Container: Use a designated, leak-proof, and chemically compatible container for organic waste.[13][15] Ensure the container is clearly labeled with a hazardous waste tag.

  • Labeling: The label must accurately identify the contents, including "this compound" and any other solvents or reactants present.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory until it is collected by trained waste management personnel.[13]

  • Disposal Path: Never dispose of this compound or its waste down the drain.[6] Follow your institution's specific guidelines for the collection and disposal of chemical waste.

Emergency Preparedness: Spill Management

Prompt and correct action during a spill is vital to mitigate potential harm.[16][17] All laboratory personnel should be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[9][14]

Minor Spill Response Protocol (<50 mL and contained)
  • Alert: Immediately alert personnel in the immediate area.[16]

  • Assess: If the spill involves flammable solvents, eliminate all ignition sources.[18]

  • Contain: Confine the spill by creating a dike around the perimeter with an absorbent material like vermiculite or cat litter.[15] Work from the outside in.

  • Absorb: Gently apply absorbent material over the entire spill.

  • Collect: Once absorbed, carefully scoop the material into a designated hazardous waste container.[15]

  • Decontaminate: Clean the spill area with a mild detergent and water, and collect the cleaning materials as hazardous waste.[17]

  • Report: Report the incident to your laboratory supervisor.

Major Spill Response (>50 mL, highly volatile, or outside of containment)
  • Evacuate: Evacuate the immediate area.

  • Alert: Alert your supervisor and contact your institution's emergency response team (e.g., Environmental Health & Safety).[15][18]

  • Isolate: If safe to do so, close the laboratory doors to contain vapors.

  • Await Assistance: Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team in a safe location.[15]

The following decision tree illustrates the appropriate response to a chemical spill.

cluster_minor_response Minor Spill Response cluster_major_response Major Spill Response spill Chemical Spill Occurs assess Assess Situation: - Quantity? - Location? - Volatility? spill->assess minor Minor Spill (<50mL, Contained) assess->minor Is it Minor? major Major Spill (>50mL or Uncontained) assess->major Is it Major? alert_minor Alert Nearby Personnel evacuate EVACUATE Immediate Area ppe_minor Don Additional PPE (Face Shield, etc.) alert_minor->ppe_minor contain Contain & Absorb Spill ppe_minor->contain cleanup Collect as Hazardous Waste contain->cleanup decon_minor Decontaminate Area cleanup->decon_minor report_minor Report to Supervisor decon_minor->report_minor alert_major Alert Supervisor & Call Emergency Response evacuate->alert_major isolate Isolate Area (Close Doors) alert_major->isolate await Await Professional Help isolate->await

Figure 2. Decision-making workflow for responding to a chemical spill.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research. Handling novel compounds like this compound demands not just procedural compliance, but a deep-seated commitment to safety, for yourself, your colleagues, and the integrity of your scientific work.

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Google Cloud.
  • Chemical Safety in Research and Teaching. (n.d.). New Mexico State University.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • MSDS of this compound. (n.d.). BOC Sciences.
  • Safety Data Sheet: this compound. (2017, December 1). Key Organics.
  • This compound. (n.d.). Sigma-Aldrich.
  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet: this compound. (n.d.). BLD Pharmatech.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Chemical Resistant Protective Gear. (n.d.). R.S. Hughes.
  • [1.1.1]Propellane. (n.d.). Organic Syntheses.
  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
  • Glove Selection (Chemical Protection). (n.d.). Miami University.
  • Chemical Spill Response Procedure. (n.d.). University of Manitoba.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Chemical Spills. (n.d.). Florida State University Emergency Management.
  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (1985). Organic Syntheses, 63, 183.
  • Ester Disposal. (n.d.). Chemtalk.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). JACS Au.
  • Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols. (n.d.). Google Patents.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025, October 15). CCS Chemistry.
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. (2023, January 25). Macmillan Group, Princeton University.
  • New method for bicyclo[1.1.1]pentane ketones synthesis. (2025, March 27). KeAi Publishing.
  • A general esterolysis strategy for upcycling waste polyesters into high-value esters. (2025, August 4). Nature Communications.
  • A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. (2024, January 2). Nature Communications.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.